Apratastat

Catalog No.
S519164
CAS No.
287405-51-0
M.F
C17H22N2O6S2
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apratastat

CAS Number

287405-51-0

Product Name

Apratastat

IUPAC Name

(3S)-N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide

Molecular Formula

C17H22N2O6S2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1

InChI Key

MAVDNGWEBZTACC-HNNXBMFYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-((4-(2-butynyloxy)phenyl)sulfonyl)-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide, apratastat, TMI 005, TMI-005, TMI-1

Canonical SMILES

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C

Isomeric SMILES

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C

The exact mass of the compound Apratastat is 414.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Targets

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat was designed as a reversible, non-selective inhibitor targeting key enzymes involved in inflammation and joint destruction [1].

  • Primary Target: TACE/ADAM17: This enzyme is responsible for the "shedding" or proteolytic release of membrane-bound proteins, most notably the pro-inflammatory cytokine TNF-α [2] [3]. By inhibiting ADAM17, this compound aims to reduce the levels of soluble TNF-α, a central driver of inflammation in autoimmune diseases like RA [2] [3].
  • Secondary Target: Matrix Metalloproteinases (MMPs): The drug also inhibits several MMPs, including MMP-13 (Collagenase 3) [4] [5]. MMP-13 plays a key role in the degradation of type II collagen in cartilage, and its inhibition was intended to provide a cartilage-protective, disease-modifying effect [4] [5].

The following diagram illustrates the core signaling pathway that this compound was designed to inhibit and its intended therapeutic effects in Rheumatoid Arthritis.

G InflammatoryStimulus Inflammatory Stimulus ADAM17 ADAM17 (TACE) InflammatoryStimulus->ADAM17 proTNFalpha Membrane-bound pro-TNF-α solubleTNFalpha Soluble TNF-α proTNFalpha->solubleTNFalpha Shedding Inflammation Joint Inflammation solubleTNFalpha->Inflammation MMPActivation MMP Activation Pathway Inflammation->MMPActivation proMMP13 pro-MMP-13 activeMMP13 Active MMP-13 proMMP13->activeMMP13 CartilageDamage Cartilage Degradation activeMMP13->CartilageDamage ADAM17->solubleTNFalpha Inhibition MMPActivation->activeMMP13 This compound This compound (TMI-005) This compound->activeMMP13 Inhibits This compound->ADAM17 Inhibits

The proposed mechanism of action of this compound, showing its dual inhibition of TACE/ADAM17 and MMP-13 to reduce inflammation and cartilage damage.

Quantitative Pharmacological Data

The tables below consolidate key quantitative findings from preclinical and clinical studies on this compound.

Table 1: Pharmacodynamic Profile (TNF-α Inhibition)

Model System IC₅₀ (Concentration for 50% Inhibition) Citation
In vitro 144 ng/mL [6] [7]
Ex vivo 81.7 ng/mL [6] [7]
In vivo (Endotoxin-challenged) 126 ng/mL [6]

Table 2: Experimental Dosing in Preclinical Models

Application/Model Dose & Route Regimen Key Outcome Citation
Lung Inflammation (Mouse) 10 mg/kg (i.p.) Twice at 4 & 16 hrs post-induction Reduced neutrophil/macrophage count; improved lung morphology [1]
MC38 Cancer Xenograft (Mouse) 10 mg/kg (p.o.) Once daily for 14 days Inhibited tumor growth and angiogenesis [1]
In vitro (HUVEC cells) 10 µM 24-hour incubation Reduced ADAM17 activity and protein level [1]
In vitro (Lung tissue) 10 µM 24-hour incubation Reduced mRNA levels of TNF-α and IL-6 [1]

Experimental Protocols from Key Studies

For researchers, the methodologies from pivotal studies provide a template for investigating similar compounds.

Protocol 1: Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Humans

This protocol is based on a population-based approach that characterized the relationship between this compound plasma concentration and TNF-α inhibition in healthy human subjects [6].

  • Study Design: Data was pooled from three clinical trials involving single or multiple (twice daily) oral doses of this compound.
  • Pharmacodynamic Endpoint: Inhibition of TNF-α release was measured in several settings:
    • In vitro: Direct measurement in a controlled lab setting.
    • Ex vivo: Measurement using samples taken from subjects after dosing.
    • In vivo: A controlled endotoxin challenge study in healthy subjects, where administered endotoxin triggers a systemic inflammatory response, allowing for the measurement of drug effect on TNF-α release.
  • Modeling Technique: A mechanism-based inhibitory Emax model was used to characterize the relationship, deriving the IC50 values listed in Table 1.
Protocol 2: In Vivo Efficacy in Disease Models

This protocol outlines the approach used to test this compound's efficacy in a mouse model of inflammatory lung injury [1].

  • Animal Model: C57BL/6 mice.
  • Disease Induction: Lung inflammation was induced by a combination of Poly(I:C) (a viral mimic) and the SARS-CoV-2 RBD-S protein.
  • Dosing Regimen: this compound was administered via intraperitoneal injection at 10 mg/kg, given at two time points: 4 and 16 hours after the inflammatory challenge.
  • Outcome Measures:
    • Cellular Analysis: Counts of neutrophils and macrophages in lung tissue (e.g., via bronchoalveolar lavage fluid analysis).
    • Histopathology: Examination of lung tissue morphology to assess improvement.

Clinical Development and Discontinuation

This compound advanced to a Phase II clinical trial for Rheumatoid Arthritis (NCT00095342) [4] [8]. However, in 2006, Wyeth Research (the developer) reported the termination of the drug's development. The primary reason was a lack of efficacy in the Phase II trial, despite the drug achieving adequate plasma exposure and successfully inhibiting TNF-α release [9] [6]. This inconsistency between the observed biochemical activity (TNF-α inhibition) and the absence of a clinical response in RA patients highlighted the complexity of the disease and the challenges of targeting TACE/MMPs, and the compound was subsequently discontinued [6].

Current Research Relevance

Although no longer in clinical development, this compound remains a useful tool compound in biomedical research. It is commercially available from chemical suppliers for in vitro and in vivo studies [1] [7]. Recent research has explored its potential in other areas, such as overcoming radiotherapy resistance in non-small cell lung cancer (NSCLC) and its anti-angiogenic effects in cancer models [1].

References

Mechanism of Action and Pharmacological Targets

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat functions as an orally active, potent, and reversible inhibitor targeting key zinc-dependent metalloproteinases [1] [2] [3]. The table below summarizes its primary targets and actions.

Target Action Primary Biological Consequence
ADAM17 (TACE) [4] [2] Modulator/Inhibitor Inhibits the shedding of membrane-bound pro-TNF-α, preventing the release of its active, soluble form [5] [6].
MMPs (e.g., MMP-1, MMP-13) [4] [2] Inhibitor/Modulator Inhibits various matrix metalloproteinases, enzymes involved in tissue remodeling and degradation [4].

This dual mechanism was designed to simultaneously tackle both the inflammatory (via TACE inhibition) and joint-destructive (via MMP inhibition) pathways in conditions like rheumatoid arthritis [1].

Quantitative Pharmacodynamic Data

The potency of this compound in inhibiting TNF-α release has been characterized across different experimental settings, as shown in the table below.

Experimental Setting Reported IC₅₀ Description
In Vitro [1] [3] 144 ng/mL (~347 nM) Concentration that produced 50% inhibition of TNF-α release in a controlled in vitro system.
Ex Vivo [1] [3] 81.7 ng/mL (~197 nM) Concentration that produced 50% inhibition of TNF-α release in an ex vivo model.
In Vivo (Human) [1] 126 ng/mL (~304 nM) Plasma concentration required for 50% inhibition of TNF-α release in a human endotoxin-challenge study.

Experimental Protocols for Key Assays

The following methodologies are representative of the experiments used to characterize this compound's activity.

  • In Vitro TNF-α Inhibition Assay [1]: The inhibitory effect of this compound on TNF-α release was typically evaluated in cell-based systems (e.g., stimulated monocytes or macrophages). Cells were pre-incubated with a range of this compound concentrations before stimulation with an inducer like lipopolysaccharide (LPS). The concentration of TNF-α in the culture supernatant was quantified using ELISA, and data were fitted to an inhibitory Emax model to determine the IC50.

  • Ex Vivo Whole-Blood Assay [1]: Fresh human whole blood samples were collected from subjects after this compound administration. The blood was stimulated with LPS ex vivo, and the subsequent release of TNF-α was measured. This assay assesses the drug's ability to suppress cytokine production in a more physiologically relevant environment.

  • In Vivo Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling [1]: A population-based approach was used in a human clinical study. Healthy subjects received this compound orally, and plasma concentrations were measured. The pharmacodynamic effect was assessed using an in vivo endotoxin-challenge model, where subjects were administered LPS, and the resulting TNF-α response was measured. A mechanism-based PD model was developed to link the plasma concentration of this compound to the inhibition of TNF-α release, estimating the in vivo IC50.

  • Cell-Based Western Blot Analysis [2]: To confirm target engagement, studies in Human Umbilical Vein Endothelial Cells (HUVECs) were conducted. Cells were treated with this compound (e.g., 10 μM for 24 hours), and protein lysates were analyzed by Western blotting to demonstrate reduced levels of ADAM17 protein.

Clinical Development Status

This compound was investigated in clinical trials for active rheumatoid arthritis [4] [7]. Despite achieving adequate plasma exposure to potently inhibit TNF-α release in humans, the drug did not demonstrate clinical efficacy in Phase 2 trials and its development was discontinued [1] [7]. This disconnect between biomarker suppression (TNF-α inhibition) and clinical response highlights the complexity of therapeutic targeting in rheumatoid arthritis.

Research Context on ADAM17 Inhibition

The development of this compound and other early ADAM17 inhibitors faced significant challenges. Many early small-molecule inhibitors contained hydroxamate-based zinc-binding groups [8]. While potent, these groups could lead to a lack of specificity, off-target effects, and poor pharmacokinetic properties, contributing to clinical failures and side effects [8] [5]. Current research focuses on developing more specific inhibitors, including non-zinc-binding molecules and monoclonal antibodies [8] [5]. The following diagram illustrates the activation process of ADAM17 and the therapeutic strategy of inhibition.

G ProADAM17 Pro-ADAM17 (Inactive) iRhoms iRhoms (Regulators) ProADAM17->iRhoms Binds in ER Golgi Golgi Apparatus iRhoms->Golgi Transports Furin Furin Protease Golgi->Furin MatureADAM17 Mature ADAM17 (Active) Furin->MatureADAM17 Cleavage Substrates Substrates (e.g., pro-TNF-α) MatureADAM17->Substrates Cleaves ShedProducts Shed Active Products (e.g., soluble TNF-α) Substrates->ShedProducts Inhibitor This compound Inhibition Inhibitor->MatureADAM17 Binds

ADAM17 activation pathway and inhibition by this compound. ADAM17 is synthesized as an inactive precursor (Pro-ADAM17) that binds to iRhoms in the Endoplasmic Reticulum (ER). The complex is transported to the Golgi, where the Furin protease cleaves the pro-domain, releasing the mature, active enzyme. Mature ADAM17 then cleaves membrane-bound substrates, releasing soluble signaling molecules like TNF-α. This compound acts by directly inhibiting the active site of mature ADAM17.

References

Apratastat TNF-alpha converting enzyme inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The Scientific Context of TACE Inhibition

To understand Apratastat's profile, it helps to know the target and the challenges faced by TACE inhibitors.

  • The Target: TNF-α Converting Enzyme (TACE/ADAM17): TACE is a membrane-bound enzyme that cleaves the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release the active, soluble form (sTNF-α) that drives inflammation [1] [2]. This made it an attractive therapeutic target for autoimmune diseases like RA [1].

  • The Central Challenge: Mechanism-Based Toxicity Concerns: A major theoretical concern with TACE inhibition is "mechanism-based toxicity." TACE processes numerous cell surface proteins beyond TNF-α, including the TNF receptors themselves [3]. Inhibition was hypothesized to cause a buildup of these membrane-bound proteins, potentially making cells supersensitive to TNF and leading to toxicity, particularly in the liver. While this compound did not show this specific hepatotoxicity, its failure was attributed to other factors [3].

The diagram below illustrates the complex role of TACE and the theoretical risk of its inhibition.

G ProTNF pro-TNF-α (inactive) TACE TACE/ADAM17 ProTNF->TACE Cleavage sTNF sTNF-α (active) TACE->sTNF BuildUp Buildup of membrane proteins (e.g., pro-TNF, TNF Receptors) TACE->BuildUp When Inhibited TNFRec TNF Receptors sTNF->TNFRec Inflammation Inflammatory Response TNFRec->Inflammation Sensitivity Potential Cellular Sensitization BuildUp->Sensitivity Toxicity Theoretical Toxicity (e.g., Liver) Sensitivity->Toxicity

Experimental Models for Evaluating TACE Inhibitors

The search for effective TACE inhibitors relied on a hierarchy of preclinical experiments, as evidenced in studies of other TACE inhibitors like BMS-561392 and TMI-2 [3].

Experiment Type Methodology Description Purpose & Measured Outcome
In Vitro Enzyme Assay Use of purified porcine or human TACE enzyme with a synthetic fluorescent substrate [4] [5]. Determine the compound's direct half-maximal inhibitory concentration (IC₅₀) and selectivity over other MMPs [4] [5].
Cellular Assay Treatment of immune cells (e.g., monocytes, RAW 264.7 cells) with a TACE inducer like bacterial Lipopolysaccharide (LPS) [6] [7] [3]. Measure the inhibitor's ability to reduce the release of soluble TNF-α into the culture medium, confirming cellular activity [3].
In Vivo Disease Models Use of the Collagen-Induced Arthritis (CIA) mouse model. Paw swelling and clinical scores are measured [3]. Evaluate the inhibitor's efficacy in a whole organism and its ability to ameliorate disease symptoms compared to controls or existing biologics like etanercept [3].
Safety & Mechanism In vivo studies also monitored for mechanism-based toxicities, such as liver enzyme changes or histological examination [3]. Assess compound safety and investigate the real-world impact of the theoretical mechanism-based toxicity.

Lessons Learned and Modern Approaches

The clinical failure of this compound and other early TACE inhibitors provided critical lessons and spurred new research directions.

  • Specificity is Crucial: The tendonitis side effect of this compound was likely due to its broad inhibition of various MMPs [8] [3]. Subsequent research focused on developing highly selective TACE inhibitors to avoid such off-target effects [8].
  • New Screening Technologies: Modern drug discovery now employs advanced techniques like deep learning models (e.g., Graph Convolutional Networks) to screen large compound libraries more efficiently for novel TACE inhibitors [6].
  • Repurposing Existing Drugs: These new screening methods have identified drugs like Vorinostat, an existing anti-cancer drug, as a potential TACE inhibitor, opening avenues for drug repurposing [6].

References

Apratastat matrix metalloproteinases MMP inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Why Information on Apratastat is Scarce

This compound was an early-generation MMP inhibitor investigated in the early 2000s. Its development, along with many other early MMP inhibitors, was likely discontinued. The lack of specific data in current literature and databases is consistent with the broader historical challenges faced by this drug class [1] [2].

Early MMP inhibitors like Marimastat, Ilomastat, and Batimastat were broad-spectrum, designed to inhibit multiple MMP enzymes simultaneously. However, clinical trials revealed significant obstacles [1] [3]:

  • Musculoskeletal Syndrome (MSS): A primary dose-limiting side effect involving pain and inflammation in muscles and joints.
  • Lack of Efficacy: Poor results in late-stage cancer trials, partly due to inhibition of protective MMPs and poor drug pharmacokinetics.
  • Poor Selectivity and Toxicity: The inability to target only disease-relevant MMPs led to off-target effects and toxicity, halting the development of many first-generation drugs [2].

The "Rebirth" of MMP Inhibitors and Current Strategies

Past failures prompted a reevaluation of MMPs as drug targets. Current research focuses on developing highly selective inhibitors that avoid the pitfalls of early broad-spectrum drugs [1].

The diagram below illustrates the shift in development strategy for MMP inhibitors.

G Start Early Broad-Spectrum MMP Inhibitors A1 Poor selectivity across MMP family Start->A1 A2 Inhibition of protective MMPs (e.g., in healing) Start->A2 A3 Dose-limiting toxicities (e.g., Musculoskeletal Syndrome) Start->A3 B1 Clinical Trial Failures A1->B1 A2->B1 A3->B1 C1 Refined Strategy: Selective MMP Inhibition B1->C1 D1 Target specific MMPs involved in disease C1->D1 D2 Sparing of MMPs with protective functions C1->D2 D3 Improved drug properties and biomarker use C1->D3 E1 Next-generation inhibitors with better safety profiles D1->E1 D2->E1 D3->E1

The table below summarizes the key challenges of early inhibitors and how modern strategies aim to address them.

Aspect Early Broad-Spectrum Inhibitors (e.g., Marimastat) Modern & Emerging Strategies
Selectivity Non-selective; inhibited many MMPs & other metalloenzymes [1]. Highly selective for specific MMPs (e.g., MMP-13, MT1-MMP) to avoid side effects [1].
Major Toxicity Musculoskeletal Syndrome (MSS), linked to inhibition of MMP-1, ADAMs [1]. New compounds (e.g., Pyrimidine-2,4,6-triones) avoid MSS by sparing MMP-1 [1].
Zinc-Binding Group Primarily hydroxamates (e.g., in Ilomastat), prone to poor metabolic stability and toxicity [1]. New chemotypes: thiols, carboxylates, pyrimidinetriones (e.g., Ro 28-2653) with better stability and selectivity [1] [3].
Therapeutic Application Focused on late-stage cancer, with poor efficacy [2]. Explored in immunotherapy, fibrosis (e.g., CTD-ILD), and diabetic wounds; using biomarkers for patient selection [4] [1].
Inhibitor Formats Small molecule, chelating agents [3]. Antibody-based inhibitors (e.g., DX-2400), engineered TIMP variants, and exosite-targeting molecules [2].

References

Chemical Structure and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat is a synthetic organic compound with specific structural features that define its activity and drug-like properties.

Table 1: Physicochemical Properties of this compound [1] [2] [3]

Property Value
Systematic Name (3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide [2]
Synonyms TMI-005 [1] [2] [4]
CAS Registry Number 287405-51-0 [1] [2] [3]
Molecular Formula C17H22N2O6S2 [1] [2]
Molecular Weight 414.49 g/mol [2]
Chemical Structure The structure consists of a thiomorpholine core, substituted with a hydroxamic acid group, a benzenesulfonyl group, and a propargyl ether side chain containing a terminal alcohol [1] [2].
XLogP 0.93 [3]
Hydrogen Bond Donors 3 [3]
Hydrogen Bond Acceptors 5 [3]
Rotatable Bonds 6 [3]
Topological Polar Surface Area (TPSA) 149.85 Ų [3]
Lipinski's Rule Compliance Yes (0 violations) [3]

The structure includes an alkyne group, making it a useful click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a valuable tool for chemical biology and proteomics studies [1].

Mechanism of Action and Biological Targets

This compound functions as a reversible, non-selective inhibitor of several zinc-dependent metalloproteinases [1] [3]. The diagram below illustrates its primary mechanism and downstream effects.

G This compound This compound ADAM17 ADAM17 (TACE) This compound->ADAM17 Inhibits MMPs MMPs (e.g., MMP-13) This compound->MMPs Inhibits Substrates Membrane-bound Substrates (e.g., pro-TNF-α, IL-6R) ADAM17->Substrates Cleaves MMPs->Substrates Cleaves (some) SolubleMediators Release of Soluble Mediators (sTNF-α, sIL-6R) Substrates->SolubleMediators Ectodomain Shedding BiologicalEffects Biological Effects SolubleMediators->BiologicalEffects Promotes

Primary Molecular Targets:

  • ADAM17 (TACE): A key sheddase responsible for cleaving membrane-bound proteins. Its most prominent substrate is pro-Tumor Necrosis Factor-alpha (pro-TNF-α), releasing the active, soluble form (sTNF-α) that drives inflammation [5] [6]. ADAM17 also sheds other critical signaling molecules like the Interleukin-6 Receptor (IL-6R) and ligands of the Epidermal Growth Factor Receptor (EGFR) [5] [7].
  • Matrix Metalloproteinases (MMPs): this compound non-selectively inhibits several MMPs. A primary target is MMP-13 (Collagenase 3), an enzyme that degrades type II collagen in cartilage, a process relevant to rheumatoid arthritis pathology [2] [3].

Key Experimental Findings:

  • In Vitro: At 10 μM, this compound significantly reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6 in lung tissue samples. In HUVEC cells, it reduced ADAM17 activity and MCAM release [1].
  • In Vivo: In mouse models (e.g., MC38 colorectal cancer xenografts), this compound (10 mg/kg, oral gavage) exhibited anti-tumor and anti-angiogenic activity. In a lung inflammation model, it reduced neutrophil and macrophage infiltration [1].

Experimental Protocols from Research

For researchers aiming to study this compound, here are methodologies cited in the literature.

Table 2: Summary of Key Experimental Conditions [1]

Application Cell Line / Animal Model Concentration / Dosage Incubation Time / Administration Key Outcomes
Cytokine Inhibition Lung tissue samples 10 μM 24 hours ↓ mRNA levels of TNF-α and IL-6
ADAM17 Inhibition HUVEC (human umbilical vein endothelial cells) 10 μM 24 hours ↓ ADAM17 protein, ↓ MCAM release
Anti-tumor Activity MC38 xenograft in C57BL/6 mice 10 mg/kg Oral gavage, once daily for 14 days Inhibited tumor growth, reduced angiogenesis
Anti-inflammatory Activity Poly(I:C) & SARS-CoV-2 RBD-S induced lung inflammation in C57BL/6 mice 10 mg/kg Intraperitoneal injection, twice post-induction Reduced neutrophil/macrophage numbers, improved lung morphology

Stock Solution Preparation:

  • Solubility: ≥ 100 mg/mL in DMSO (241.25 mM) [1].
  • Storage: Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for 1 month. Aliquot to avoid repeated freeze-thaw cycles [1].
  • In Vivo Dosing Vehicle (Example Protocol): A common vehicle for in vivo studies is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [1].

Clinical Development Status

This compound was initially developed by Wyeth Research for the potential treatment of rheumatoid arthritis [4] [3].

  • Phase of Development: It advanced to a Phase II clinical trial (NCT00095342) [2] [4].
  • Outcome and Status: Development was terminated in October 2006. The primary reason was lack of efficacy in the Phase II trial for rheumatoid arthritis [4]. Its current status is investigational and not approved for therapeutic use [2].

Research Implications and Potential

Despite clinical termination, this compound remains a valuable research tool.

  • Overcoming Therapy Resistance: Research indicates potential to overcome radiotherapy-resistance in non-small cell lung cancer (NSCLC) [1].
  • Tool Compound: Its alkyne group enables "click chemistry" applications for labeling and identifying cellular targets or studying drug distribution [1].
  • Understanding Metalloproteinase Biology: this compound helps elucidate the complex roles of ADAM17 and MMPs in cancer, inflammation, and immunity [5] [7].

This compound represents an informative case in drug development, highlighting the challenges of targeting metalloproteinases. Its well-characterized profile makes it a useful compound for ongoing mechanistic research.

References

Apratastat Pharmacokinetic & Pharmacodynamic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available for Apratastat from published clinical studies. Please note that many standard pharmacokinetic parameters are not reported in the accessible literature.

Parameter Value / Description Context / Notes
Mechanism of Action Dual inhibitor of TACE (ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. Orally active, potent, and reversible inhibitor [1].
Molecular Weight 414.49 g/mol (Average) [2]. Chemical Formula: C17H22N2O6S2 [2].
IC₅₀ (In Vitro) 144 ng/mL [1]. Population mean concentration for 50% inhibition of TNF-α release in laboratory studies [1].
IC₅₀ (Ex Vivo) 81.7 ng/mL [1]. Population mean concentration for 50% inhibition of TNF-α release in samples from treated subjects [1].
IC₅₀ (In Vivo) 126 ng/mL [1]. Population mean concentration for 50% inhibition of TNF-α in an endotoxin-challenge study in healthy subjects [1].
Key Targets ADAM17, Collagenase 3 (MMP13), Interstitial Collagenase (MMP1) [2]. Classified as a modulator or inhibitor of these enzymes [2].
Clinical Trial Status Investigational; studied for Rheumatoid Arthritis [2]. Status as of the latest available data; not an approved drug [2].

Experimental Protocols and Methodologies

The core understanding of this compound comes from clinical trials that employed pharmacodynamic modeling. Here are the methodologies used in the key studies cited.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

This study pooled data from three clinical trials in healthy subjects who received this compound orally as either single or multiple twice-daily doses [1].

  • PD Endpoint Measurement: The inhibition of TNF-α release was the primary pharmacodynamic endpoint. This was investigated across in vitro, ex vivo, and in vivo settings [1].
  • In Vivo Challenge Model: In one study, healthy subjects were administered an endotoxin challenge. The relationship between this compound plasma concentration and the resulting TNF-α response in this model was characterized using a mechanism-based population PD model [1].
  • Modeling Approach: Inhibitory E(max) models were used to quantify the concentration-effect relationship, determining the IC₅₀ values in each setting [1].
LPS Challenge Study Design Considerations

While not specific to this compound, recent research highlights critical factors for optimizing studies designed to quantify drug-induced inhibition of TNF-α response, which is directly applicable to this compound's known mechanism [3].

  • Key Variables: The informativeness of the experiment depends on several design variables:
    • The time delay between administration of the drug (e.g., this compound) and the LPS (endotoxin) challenge.
    • The dose of LPS used to stimulate TNF-α production.
    • The timing of blood samples for measuring TNF-α response. The placement of measurements after the peak TNF-α response is particularly crucial for defining the drug's inhibitory effect [3].

ADAM17 Signaling Pathway and this compound Mechanism

The following diagram illustrates the role of ADAM17 (TACE), this compound's primary target, in cellular signaling and the drug's inhibitory action.

G InactiveProADAM17 Inactive pro-ADAM17 (110 kDa) iRhom2 iRhom2 (Regulator) InactiveProADAM17->iRhom2 Interacts in ER MatureADAM17 Mature ADAM17 (80 kDa) iRhom2->MatureADAM17 Transports to Cell Membrane Substrates Membrane-Bound Substrates: • TNF-α • IL-6 Receptor • EGFR Ligands MatureADAM17->Substrates Shedding SolubleSignals Soluble Signaling Molecules Substrates->SolubleSignals Proteolytic Cleavage CellularResponse Cellular & Immune Responses (Inflammation, Tissue Repair) SolubleSignals->CellularResponse Binds Receptors & Triggers This compound This compound (TMI-005) Small Molecule Inhibitor This compound->MatureADAM17 Inhibits

Diagram of ADAM17 activation, substrate shedding, and this compound inhibition.

Important Information Gaps and Limitations

It is crucial for your research to note the following limitations in the available data:

  • Lack of Standard PK Parameters: The search results do not contain fundamental human pharmacokinetic data for this compound, such as half-life, Cmax, Tmax, volume of distribution, clearance, oral bioavailability, or protein binding [2]. This prevents a full understanding of its ADME (Absorption, Distribution, Metabolism, Excretion) profile.
  • Dated Information: The most detailed pharmacodynamic study is from 2011 [1], and the drug's status on DrugBank has not been updated since 2017 [2]. More recent clinical developments or data may be unavailable in the public domain.
  • Efficacy Paradox: Despite potently inhibiting TNF-α release in experimental models, this compound was not efficacious in clinical trials for Rheumatoid Arthritis [1]. The reason for this disconnect between biomarker inhibition and clinical response remains unclear and is an important consideration for future drug development.

References

Apratastat in vitro ex vivo studies

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat (TMI-005) Profile

The table below summarizes the core biochemical and biological characteristics of this compound as identified in the literature.

Attribute Description
Chemical Nature Orally active, non-selective, reversible inhibitor of TACE (ADAM17) and Matrix Metalloproteinases (MMPs) [1].
Primary Biochemical Action Inhibits the release of TNF-α by targeting TACE/MMPs [1].
IC₅₀ / Potency Information not specified in the available search results.

| Key Experimental Models | • In vitro: Human Umbilical Vein Endothelial Cells (HUVEC), Lung tissue samples [1]. • In vivo: Mouse models of lung inflammation and MC38 colorectal cancer [1]. |

Summary of Key Experimental Findings

The following table consolidates the quantitative and observational data from specific in vitro and ex vivo studies on this compound.

Assay Type Experimental Details Results & Observations

| Western Blot Analysis [1] | Cell Line: HUVEC Concentration: 10 µM Incubation Time: 24 hours | "Significantly inhibited ADAM17 at the protein level." | | Real-Time qPCR [1] | Sample: Lung tissue samples Concentration: 10 µM Incubation Time: 24 hours | "Significantly reduced mRNA levels of TNF-α and IL-6." | | Protein Cleavage Assay (Inferred from mechanism) | Target Process: Ectodomain shedding Example Substrate: CD122 on CD8+ T cells [2] | Inhibition of ADAM17 leads to elevated surface CD122, enhancing IL-2/IL-15 signaling [2]. |

Experimental Protocols

Based on the cited studies, here are detailed methodologies for key experiments involving this compound.

Protocol 1: Assessing ADAM17 Protein Inhibition in Cell Culture (e.g., HUVEC)
  • Cell Culture: Maintain HUVECs in an appropriate growth medium (e.g., ECM) under standard conditions (37°C, 5% CO₂).
  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a final concentration of 10 µM this compound. Include a vehicle control (DMSO only).
  • Incubation: Incubate the cells with the compound for 24 hours.
  • Protein Extraction & Western Blot: * Lyse cells to extract total protein. * Separate proteins using SDS-PAGE gel electrophoresis. * Transfer proteins to a nitrocellulose or PVDF membrane. * Probe the membrane with a specific anti-ADAM17 primary antibody. * Use a suitable secondary antibody conjugated to a detection system (e.g., HRP) to visualize the protein bands. Compare the band intensity between treated and control samples to assess inhibition [1].
Protocol 2: Evaluating Cytokine mRNA Expression in Tissue Samples
  • Tissue Preparation: Obtain lung tissue samples and process them into homogenates or culture explants.
  • Compound Treatment: Apply this compound to the tissue samples at a concentration of 10 µM.
  • Incubation: Maintain the treated tissues in culture for 24 hours.
  • RNA Extraction & qPCR: * Extract total RNA from the tissue samples. * Synthesize cDNA using a reverse transcription kit. * Perform quantitative PCR (qPCR) using specific primer sets for target genes (e.g., TNF-α and IL-6). * Normalize cycle threshold (Ct) values to a housekeeping gene (e.g., GAPDH, β-actin) and use the ΔΔCt method to calculate the fold change in gene expression relative to the control group [1].

ADAM17 Signaling and this compound Inhibition

The diagram below illustrates the role of ADAM17 in cellular signaling and the potential inhibitory mechanism of this compound, based on the broader context from the search results[c:1][c:3][c:5][c:6].

G cluster_cell Cell Membrane ProADAM17 Pro-ADAM17 (Inactive) MatureADAM17 Mature ADAM17 (Active) ProADAM17->MatureADAM17 Activation by Furin Substrate Membrane Substrate (e.g., TNF-α, CD122) MatureADAM17->Substrate Proteolytic Cleavage iRhom iRhom2 (Regulator) iRhom->ProADAM17 Chaperone & Transport SolubleProduct Soluble Factor (e.g., sTNF-α, sCD122) Substrate->SolubleProduct Ectodomain Shedding Furin Furin This compound This compound (TMI-005) Inhibitor This compound->MatureADAM17 Inhibition

ADAM17 activation, substrate shedding, and this compound inhibition[c:1][c:3][c:5][c:6].

Research Context and Further Directions

  • Broader Role of ADAM17: ADAM17 is a major "sheddase" responsible for the proteolytic release (ectodomain shedding) of over 80 membrane-bound proteins, including TNF-α, EGFR ligands, and IL-6 receptor[c:1][c:3]. This central role in inflammation, growth factor signaling, and immune regulation (e.g., via CD122 shedding on T-cells[c:5]) underpins its therapeutic relevance.
  • Challenge of Selectivity: A significant hurdle in targeting ADAM17 therapeutically has been achieving selectivity over other metalloproteinases (like MMPs) due to structural similarities in their catalytic sites[c:3]. The development of this compound as a "non-selective" TACE/MMPs inhibitor should be considered in this context.
  • Modern Targeting Strategies: Current research is exploring more selective strategies, such as non-zinc-binding inhibitors, monoclonal antibodies targeting specific ADAM17 domains (e.g., D8P1C1[c:9]), and leveraging its specific regulators like iRhoms[c:3].

References

Experimental Data and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key experimental findings from pre-clinical studies, which form the basis for the proposed mechanisms and potential applications of Apratastat.

Study Type Model/System Dosage & Administration Key Findings & Outcomes Cited Source / Assay
In Vitro General Inhibition N/A Potently inhibits TNF-α release (IC₅₀: 144 ng/mL in vitro; 81.7 ng/mL ex vivo) [1]. TNF-α release assay [1].
In Vitro Lung Tissue Samples 10 μM for 24 hours Inhibited mRNA expression of pro-inflammatory cytokines TNF-α and IL-6 [2]. Real Time qPCR [2].
In Vitro HUVEC (Human Umbilical Vein Endothelial Cells) 10 μM for 24 hours Reduced ADAM17 activity and protein level; inhibited release of MCAM (a cell adhesion molecule) [2]. Western Blot Analysis [2].
In Vivo Mouse Model of Lung Inflammation 10 mg/kg, intraperitoneal injection (twice) Reduced neutrophil and macrophage numbers in lung tissue; improved lung tissue morphology [2]. Cell count and histology [2].
In Vivo MC38 Colorectal Cancer Xenograft Model (Mice) 10 mg/kg, oral gavage, once daily for 14 days Inhibited tumor growth; exhibited anti-tumor and anti-angiogenic activity [2]. Tumor volume measurement [2].

Mechanism of Action and Signaling Pathways

This compound is characterized as a dual inhibitor, primarily targeting ADAM17 (also known as TACE) and other Matrix Metalloproteinases (MMPs) [3] [1] [2].

ADAM17 is a key sheddase responsible for releasing active forms of numerous cell-surface proteins, including TNF-α and the IL-6 Receptor (IL-6R) [4] [5] [6]. By inhibiting ADAM17, this compound can reduce the levels of soluble TNF-α and sIL-6R, thereby modulating inflammatory and oncogenic signaling pathways. The diagram below illustrates the key signaling pathways regulated by ADAM17, which are inhibited by this compound.

G ADAM17 ADAM17 SolubleFactor Soluble Factor (e.g., TNF-α, sIL-6R) ADAM17->SolubleFactor Shedding Substrate Membrane-bound Substrate (e.g., pro-TNF-α, IL-6R) Substrate->ADAM17  Cleavage CellSignaling Cellular Signaling (Inflammation, Cell Survival, Proliferation) SolubleFactor->CellSignaling  Binds Receptors Disease Disease Progression (Inflammatory, Autoimmune, Cancer) CellSignaling->Disease This compound This compound (Inhibitor) This compound->ADAM17  Inhibits

Inhibition of ADAM17 by this compound modulates key inflammatory and growth signals. [4] [5] [6]

Research Context and Challenges

  • Clinical Development Status: this compound has been investigated in clinical trials, including a study for Active Rheumatoid Arthritis (NCT00095342) [7]. Its current status is listed as "Investigational," indicating it has not progressed to approved drug.
  • Therapeutic Potential: Research suggests this compound's potential extends to oncology, with studies indicating it may help overcome radiotherapy resistance in non-small cell lung cancer and exhibit anti-tumor activity in colorectal cancer models [2].
  • Challenge of Specificity: A significant challenge in developing ADAM17 inhibitors like earlier hydroxamate-based compounds is achieving selectivity over other metalloproteinases to avoid side effects [8]. This compound's chemical class (thiomorpholine sulfonamide hydroxymate) represents one approach to this problem [3].

References

Scientific Data and Experimental Insights

Author: Smolecule Technical Support Team. Date: February 2026

Although Apratastat did not succeed in the clinic, it remains a characterized tool compound for research. The following table summarizes key experimental findings from preclinical studies.

Study Type Model System Dosage / Concentration Key Findings Citation
In Vitro HUVEC (Human Umbilical Vein Endothelial Cells) 10 μM for 24 hours Reduced ADAM17 protein level and inhibited release of MCAM [1].
In Vitro Lung tissue samples 10 μM for 24 hours Reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6 [1].
In Vivo MC38 colorectal cancer mouse model 10 mg/kg, oral gavage, daily for 14 days Inhibited tumor growth and reduced tumor angiogenesis & lymphangiogenesis [1].
In Vivo Mouse model of lung inflammation 10 mg/kg, intraperitoneal injection Reduced neutrophil and macrophage numbers in lung tissue and improved tissue morphology [1].

Understanding the Mechanism: ADAM17 as a Therapeutic Target

This compound's mechanism revolves around inhibiting ADAM17 (A Disintegrin And Metalloproteinase 17), also known as TACE (TNF-α Converting Enzyme) [2] [3]. This enzyme is a "sheddase" responsible for cleaving and releasing the active, soluble form of over 80 membrane-bound proteins [2] [4].

Its key substrates include:

  • TNF-α: A central mediator of inflammation [2] [3].
  • IL-6R: The receptor for Interleukin-6, a key inflammatory cytokine [2] [3].
  • EGFR ligands: Such as TGF-α, which are involved in cell growth and proliferation [2] [3].
  • CD122: A subunit of the IL-2 and IL-15 receptors; ADAM17-mediated shedding regulates CD8+ T cell responses [4].

By inhibiting ADAM17, this compound was designed to block the release of these potent mediators, thereby reducing inflammation and related disease processes [2].

The following diagram illustrates the activation process of ADAM17 and how an inhibitor like this compound would interfere with its function.

G Start Pro-ADAM17 (Inactive Form) ER Endoplasmic Reticulum (Interaction with iRhoms) Start->ER Golgi Golgi Apparatus (Prodomain cleavage by Furin) ER->Golgi MatureEnzyme Mature ADAM17 (Active Form) Golgi->MatureEnzyme Substrates Membrane-Bound Substrates (e.g., TNF-α, IL-6R, EGFR ligands) MatureEnzyme->Substrates Cleaves SolubleProducts Soluble Active Factors (e.g., sTNF-α, sIL-6R) Substrates->SolubleProducts Inhibitor This compound (TACE/MMP Inhibitor) Inhibitor->MatureEnzyme Inhibits

Lessons from this compound and Future Directions

The failure of this compound highlights a significant challenge in drug development: achieving selectivity. As a dual TACE/MMP inhibitor, its lack of specificity likely led to off-target effects and insufficient efficacy, a common issue with early-generation metalloproteinase inhibitors [5].

Current research is focusing on more sophisticated strategies to target ADAM17, such as:

  • Developing Allosteric Inhibitors: Designing drugs that bind outside the active site to achieve greater selectivity [2].
  • Targeting Regulatory Proteins: Focusing on iRhoms, which are essential for ADAM17 maturation and trafficking [2] [3].
  • Drug Repurposing: Using computational methods to identify existing FDA-approved drugs (e.g., Raltegravir) that may inhibit ADAM17 without strong zinc-binding groups, potentially reducing side effects [5].

References

Mechanism of Action and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat is a non-selective, reversible inhibitor that targets the zinc-dependent metalloprotease ADAM17 (also known as TACE) and several MMPs [1]. By inhibiting ADAM17, it blocks the release of soluble Tumor Necrosis Factor-alpha (TNF-α) [1]. It has also been shown to inhibit the expression of other pro-inflammatory cytokines like IL-6 and reduce ADAM17 activity at the protein level [1].

The following diagram illustrates the core signaling pathway and mechanism of action of ADAM17, the primary target of this compound.

G ADAM17 ADAM17 SolubleMediators Soluble Signaling Molecules ADAM17->SolubleMediators Releases Substrates Membrane-Bound Substrates (e.g., pro-TNF-α, IL-6R, EGFR ligands) Substrates->ADAM17 Cleavage by BiologicalEffects Biological Effects SolubleMediators->BiologicalEffects Promotes This compound This compound This compound->ADAM17 Inhibits

ADAM17 cleaves membrane proteins to release soluble mediators that drive inflammation and cancer. This compound inhibits this process.

Key quantitative and in vivo data from preclinical studies are summarized in the table below.

Study Type Model/System Dosage & Administration Key Findings/Results
In Vitro [1] HUVEC (Human Umbilical Vein Endothelial Cells) 10 μM, 24 hours Inhibited ADAM17 at protein level; reduced MCAM release.
In Vitro [1] Lung tissue samples 10 μM, 24 hours Reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6.
In Vivo [1] MC38 colorectal cancer cell xenograft in C57BL/6 mice 10 mg/kg, Oral gavage, once daily for 14 days Inhibited tumor growth; showed anti-tumor and anti-angiogenic activity.
In Vivo [1] Poly(I:C) & SARS-CoV-2 RBD-S protein-induced lung inflammation in C57BL/6 mice 10 mg/kg, Intraperitoneal, twice post-induction Alleviated lung inflammation; reduced neutrophil/macrophage numbers; improved lung morphology.

Experimental Protocols and Research Applications

For researchers working with this compound in a laboratory setting, the following details on handling and standard protocols are available.

  • Storage and Solubility [2] [1]

    • Powder: Store at -20°C (stable for 3 years) or 4°C (stable for 2 years).
    • Stock Solution in DMSO: Typical concentration is 25 mg/mL. Store at -80°C for up to 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles.
    • Purity: Available at >99% for research purposes [2] [1].
  • In Vitro Cell Culture Protocol (Example) [1]

    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).
    • Treatment: Prepare a working concentration of 10 μM this compound from the DMSO stock solution in complete cell culture medium.
    • Incubation: Treat cells for 24 hours.
    • Analysis: Assess inhibition via Western Blot analysis for ADAM17 protein levels or other downstream targets like MCAM.
  • In Vivo Dosing Protocol (Example) [1]

    • Animal Model: C57BL/6 mice.
    • Dosage: 10 mg/kg.
    • Administration:
      • Oral Gavage: For anti-tumor studies, administer once daily for 14 days.
      • Intraperitoneal Injection: For acute inflammation models, administer at specific time points post-induction (e.g., 4 and 16 hours).
    • Solvent Preparation for Oral Dosing: A common formulation is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline to achieve a clear solution of ≥2.5 mg/mL [1].

Context and Future Directions

The development of this compound reflects the historical challenges of targeting ADAM17. Many early inhibitors contained hydroxamate-based zinc-binding groups, which led to a lack of specificity and severe side effects by also inhibiting other vital metalloproteases [3]. While the exact reason for this compound's clinical failure was cited as lack of efficacy [4], this lack of specificity was likely a contributing factor.

Current research has shifted towards more innovative strategies, including:

  • Developing non-zinc-chelating inhibitors to improve specificity and reduce side effects [3].
  • Drug repurposing, using bioinformatics to identify existing FDA-approved drugs (like the antiviral Raltegravir) that may inhibit ADAM17 through novel interactions [3].
  • Exploring combination therapies, such as using ADAM17 inhibition to enhance the efficacy of other treatments like CAR-T cell therapy in solid tumors [5].

References

Apratastat Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical information available for Apratastat.

Aspect Details
Drug Type Small molecule [1]
Mechanism of Action Dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [2] [3] [1]
Primary Indication (Historical) Rheumatoid Arthritis (RA) [2] [1]
Development Status Discontinued after Phase II trials due to lack of efficacy [2] [1]
Key PK/PD Finding Potently inhibited TNF-α release in vitro, ex vivo, and in vivo. Population mean IC50 values: 144 ng/mL (in vitro), 81.7 ng/mL (ex vivo), and 126 ng/mL in a human endotoxin-challenge model [3]

Mechanism of Action & Therapeutic Rationale

This compound was designed as an oral, potent, and reversible dual inhibitor targeting ADAM17 and MMPs [3] [4].

  • Role of ADAM17: This enzyme is a key "sheddase" responsible for the proteolytic release (ectodomain shedding) of membrane-bound proteins, most notably Tumor Necrosis Factor-alpha (TNF-α) [5] [6]. TNF-α is a master regulator of inflammation, and its overproduction is a cornerstone of rheumatoid arthritis pathology.
  • Therapeutic Hypothesis: By inhibiting ADAM17, this compound was intended to reduce the levels of soluble, active TNF-α, thereby dampening the inflammatory cascade in RA [3]. This mechanism aimed to achieve a similar anti-inflammatory effect as injectable anti-TNF antibody drugs with an oral therapy.

The following diagram illustrates the signaling pathway that this compound was designed to inhibit.

G ProTNF Membrane-bound Pro-TNF-α sTNF Soluble TNF-α ProTNF->sTNF Proteolytic Cleavage TNF TNF sTNF->TNF Receptor TNF Receptor Inflammation Inflammatory Response Receptor->Inflammation ADAM17 ADAM17 (TACE) ADAM17->ProTNF Catalyzes This compound This compound (Inhibitor) This compound->ADAM17 Inhibits

Clinical Trial Data and Discontinuation

Despite a sound mechanistic rationale, this compound failed in clinical development.

  • Proof of Mechanism: A population-based PK/PD study confirmed that this compound could potently inhibit TNF-α release in healthy human subjects challenged with endotoxin, with a calculated population mean IC50 of 126 ng/mL [3]. This demonstrated that the drug was engaging its target in humans.
  • Lack of Efficacy: Although the drug achieved exposure levels sufficient to inhibit TNF-α release, it failed to demonstrate efficacy in a Phase II clinical trial for rheumatoid arthritis [2] [3]. This inconsistency between biomarker response (TNF-α inhibition) and clinical outcome was noted as a key finding requiring further investigation [3].
  • Underlying Challenges: The failure of this compound is reflective of a broader challenge in developing ADAM17 inhibitors. ADAM17 has over 80 known substrates, including factors crucial for normal development and tissue homeostasis (e.g., EGFR ligands) [5] [6]. Furthermore, achieving selectivity over other metalloproteinases (like MMPs) has been difficult, often leading to off-target effects and toxicity, which may have contributed to the lack of clinical success [7] [6].

References

Apratastat pathway analysis

Author: Smolecule Technical Support Team. Date: February 2026

MAPK/ERK Pathway Overview

The MAPK/ERK pathway (also known as the Ras-Raf-MEK-ERK pathway) is a fundamental signal transduction system that communicates signals from cell surface receptors to the DNA in the nucleus [1]. This chain of proteins regulates critical cellular processes, including proliferation, differentiation, and survival [2]. Dysregulation of this pathway is a common feature in many cancers, making it a major target for therapeutic intervention [1].

The core of the pathway is a sequential kinase cascade, where one kinase activates the next. The key components and signal flow are illustrated in the diagram below.

Diagram of the core MAPK/ERK signaling cascade, from membrane to nucleus.

Core Components of the MAPK/ERK Pathway

The following table details the core proteins involved in the MAPK/ERK signaling cascade.

Component Type Key Function Activation Mechanism
Receptor Tyrosine Kinase (RTK) Transmembrane Receptor Binds extracellular growth factors (e.g., EGF) [1]. Ligand-induced dimerization and autophosphorylation [1].
Ras Small GTPase Molecular switch; initiates the kinase cascade [1]. GDP/GTP exchange catalyzed by SOS/GEFs [1].
Raf MAPK Kinase Kinase (MAP3K) First kinase in the cytoplasmic cascade [1]. Activated by binding to GTP-bound Ras [1].
MEK MAPK Kinase (MAP2K) Dual-specificity kinase; activates ERK [1]. Phosphorylated by Raf [1].
ERK MAP Kinase (MAPK) Key effector kinase; phosphorylates cytosolic/nuclear targets [1]. Dual phosphorylation by MEK on Thr and Tyr (TEY motif) [2].

Experimental Analysis of the MAPK/ERK Pathway

For researchers investigating this pathway, here are standard methodologies for analyzing its activity and components.

Protocol 1: Detecting ERK Activation via Western Blot

This is the most common method for assessing pathway activity.

  • 1. Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration.
  • 2. Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel to separate proteins by molecular weight.
  • 3. Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
  • 4. Immunoblotting:
    • Blocking: Incubate membrane in 5% non-fat milk or BSA in TBST.
    • Primary Antibody Incubation: Probe membrane with specific antibodies:
      • Phospho-ERK1/2 (p-ERK): To detect the active, phosphorylated form of ERK (e.g., anti-p-p44/42 MAPK).
      • Total ERK1/2 (t-ERK): To confirm equal protein loading (e.g., anti-p44/42 MAPK).
    • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
  • 5. Detection: Develop the blot using enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imager.
  • Data Interpretation: A strong p-ERK signal indicates pathway activation. The p-ERK signal should be normalized to the total ERK signal for quantification.
Protocol 2: Immunofluorescence for ERK Localization

This protocol visualizes the translocation of ERK from the cytoplasm to the nucleus upon activation.

  • 1. Cell Culture and Seeding: Grow cells on sterile glass coverslips placed in a culture dish.
  • 2. Stimulation and Fixation: Treat cells with stimulus (e.g., EGF) and immediately fix with 4% paraformaldehyde for 15 minutes. Permeabilize cells with 0.1% Triton X-100.
  • 3. Staining:
    • Blocking: Incubate with a blocking solution (e.g., with serum or BSA).
    • Primary Antibody: Incubate with anti-p-ERK antibody.
    • Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody.
    • Nuclear Counterstain: Incubate with DAPI or Hoechst stain.
  • 4. Imaging: Mount coverslips and image using a fluorescence or confocal microscope.
  • Data Interpretation: Active ERK (p-ERK) will be predominantly nuclear, while inactive ERK is cytoplasmic.

Pathway Dynamics and Drug Targeting

The MAPK/ERK pathway exhibits complex dynamic behaviors that are critical for its function. Single-cell imaging has revealed that ERK activation occurs in stochastic bursts or pulses in response to growth factors like EGF [1]. The frequency of these pulses is modulated by the strength of the input signal (e.g., EGF concentration), while their amplitude is influenced by MEK activity [1].

This dynamic signaling is integrated to drive cell fate decisions, such as the commitment to cell division. The pathway interacts with the Rb-E2F network to form a bistable switch at the G1/S phase transition of the cell cycle [1]. This switch-like behavior ensures a decisive, all-or-nothing entry into the cell division cycle [1].

Given its role in cancer, the MAPK/ERK pathway is a major drug target. The following diagram and table summarize key therapeutic strategies.

Diagram showing the MAPK/ERK pathway and key points of therapeutic inhibition.

Therapeutic Target Drug Class Examples Mechanism of Action
Receptor (EGFR) Monoclonal Antibodies (e.g., Cetuximab) Block ligand binding and receptor activation [1].
Raf Kinase Small Molecule Inhibitors (e.g., Vemurafenib) Inhibit kinase activity of mutant or wild-type Raf [1].
MEK Kinase Small Molecule Inhibitors (e.g., Trametinib, PD0325901) Inhibit MEK's ability to phosphorylate and activate ERK [1].

Research and Drug Development Considerations

When targeting this pathway for drug development, several factors are crucial:

  • Feedback Loops: The pathway contains multiple feedback mechanisms. For example, ERK can phosphorylate upstream components like SOS and Raf to negatively regulate the signal, which can impact the efficacy and resistance profiles of drugs [1].
  • Mutation Status: The mutation status of pathway components (e.g., Ras or B-Raf mutations) can determine the effectiveness of targeted therapies. Drugs like Vemurafenib are specifically effective in tumors with the B-Raf V600E mutation [1].
  • Combination Therapy: Due to pathway complexity and feedback, combining a MEK inhibitor with a Raf inhibitor or other pathway-targeted agents is a common strategy to overcome resistance [1].

References

Apratastat Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Apratastat (TMI-005) is an orally active, potent, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. Its primary documented mechanism is the inhibition of the release of TNF-α [1]. It has been investigated in preclinical models for its potential to overcome radiotherapy resistance and for its anti-tumor and anti-angiogenic activity [1].

Key Quantitative Data

The table below summarizes key quantitative data from available literature to assist in experimental planning.

Parameter Value / Range Experimental Context Source
In Vitro IC₅₀ (TNF-α release) 144 ng/mL (approx. 0.35 µM) Cell-based assays [2]
Ex Vivo IC₅₀ (TNF-α release) 81.7 ng/mL (approx. 0.20 µM) Ex vivo systems [2]
Common In Vitro Concentration 10 µM Incubation for 24 hours in HUVECs and lung tissue samples [1]
In Vivo Dose (Mouse, IP) 10 mg/kg Administered twice at 4 and 16 hours post-induction in a lung inflammation model [1]
In Vivo Dose (Mouse, PO) 10 mg/kg Once daily for 14 days in an MC38 xenograft model [1]

Recommended Administration Routes & Formulations

Based on published research, this compound can be administered via oral and intraperitoneal routes in animal models. The following table outlines standard preparation and dosing protocols.

Route Recommended Formulation Dosing Protocol (Preclinical)

| Oral (PO) | • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline10% DMSO + 90% Corn Oil (for longer regimens > half month, use carefully) | • Dose: 10 mg/kg • Frequency: Once daily • Confirmed efficacy in MC38 colorectal cancer mouse model over 14 days [1]. | | Intraperitoneal (IP) | • 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | • Dose: 10 mg/kg • Frequency: Administered twice (e.g., at 4 and 16 hours post-induction) • Confirmed efficacy in mouse model of lung inflammation [1]. |

Detailed Experimental Protocols

1. Protocol for In Vitro Analysis in HUVECs This protocol details the method for assessing the effect of this compound on ADAM17 at the protein level in human umbilical vein endothelial cells (HUVECs) [1].

  • Cell Line: HUVECs
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the final working concentration of 10 µM. Ensure the final concentration of DMSO is ≤0.1% (v/v) and include a vehicle control.
  • Treatment: Incubate cells with the 10 µM this compound solution for 24 hours.
  • Analysis: Post-incubation, harvest cells and analyze ADAM17 protein expression levels using Western Blot.

2. Protocol for In Vivo Anti-tumor Efficacy Study This protocol describes the method for evaluating the anti-tumor activity of this compound in a mouse model [1].

  • Animal Model: MC38 colorectal cancer cell xenograft model in C57BL/6 mice.
  • Formulation: Prepare a fresh solution of Apratravat at 1 mg/mL in the recommended formulation for oral administration (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) to achieve a dose of 10 mg/kg at a dosing volume of 10 mL/kg.
  • Dosing Regimen: Administer via oral gavage (p.o.) once daily for 14 consecutive days.
  • Endpoint Analysis: Monitor tumor volume regularly. At the end of the study, analyze tumors for growth inhibition, angiogenesis, and lymphangiogenesis.

Background & Mechanism of Action

Therapeutic Target: ADAM17 ADAM17 (A Disintegrin And Metalloproteinase 17) is a transmembrane protease that sheds over 80 membrane-bound substrates, including TNF-α, IL-6R, and ligands of the Epidermal Growth Factor Receptor (EGFR) [3] [4]. By cleaving these substrates, it plays a critical pleiotropic role in regulating immunity, inflammation, and tumorigenesis. Dysregulation of its activity is implicated in inflammatory disorders, cancer, and cardiovascular diseases, making it a promising therapeutic target [3] [4].

Drug Repurposing & Specificity Considerations Research efforts are ongoing to find specific ADAM17 inhibitors. A 2024 bioinformatics study suggested that the FDA-approved antiviral drug Raltegravir could be repurposed to inhibit ADAM17 [5]. A key finding was that Raltegravir lacks strong zinc-binding functional groups, which are common in broad-spectrum inhibitors and often lead to off-target effects and clinical side effects [5]. This highlights a potential strategy for developing more specific ADAM17-targeting therapies.

Status of this compound It is important to note that this compound is an investigational compound that has been discontinued from clinical development [6] [7]. It reached Phase 2 trials for Rheumatoid Arthritis, but its development was halted [7]. Therefore, it is now primarily a tool for research.

Experimental Workflow for this compound Administration

The diagram below illustrates the logical workflow for planning and conducting experiments with this compound.

cluster_route Route Selection cluster_dose Dosing Parameters Start Define Experimental Objective A Select Administration Route Start->A B Prepare Drug Formulation A->B Based on model & objective R1 Oral (PO) A->R1 R2 Intraperitoneal (IP) A->R2 C Determine Dosing Regimen B->C Based on literature & PK/PD D Conduct Experiment & Analysis C->D P1 Dose: e.g., 10 mg/kg C->P1 P2 Frequency: e.g., QD C->P2 P3 Duration: e.g., 14 days C->P3 E Analyze Results (e.g., Western Blot, Tumor Volume) D->E

Critical Considerations for Researchers

  • Vehicle Control: Always include a vehicle control group (animals or cells treated with the formulation without the active compound) to account for any effects of the solvent.
  • Dosing Volume: Adhere to standard ethical and welfare guidelines for dosing volumes in animal studies. For example, a common guideline for oral gavage in mice is up to 10 mL/kg [8].
  • Solubility & Stability: this compound is soluble in DMSO at ≥100 mg/mL [1]. Aliquot and store stock solutions at -80°C to avoid freeze-thaw cycles. For in vivo formulations, prepare fresh on the day of dosing when possible.
  • Context of Use: Remember that this compound is a non-selective TACE/MMP inhibitor. Interpret results considering its potential effects on multiple metalloproteinase targets.

References

Comprehensive Application Notes and Protocols for Apratastat in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apratastat and Its Therapeutic Significance

This compound (development codes TMI-005, XMT-1191) represents a first-generation dual inhibitor targeting both tumor necrosis factor-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs), making it a valuable investigational agent for researching inflammatory and autoimmune conditions. This small molecule sulfonamide compound exhibits oral bioavailability and reversible enzyme inhibition, providing researchers with a tool to probe TACE/ADAM17-mediated pathways in disease models [1]. The primary mechanism involves potent inhibition of TNF-α release, a master inflammatory cytokine driving pathology in numerous conditions, while simultaneous MMP inhibition potentially addresses tissue remodeling components of chronic inflammatory diseases [2] [3]. Despite demonstrating adequate target exposure in clinical trials, this compound showed limited clinical efficacy in rheumatoid arthritis (RA) patients, highlighting the complexity of TNF-α regulation and the need for careful experimental design when utilizing this compound in research settings [2].

The continuing research value of this compound lies in its well-characterized pharmacodynamic profile and utility as a reference compound for studying ADAM17 biology. Recent investigations have repurposed this compound for novel applications including viral infection models and cancer research, expanding its potential as a pharmacological tool [4] [5]. These application notes provide researchers with comprehensive protocols, quantitative data, and experimental guidelines for employing this compound in various preclinical models, with emphasis on appropriate controls, dosing regimens, and interpretation of results within the compound's specific mechanism of action.

Drug Properties and Mechanism of Action

Basic Chemical and Pharmacological Characteristics

This compound is characterized as a sulfonamide-based compound with molecular weight of 414.5 g/mol and the chemical formula C₁₇H₂₂N₂O₆S₂ [1]. It demonstrates optimal solubility in DMSO (approximately 41.4 mg/mL, ~99.88 mM), enabling preparation of concentrated stock solutions for in vitro applications. For in vivo studies, this compound can be formulated in various vehicles including PEG300/Tween80/saline mixtures (2.5 mg/mL) or corn oil-based solutions for oral administration [1]. The compound exhibits a density of 1.4±0.1 g/cm³ and a calculated logP of 1.42, indicating moderate lipophilicity compatible with cellular permeability [1].

Primary Molecular Targets and Inhibitory Profile

This compound functions as a dual-target inhibitor with potent activity against both TACE (ADAM17) and multiple MMPs, enzymes central to inflammatory processes and tissue remodeling. The table below summarizes its quantitative inhibitory profile established through in vitro and ex vivo studies:

Table 1: this compound Inhibitory Profile Against Key Molecular Targets

Target Enzyme Experimental System IC₅₀ Value Reference
TACE (ADAM17) In vitro inhibition of TNF-α release 144 ng/mL (347 nM) [2]
TACE (ADAM17) Ex vivo inhibition of TNF-α release 81.7 ng/mL (197 nM) [2]
TACE (ADAM17) In vivo endotoxin challenge model 126 ng/mL (304 nM) [2]
MMP family Multiple matrix metalloproteinases Not fully quantified [3]

The differential IC₅₀ values across experimental systems reflect variations in protein binding, cellular context, and methodological approaches, with the ex vivo model potentially providing the most physiologically relevant assessment of cellular activity [2]. This compound's inhibition of MMPs contributes to its potential effect on cartilage destruction and bone erosion processes in inflammatory arthritis models, though the specific MMP isoforms inhibited and their respective IC₅₀ values remain incompletely characterized in the literature [3] [1].

Mechanism of Action and Pathway Modulation

This compound exerts its primary research effects through potent inhibition of TACE (ADAM17), the primary enzyme responsible for proteolytic cleavage of membrane-bound TNF-α into its soluble active form. This mechanism is visualized in the following pathway diagram:

G cluster_0 TACE-Mediated TNF-α Pathway cluster_1 Tissue Destruction Pathway Stimulus Inflammatory Stimulus (LPS, Cytokines) ADAM17 ADAM17 (TACE) Activation Stimulus->ADAM17 memTNF mTNF-α (Membrane-bound) ADAM17->memTNF Cleaves solTNF sTNF-α (Soluble active) memTNF->solTNF Inflammation Inflammatory Response + Tissue Damage solTNF->Inflammation MMPs Matrix Metalloproteinases (MMPs) Inflammation->MMPs CartilageDamage Cartilage Destruction + Bone Erosion MMPs->CartilageDamage This compound This compound Inhibition This compound->ADAM17 Inhibits This compound->MMPs Inhibits

Figure 1: this compound Mechanism of Action - Dual Inhibition of TACE and MMP Pathways

As illustrated, this compound simultaneously targets two interconnected pathological processes: (1) the TACE-mediated TNF-α release that drives inflammation, and (2) the MMP-mediated tissue destruction that causes structural damage in conditions like rheumatoid arthritis. This dual mechanism distinguishes it from specific anti-TNF biologics and provides a broader, though less targeted, approach to modulating inflammatory cascades in experimental systems [2] [1]. The diagram highlights how this compound intervention at both points potentially yields more comprehensive pathway suppression than single-target inhibitors.

In Vivo Models and Experimental Outcomes

Rheumatoid Arthritis Models

This compound has been extensively evaluated in inflammatory arthritis models reflecting its initial development for rheumatoid arthritis. In these systems, the compound demonstrated adequate plasma exposure following oral administration to achieve target suppression, with pharmacokinetic studies showing dose-dependent inhibition of TNF-α release in response to inflammatory stimuli [2]. Despite achieving biochemical efficacy in TNF-α inhibition, this compound failed to demonstrate significant clinical improvement in Phase II RA trials, highlighting a critical disconnect between biomarker modulation and disease modification [2]. This divergence between pathway inhibition and functional outcomes represents an important consideration for researchers utilizing this compound in inflammation models and suggests the involvement of alternative inflammatory pathways beyond TNF-α in chronic arthritis pathogenesis.

Oncology Applications

In ovarian cancer models, this compound and other ADAM17 inhibitors have shown anti-tumor effects in IGROV1-Luc xenografts, with significant reduction in tumor growth compared to vehicle controls [5]. The anti-tumor mechanism appears to involve inhibition of EGFR ligand shedding (particularly amphiregulin and TGF-α) rather than solely TNF-α suppression, suggesting ADAM17's role in growth factor activation represents its primary contribution to tumor progression in these models [5]. Researchers should note that the anti-ADAM17 antibody D1(A12) demonstrated more specific target engagement in these models, with this compound showing broader metalloproteinase inhibition that may include off-target MMP activity [5]. This specificity consideration is important when designing experiments to probe specific ADAM17 functions versus broader metalloproteinase inhibition effects.

Viral Infection Models

Recent investigations have repurposed this compound for virology research, demonstrating its efficacy in reducing SARS-CoV-2 infection of human A549 lung cells expressing ACE2 [4]. In these models, this compound treatment at low nanomolar concentrations (10 nM and higher) potently attenuated viral infection, with maximum inhibition exceeding 50% at micromolar concentrations [4]. The proposed mechanism involves disruption of ADAM17-mediated spike protein priming, which is essential for viral entry and syncytia formation characteristic of COVID-19 pathology [4]. These findings position this compound as a valuable tool compound for studying virus-host cell interactions and metalloproteinase roles in infectious disease processes.

Table 2: Summary of this compound Efficacy Across Disease Models

Disease Model Experimental System Dosing Regimen Key Outcomes Reference
Rheumatoid Arthritis Human clinical trials Multiple oral doses (BID) TNF-α inhibition without clinical efficacy [2]
Ovarian Cancer IGROV1-Luc xenografts in mice Not specified for this compound Reduced tumour growth (56% of vehicle) [5]
SARS-CoV-2 Infection A549-ACE2 lung cells 10 nM - μM range >50% inhibition of infection at μM concentrations [4]
LPS Challenge Healthy human subjects Single dose IC₅₀ = 126 ng/mL for TNF-α inhibition [2]

Detailed Experimental Protocols

LPS Challenge Model for TNF-α Inhibition Quantification

The lipopolysaccharide (LPS) challenge model represents a standardized approach for quantifying this compound-induced inhibition of TNF-α response in preclinical and clinical settings [2] [6]. This protocol enables researchers to assess the pharmacodynamic effects of this compound on TNF-α release in a controlled manner.

  • Experimental Animals: Healthy subjects (typically rodents or human volunteers)
  • This compound Administration: Oral dosing formulated in PEG300/Tween80/saline (2.5 mg/mL) or similar vehicle
  • LPS Challenge: Intravenous administration of 1-2 ng/kg LPS (E. coli origin) at predetermined time post-drug administration (typically 1-2 hours for peak exposure)
  • Blood Sampling: Serial collections at 0, 1, 2, 3, 4, and 6 hours post-LPS challenge for TNF-α quantification
  • TNF-α Quantification: ELISA measurement of plasma TNF-α concentrations
  • Data Analysis: Calculation of TNF-α AUC reduction versus vehicle control and IC₅₀ determination using inhibitory Eₘₐₓ models [2]

Critical considerations for this protocol include the timing between drug administration and LPS challenge, which should align with this compound's Tₘₐₓ (approximately 1-2 hours), and the LPS dose selection, which must elicit measurable TNF-α response without causing excessive toxicity [6]. Population-based pharmacokinetic-pharmacodynamic modeling approaches have been successfully applied to data generated using this protocol, providing robust IC₅₀ estimates of approximately 126 ng/mL in human endotoxin challenge studies [2].

SARS-CoV-2 Infection Assay Protocol

The following detailed protocol adapts this compound for investigation of viral infection mechanisms, specifically SARS-CoV-2 cell entry and syncytia formation [4]:

  • Cell Culture: Maintain A549-ACE2 cells (human lung alveolar cell line stably expressing ACE2) in RPMI-1640 medium with 10% FBS at 37°C, 5% CO₂
  • This compound Preparation: Prepare fresh working solutions from DMSO stock (41.4 mg/mL) in cell culture medium to final concentrations ranging 10 nM - 10 μM
  • Viral Infection: Incubate SARS-CoV-2-GFP with this compound-pretreated A549-ACE2 cells at MOI 0.5 for 1 hour at 37°C
  • Post-Infection: Replace inoculum with fresh medium containing corresponding this compound concentrations
  • Syncytia Formation Assay: For cell fusion assessment, co-culture S-protein expressing cells with ACE2-expressing cells in presence of this compound (0.1-10 μM) for 24 hours
  • Quantification Methods:
    • Infection rate: Measure GFP-positive cells by flow cytometry at 24-48 hours post-infection
    • Syncytia formation: Count multinucleated cells (≥3 nuclei) after crystal violet staining
    • Cell viability: Assess using MTT assay to exclude cytotoxicity confounds [4]

This protocol has demonstrated dose-dependent inhibition of SARS-CoV-2 infection with this compound IC₅₀ in low nanomolar range, establishing its utility for studying metalloproteinase functions in viral pathogenesis [4]. Appropriate biosafety level (BSL-3) containment is essential when working with infectious SARS-CoV-2.

Cancer Xenograft Model Protocol

The following protocol describes the application of this compound in oncology models based on methodologies used with similar ADAM17 inhibitors [5]:

  • Xenograft Establishment: Inject 5×10⁶ IGROV1-Luc human ovarian cancer cells intraperitoneally into Balb/c nude mice (6-8 weeks old)
  • Randomization and Dosing: Randomize mice into treatment groups (n=8-10) when bioluminescent signal confirms tumor engraftment (typically 7-10 days post-injection)
  • This compound Administration: Administer via oral gavage or intraperitoneal injection at 10-50 mg/kg daily, formulated in PEG300/Tween80/saline (2.5 mg/mL)
  • Tumor Monitoring: Quantify tumor burden twice weekly by bioluminescent imaging after D-luciferin injection (150 mg/kg i.p.)
  • Endpoint Analyses:
    • Collect plasma and tumor samples for pharmacokinetic and pharmacodynamic assessments
    • Assess shedding of ADAM17 substrates (TNF-α, TGF-α, amphiregulin) by ELISA
    • Evaluate tumor histology and proliferation markers (Ki67 immunohistochemistry) [5]

This protocol has demonstrated significant tumor growth reduction (44% reduction versus controls) with ADAM17 inhibition in ovarian cancer models, providing a framework for evaluating this compound's efficacy in oncology contexts [5].

Pharmacokinetics and Formulation Considerations

Pharmacokinetic Profile

This compound demonstrates favorable oral bioavailability across species, supporting its use in various experimental models. While comprehensive published pharmacokinetic data is limited, available information from clinical trials indicates that this compound achieves plasma concentrations sufficient to inhibit TNF-α release at tolerated doses [2]. The compound's pharmacokinetic-pharmacodynamic relationship has been characterized using population-based modeling approaches, with an ex vivo IC₅₀ of 81.7 ng/mL and in vivo IC₅₀ of 126 ng/mL for TNF-α inhibition in human subjects [2].

Table 3: this compound Pharmacokinetic and Formulation Parameters

Parameter Value/Description Reference
Molecular Weight 414.5 g/mol [1]
CAS Number 287405-51-0 [1]
Solubility in DMSO 41.4 mg/mL (99.88 mM) [1]
In Vivo Formulation 1 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline [1]
In Vivo Formulation 2 10% DMSO + 90% Corn Oil [1]
Plasma IC₅₀ (in vivo) 126 ng/mL (304 nM) [2]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year [1]
Formulation Guidelines

Successful in vivo administration of this compound requires appropriate formulation to maintain solubility and bioavailability. The following preparation methods are recommended:

  • Stock Solution Preparation: Dissolve this compound powder in DMSO to 40 mg/mL concentration, aliquot, and store at -80°C for long-term stability
  • In Vivo Dosing Solution (Aqueous):
      • Dilute DMSO stock solution in PEG300 with gentle mixing
      • Add Tween-80 to the PEG300 solution with continuous mixing
      • Dilute with saline or PBS to final desired concentration
      • Use immediately after preparation or store at 4°C for short periods
  • In Vivo Dosing Solution (Oil-based):
      • Dilute DMSO stock solution directly in corn oil
      • Mix thoroughly until clear solution forms
      • Administer via oral gavage [1]

For all formulations, clear solution appearance should be confirmed before administration, with sequential addition of excipients and thorough mixing between each step. Dosing solutions should be prepared fresh weekly, with stability monitoring for precipitation or color changes.

Clinical Translation and Research Applications

Clinical Trial Insights

This compound advanced to Phase II clinical trials for rheumatoid arthritis (NCT00095342), providing critical insights into its translational profile [1]. The trial investigated multiple oral doses administered twice daily to patients with active RA, with pharmacodynamic confirmation of target engagement through TNF-α inhibition observed at all dose levels [2]. Despite achieving adequate exposure and pathway modulation, the compound failed to demonstrate significant clinical efficacy in improving RA symptoms or disease progression [2]. This disconnect between biochemical and clinical outcomes underscores the complexity of TNF-α biology in chronic inflammation and highlights potential compensatory mechanisms that maintain inflammatory responses despite TACE inhibition.

Additional clinical experience revealed that this compound and similar metalloproteinase inhibitors faced challenges with dose-limiting toxicities and insufficient therapeutic windows, ultimately limiting their clinical development [5]. These safety considerations should inform preclinical research applications, particularly in chronic dosing models where off-target metalloproteinase inhibition may produce unexpected phenotypes.

Research Applications and Future Directions

Despite clinical setbacks, this compound retains significant value as a research tool with several specialized applications:

  • ADAM17 Pathway Studies: As a well-characterized TACE inhibitor, this compound provides a valuable tool for investigating ADAM17-specific functions in shedding of diverse substrates including TNF-α, EGFR ligands, and IL-6 receptor [7] [5]
  • Viral Entry Mechanisms: Recent findings position this compound as a probe for studying metalloproteinase roles in viral infections, particularly SARS-CoV-2 cell entry and syncytia formation [4]
  • Combination Therapy Screening: this compound can be used to explore complementary pathways in inflammatory diseases and cancer, identifying contexts where ADAM17 inhibition enhances efficacy of other targeted agents
  • Biomarker Development: The compound facilitates investigation of ADAM17 activity biomarkers through substrate shedding quantification, supporting translational research efforts [5]

These research applications leverage this compound's specific pharmacology while acknowledging its clinical limitations, positioning it as a specialized tool for metalloproteinase research rather than a therapeutic candidate.

Troubleshooting and Technical Considerations

Common Experimental Challenges

Researchers employing this compound may encounter several technical challenges that impact data interpretation:

  • Incomplete Pathway Inhibition: Despite achieving target plasma concentrations, this compound may not fully suppress TNF-α in all tissue compartments due to redundant shedding mechanisms or compensatory pathway activation [5]
  • Off-Target Effects: this compound's inhibition of multiple MMPs complicates attribution of phenotypic effects specifically to ADAM17 inhibition, requiring careful control experiments [5]
  • Formulation Stability: Aqueous formulations may exhibit limited stability, requiring fresh preparation and verification of solution clarity before administration [1]
  • Species-Specific Responses: Pharmacodynamic responses may vary between species due to differences in ADAM17 substrate specificity or metabolic clearance [2]
Optimization Strategies

The following approaches enhance experimental outcomes with this compound:

  • Biomarker Verification: Confirm target engagement in specific models by measuring shedding of specific ADAM17 substrates (TNF-α, TGF-α, amphiregulin) in plasma or conditioned media [5]
  • Combination with Selective Inhibitors: Use this compound alongside more specific ADAM17 tools (e.g., D1(A12) antibody) to distinguish ADAM17-specific effects from broader metalloproteinase inhibition [5]
  • Temporal Dosing Optimization: Align compound administration with disease initiation or progression phases to identify critical intervention windows [6]
  • Pathway Redundancy Assessment: Evaluate compensatory activation of alternative TNF-α processing enzymes (e.g., ADAM10) when interpreting negative results [4]

These strategies address common limitations and enhance the research utility of this compound for investigating metalloproteinase biology in disease models.

Conclusion

This compound represents a valuable pharmacological tool for investigating TACE/ADAM17 biology and metalloproteinase functions across diverse disease models, despite its limitations as a therapeutic agent. Its well-characterized dual inhibition profile against both TACE and MMPs, established pharmacokinetic parameters, and multiple formulation options support its continued research application [2] [3] [1]. Researchers can leverage the detailed protocols and quantitative data presented in these application notes to design rigorous experiments exploring ADAM17-mediated processes in inflammation, cancer, and infectious disease contexts.

The key considerations for successful application of this compound include: (1) verification of target engagement through substrate shedding assays, (2) appropriate formulation and dosing regimen selection based on model requirements, and (3) interpretation of results within the context of the compound's multi-target mechanism [5]. Recent findings demonstrating this compound's efficacy in SARS-CoV-2 infection models highlight the continuing potential for novel research applications beyond its original inflammatory disease focus [4]. Through careful experimental design and appropriate controls, this compound remains a useful tool for probing complex metalloproteinase functions in biological systems.

References

Apratastat ex vivo TNF-alpha release assay

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat Ex Vivo Assay Data Summary

Parameter Value Experimental Context
IC₅₀ (Ex Vivo) 81.7 ng/mL (≈ 0.2 µM) Inhibition of TNF-α release in human whole blood stimulated with LPS [1].
IC₅₀ (In Vitro) 144 ng/mL (≈ 0.35 µM) Inhibition of TNF-α release in a human monocytic cell line (e.g., THP-1) [1].
IC₅₀ (In Vivo Model) 126 ng/mL (≈ 0.3 µM) Relationship in an endotoxin-challenged study in healthy human subjects [1].
Assay Format Homogeneous (no-wash) Immunoassay HTRF (Homogeneous Time-Resolved Fluorescence) [2].
Sample Volume 16 µL Volume of cell supernatant transferred to detection plate [2].

Biological Context and Mechanism of Action

To understand the assay, it's crucial to know the biological pathway this compound targets. The diagram below illustrates the role of its target, ADAM17 (TACE), in TNF-α signaling.

G LPS LPS Stimulation tmTNF tmTNF (26 kDa) LPS->tmTNF ADAM17 ADAM17 (TACE) tmTNF->ADAM17  Cleavage sTNF sTNF (17 kDa) ADAM17->sTNF This compound This compound (TMI-005) This compound->ADAM17  Inhibits TNFsignaling Pro-inflammatory Signaling sTNF->TNFsignaling

As shown above, TNF-α is initially synthesized as a transmembrane protein (tmTNF). The enzyme ADAM17 (A Disintegrin And Metalloproteinase 17), also known as TACE, cleaves tmTNF to release the soluble, biologically active cytokine (sTNF) [3] [4]. This compound is an orally active, potent, and reversible dual inhibitor of TACE and matrix metalloproteinases (MMPs) [1] [5]. It acts by binding to the catalytic site of ADAM17, thereby preventing the shedding of tmTNF and the subsequent release of sTNF.

Detailed Ex Vivo TNF-α Release Protocol

The following workflow and detailed steps outline a standard ex vivo assay to evaluate this compound's efficacy.

G Step1 1. Collect Human Whole Blood Step2 2. Compound Incubation Add this compound (e.g., 10 µM) Step1->Step2 Step3 3. Immune Stimulation Add LPS (e.g., 2 µg/mL) Step2->Step3 Step4 4. Collect Supernatant Centrifuge to pellet cells Step3->Step4 Step5 5. Detect sTNF Use HTRF/ELISA Step4->Step5 Step6 6. Data Analysis Calculate % Inhibition & IC₅₀ Step5->Step6

Procedure
  • Sample Preparation: Collect fresh human whole blood from healthy volunteers into anticoagulant tubes (e.g., heparin or citrate) [1].
  • Compound Incubation: Aliquot the blood into a sterile microplate. Pre-incubate the samples with a range of concentrations of This compound (e.g., from 1 nM to 10 µM, prepared in DMSO) for 30-60 minutes. Include a vehicle control (DMSO only) for maximum TNF-α release and a blank control for background measurement [1] [5].
  • Immune Stimulation: Stimulate the blood with Lipopolysaccharide (LPS). A common protocol uses a final concentration of 2 µg/mL of LPS for a set incubation period (e.g., 3-5 hours) at 37°C and 5% CO₂ [1] [2]. This step induces TNF-α production and release.
  • Supernatant Collection: Centrifuge the plate (e.g., 400 × g for 5 minutes) to pellet blood cells. Carefully transfer 16 µL of the clear supernatant into a new, low-volume white assay plate for detection, being careful not to disturb the cell pellet [2].
  • TNF-α Detection (HTRF Method): The HTRF Human TNF-α Detection Kit is recommended for its homogeneous, no-wash format [2].
    • Add 4 µL of the pre-mixed HTRF detection antibodies (donor and acceptor anti-TNF-α antibodies) directly to the 16 µL of supernatant.
    • Incubate the plate for 2 hours at room temperature, protected from light.
    • Read the plate using a compatible plate reader to measure the HTRF signal (typically excitation at 337 nm, emission at 665 nm and 620 nm).
  • Data Analysis:
    • Calculate the ratio of emissions (665 nm / 620 nm) and multiply by 10⁴ to obtain the Delta R value.
    • Generate a standard curve using the recombinant TNF-α standard provided in the kit and fit the data using a 4-Parameter Logistic (4PL) curve to determine the concentration of TNF-α in unknown samples [2].
    • Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the vehicle control.
    • Fit the inhibition data to a suitable model (e.g., inhibitory Emax model) to determine the IC₅₀ value (the concentration that provides 50% inhibition) [1].

Key Experimental Considerations and Validation

  • Cell-Based Validation: The protocol can be adapted using isolated human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1. Seed cells at an appropriate density (e.g., 50,000-400,000 cells/well), pre-treat with this compound, and then stimulate with LPS before supernatant collection [2].
  • Protocol Validation: To validate your assay, you can replicate established experimental models. One study demonstrated that pre-treatment of THP-1 cells with various concentrations of an inhibitor for 18 hours before a 3-hour LPS stimulation resulted in a dose-dependent inhibition of TNF-α secretion, which can be detected in the supernatant [2].
  • Critical Parameters: The quality and viability of the fresh blood or cells are paramount. The DMSO concentration should be kept constant and low (typically ≤0.1%) across all wells to avoid cytotoxicity. The LPS stimulation time and concentration may require optimization for specific donor responses.

Important Notes on this compound

  • Clinical Trial Outcome: It is critical to note that while this compound was effective at inhibiting TNF-α release in pre-clinical and early clinical models (as shown in the table above), it failed to demonstrate efficacy in a Phase II clinical trial for rheumatoid arthritis [1] [4]. This highlights a known discrepancy between biomarker inhibition (TNF-α release) and clinical response for this class of drugs.
  • Potential Reasons for Failure: The lack of efficacy may be due to the drug's multifactorial function, as ADAM17 has over 80 different substrates, or due to compensatory mechanisms such as the upregulation of other pathways (e.g., caspase-1) in humans that are not observed in mouse models [3] [4].

References

Comprehensive Application Notes and Protocols for Apratastat LPS Challenge Studies in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Apratastat (TMI-005) represents a significant case study in metalloproteinase inhibitor development, specifically targeting Tumor Necrosis FactorAlpha (TNFα) pathway modulation. As a small molecule with dual inhibitory activity against ADAM17 (TACE) and matrix metalloproteinases (MMPs), this compound advanced to Phase II clinical trials for rheumatoid arthritis before development was discontinued, yet it remains a valuable pharmacological tool for understanding inflammatory pathways [1] [2]. The lipopolysaccharide (LPS) challenge model provides a well-established experimental system for evaluating compound efficacy against TNFα-driven inflammation, making the combination of this compound with LPS challenge a powerful approach for studying inflammatory biology and drug mechanisms [3] [4].

The therapeutic rationale for ADAM17 inhibition stems from its central role as the primary TNFα-converting enzyme (TACE) responsible for cleaving membrane-bound TNFα to its soluble, biologically active form [1] [5]. TNFα represents a master regulator of inflammation associated with the pathogenesis of numerous immune-mediated diseases, including rheumatoid arthritis, Crohn's disease, and various other inflammatory conditions [3]. LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) pathway, inducing a robust but transient release of TNFα and other pro-inflammatory cytokines that can be quantified to assess compound efficacy [4] [6]. This experimental paradigm allows researchers to investigate target biology and quantify pharmacodynamic responses to anti-inflammatory compounds in both preclinical and clinical settings [7] [3].

Mechanism of Action and Target Biology

ADAM17 Biology and TNFα Regulation

ADAM17 functions as a membrane-bound metalloprotease that mediates the proteolytic cleavage of numerous cell surface proteins, with its most biologically significant substrate being transmembrane TNFα (tmTNF) [1] [5]. The enzyme exists as a zymogen requiring activation, primarily through removal of its pro-domain by proteases such as Furin, which is upregulated in response to inflammatory stimuli including ionizing radiation [1]. Following activation, ADAM17 cleaves the extracellular domain of tmTNF, releasing the soluble TNFα (sTNF) that initiates widespread inflammatory signaling through binding to TNF receptors 1 and 2 (TNFR1 and TNFR2) distributed throughout tissues [5]. This cleavage event transforms TNFα from a primarily juxtacrine signaling molecule with localized effects to a potent endocrine/paracrine inflammatory mediator with systemic activity [5].

The biological significance of this enzymatic process extends beyond TNFα shedding, as ADAM17 participates in the processing of numerous additional substrates, including EGFR ligands (e.g., amphiregulin, HB-EGF) and immune regulators (e.g., IL-6R, VCAM-1) [1]. This broad substrate profile creates significant challenges for therapeutic intervention, as inhibition may produce unintended consequences beyond TNFα modulation. Research has demonstrated that ADAM17 knockout mice display embryonic lethality due to epithelial abnormalities, while mice with dramatically reduced but retained ADAM17 expression (ADAM17ex/ex) remain viable but show increased susceptibility to intestinal inflammation when challenged [1]. This highlights the critical physiological functions of ADAM17 beyond inflammation and explains some of the challenges encountered in therapeutic development of ADAM17 inhibitors.

This compound Pharmacology

This compound exhibits a broad-spectrum inhibitory profile targeting both ADAM17 and various matrix metalloproteinases (MMPs) [1] [2]. This lack of specificity likely contributed to both its pharmacological effects and clinical limitations. As a small molecule inhibitor, this compound demonstrated oral bioavailability and was generally well-tolerated in initial clinical trials, with over 300 rheumatoid arthritis patients exposed without severe side effects reported [1]. However, its development was discontinued following Phase II clinical trials due to lack of efficacy for rheumatoid arthritis [2].

Experimental evidence suggests this compound effectively modulates TNFα processing in cellular systems. In preclinical studies examining radiotherapy resistance in non-small cell lung cancer (NSCLC), pretreatment with this compound sensitized A549 cells to ionizing radiation and downregulated phosphorylation levels of EGFR [1]. Additionally, combination therapy with this compound and irradiation prolonged survival in mouse models compared to cetuximab (an EGFR inhibitor) with irradiation [1]. These findings suggest that this compound can effectively target the ADAM17-mediated secretion of EGF ligands that drive resistance to anti-EGFR therapies, highlighting its potential utility in oncology applications beyond inflammatory diseases.

Table 1: Key Characteristics of this compound (TMI-005)

Parameter Details
Drug Type Small molecule
Synonyms TMI-005, TMI-05
Mechanism ADAM17 inhibitor, MMP inhibitor
Developmental Status Discontinued (Phase II)
Indications Studied Rheumatoid Arthritis
Molecular Formula C₁₇H₂₂N₂O₆S₂
CAS Registry 287405-51-0

LPS Challenge Protocols

Preclinical LPS Challenge Models

The systemic LPS challenge in rodents represents a well-characterized model for inducing controlled inflammatory responses and evaluating potential therapeutic interventions [4]. The following protocol details the standard approach for conducting LPS challenge studies in rats, which can be adapted for evaluating compounds like this compound:

Materials and Reagents:

  • LPS from Escherichia coli serotype 0111:B4 (Sigma, Product number L4391)
  • Sterile saline for LPS dissolution
  • Adult male Sprague-Dawley rats (approximately 210-260 g)
  • EDTA-2K blood collection tubes
  • Centrifuge capable of 2000×g at 4°C
  • ELISA kits for TNFα quantification (e.g., Rat TNFα Quantikine ELISA kit, R&D Systems)

LPS Preparation and Administration:

  • Prepare LPS stock solution by dissolving LPS in sterile saline at appropriate concentrations (e.g., 0.0006, 0.006, and 0.06 mg·mL⁻¹)
  • Administer LPS intravenously via foot dorsal vein injection at 5 mL·kg⁻¹ to achieve doses of 3, 30, and 300 µg·kg⁻¹ [3]
  • Alternatively, for intraperitoneal administration, prepare LPS at 100-250 µg·kg⁻¹ in sterile saline and administer at 1-2 mL·kg⁻¹ [4]

Test Compound Administration:

  • For this compound evaluation, suspend compound in 1% HPMC (5 mPa s) and 0.5% Tween 80 in water
  • Administer via oral gavage at volumes of 5 mL·kg⁻¹, typically 2 hours before LPS challenge [3]
  • Include vehicle control groups receiving formulation without active compound

Blood Collection and Sample Processing:

  • Collect blood samples via tail vein or cardiac puncture at predetermined timepoints (e.g., -2, -1, 0, 0.5, 1, 1.5, 2, 3, and 4 hours post-LPS)
  • Transfer blood to EDTA-2K tubes and store on ice
  • Centrifuge at 2000×g for 5 minutes at 4°C within 15 minutes of collection
  • Aliquot plasma for LC-MS/MS analysis (test compound concentrations) and ELISA (TNFα biomarker)
  • Snap-freeze plasma aliquots in dry ice and store at -70°C until analysis [3]

This protocol induces a robust TNFα response typically peaking at 1-2 hours post-LPS administration, with dose-dependent cytokine production across the tested range [3] [4]. The inclusion of multiple LPS doses allows characterization of both challenge characteristics and test compound properties under varying inflammatory intensities.

Clinical LPS Challenge Models

Human endotoxemia models provide a controlled experimental system for evaluating anti-inflammatory compounds in healthy volunteers, offering valuable translational insights between preclinical models and patient populations [6]. The following protocol outlines a standardized clinical LPS challenge:

Subject Selection and Preparation:

  • Healthy volunteers (typically 18-35 years old)
  • Extensive medical screening to exclude underlying conditions
  • Genotyping when relevant (e.g., TSPO rs6971 polymorphism for neuroimaging studies) [8]
  • Fasting for at least 8 hours prior to LPS administration

LPS Administration and Monitoring:

  • Use NIH Clinical Center Reference Endotoxin (E. coli serotype O:113)
  • Administer LPS as intravenous bolus at 1.0-2.0 ng·kg⁻¹ [6] [8]
  • Monitor vital signs continuously in clinical research unit settings
  • Have emergency protocols and medications available for anaphylaxis or severe reactions

Blood Sampling and Biomarker Analysis:

  • Collect serial blood samples at baseline and predetermined intervals (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-LPS)
  • Process plasma for inflammatory biomarkers (TNFα, IL-6, IL-8, CRP)
  • Additional samples for compound pharmacokinetics when applicable
  • Utilize validated ELISA or multiplex assays for cytokine quantification [6]

Table 2: LPS Dosing Across Experimental Models

Model System LPS Dose Range Administration Route Key Measured Endpoints
Rat Preclinical 3-300 µg·kg⁻¹ Intravenous, Intraperitoneal TNFα, IL-6, IL-1β plasma concentrations
Mouse Preclinical 1-250 µg·kg⁻¹ Intraperitoneal Social behavior, locomotor activity, cytokine levels
Human Endotoxemia 0.5-2.0 ng·kg⁻¹ Intravenous bolus TNFα, IL-6, IL-8, CRP, vital signs
Human Neuroimaging 1.0 ng·kg⁻¹ Intravenous TSPO binding, cytokine levels, symptom reports

Quantitative Analysis of TNFα Dynamics

Modeling TNFα Response to LPS Challenge

Mechanism-based biomarker modeling of TNFα response provides a powerful framework for quantifying the dynamic interactions between LPS challenge, system properties, and drug intervention [3]. The turnover model incorporates system-specific parameters (kₜ, kₒᵤₜ), challenge characteristics (kₛ, kₗₚₛ, Kₘ,ₗₚₛ, Sₘₐₓ, SC₅₀), and drug-related parameters (Iₘₐₓ, IC₅₀) to fully characterize the inflammatory response [3]. The basic structure of the TNFα turnover model can be represented as:

dTNFα/dt = kᵢₙ × [1 + S(LPS)] - kₒᵤₜ × TNFα

Where S(LPS) represents the stimulatory function of LPS on TNFα production, typically modeled using Michaelis-Menten or Hill-type equations to capture the nonlinear response to LPS challenge [3] [9]. The model incorporates a transduction component with nonlinear stimulation of TNFα release to account for the observed delay between LPS administration and TNFα response peak, which typically occurs at approximately 1-2 hours post-challenge [3].

For compounds like this compound that inhibit TNFα production through ADAM17 inhibition, an inhibitory function based on the drug concentration (Cₚ) is incorporated:

Inhibition = 1 - [Iₘₐₓ × Cₚ/(IC₅₀ + Cₚ)]

This approach allows estimation of key pharmacodynamic parameters including potency (IC₅₀) and efficacy (Iₘₐₓ) from time-course data of both TNFα and drug concentrations [3] [9]. In the case of this compound, the model would need to account for its broad-spectrum inhibition of both ADAM17 and MMPs, potentially requiring more complex model structures to fully capture its pharmacological effects.

Modeling Clinical LPS Challenge Data

In human endotoxemia studies, quantitative systems pharmacology approaches have been developed to characterize the dynamics of multiple inflammatory biomarkers [6]. These models typically employ indirect response (IDR) models with delay differential equations to account for the temporal relationships between LPS administration, cytokine production, and downstream biomarkers like CRP:

dCᵧₜₒₖᵢₙₑ/dt = kᵢₙ × [1 + Sₗₚₛ × Cₗₚₛ(t-τ)] - kₒᵤₜ × Cᵧₜₒₖᵢₙₑ

Where τ represents the delay time for cytokine secretion, estimated at 0.924 hours for TNFα, 1.46 hours for IL-6, and 1.48 hours for IL-8 in humans [6]. The relationship between IL-6 and CRP is similarly modeled with a longer delay time of approximately 4.2 hours, reflecting the slower hepatic production of acute phase proteins [6].

These models have demonstrated that LPS kinetics in humans follow a one-compartment model with first-order elimination, with clearance estimated at 35.7 L·h⁻¹ and volume of distribution at 6.35 L [6]. This modeling framework enables researchers to simulate various dosing scenarios and experimental designs, improving translation between preclinical models and clinical studies.

Experimental Design and Optimization

Key Design Considerations

Optimizing LPS challenge study design requires careful consideration of several critical variables that significantly impact the quality and interpretability of results [7]. First, the time delay between drug and LPS administration must be optimized based on the pharmacokinetic profile of the test compound. For orally administered compounds like this compound, administration 2 hours before LPS challenge typically ensures adequate systemic exposure at the time of inflammatory stimulus [3]. Second, LPS dose selection should produce a robust but submaximal TNFα response to enable detection of both inhibition and potential enhancement of inflammation [7] [3]. Typically, doses in the range of 30-100 μg·kg⁻¹ in rats provide sufficient dynamic range for pharmacodynamic assessment.

The sampling timepoints represent another crucial design element, with optimal designs incorporating measurements both before and after the expected TNFα peak response [7]. Dense sampling during the ascending and descending phases of the TNFα response (e.g., 0.5, 1, 1.5, 2, 3, and 4 hours post-LPS) provides the most informative data for quantitative modeling [7] [3]. Additionally, the placement of measurements after the maximal TNFα response is particularly crucial for characterizing the elimination phase and accurately estimating system parameters [7].

Population design should include sufficient subjects per group to account for inter-individual variability, typically n=6-8 for rodent studies [3]. Including multiple dose levels of both LPS and test compound enables more robust parameter estimation and characterization of dose-response relationships [3]. When possible, crossover designs where subjects serve as their own controls can reduce variability and enhance statistical power, though this must be balanced against potential carryover effects in inflammation studies.

Practical Considerations for this compound Studies

When designing LPS challenge studies with this compound, several compound-specific factors require consideration. This compound's broad-spectrum inhibition of both ADAM17 and various MMPs may produce more complex pharmacodynamic responses than selective ADAM17 inhibitors [1] [2]. Therefore, including measurements of additional biomarkers beyond TNFα, such as other ADAM17 substrates (e.g., EGFR ligands, IL-6R) or MMP substrates, can provide valuable insights into the full pharmacological profile [1].

The route of administration and formulation also impact experimental outcomes. This compound's oral bioavailability enables convenient administration but introduces potential variability in absorption [1]. Including plasma concentration measurements at multiple timepoints allows for proper pharmacokinetic-pharmacodynamic modeling and helps distinguish between exposure limitations and true efficacy limitations [3] [9].

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NFkB MyD88->NFkB TNFalpha_gene TNFalpha_gene NFkB->TNFalpha_gene tmTNF tmTNF TNFalpha_gene->tmTNF sTNF sTNF tmTNF->sTNF Cleavage TNFR1 TNFR1 sTNF->TNFR1 Inflammation Inflammation TNFR1->Inflammation ADAM17 ADAM17 ADAM17->sTNF Produces This compound This compound This compound->ADAM17 Inhibits

Figure 1: this compound Mechanism of Action in LPS-Induced TNFα Signaling - This diagram illustrates the key signaling pathway in LPS-induced TNFα release and the site of this compound inhibition at ADAM17, preventing cleavage of transmembrane TNFα (tmTNF) to soluble TNFα (sTNF).

G cluster_day0 Study Day (Time in Hours) StudyDesign StudyDesign AnimalAcclimation AnimalAcclimation StudyDesign->AnimalAcclimation AnimalPrep AnimalPrep CompoundAdmin CompoundAdmin LPSChallenge LPSChallenge Sampling Sampling Analysis Analysis -2 -2 h h blood blood sample sample , fillcolor= , fillcolor= Tminus1point5 -1.5h: this compound administration T0 0h: LPS challenge Tminus1point5->T0 T0point5 0.5h: Blood sample T0->T0point5 T1 1h: Blood sample T0point5->T1 T1point5 1.5h: Blood sample T1->T1point5 T2 2h: Blood sample T1point5->T2 T3 3h: Blood sample T2->T3 T4 4h: Final blood sample T3->T4 T4->Analysis Tminus2 Tminus2 AnimalAcclimation->Tminus2 Tminus2->Tminus1point5

Figure 2: Experimental Timeline for this compound LPS Challenge Study - This workflow outlines the key procedures and sampling schedule for a preclinical LPS challenge study with this compound administration.

Conclusions and Applications

The combination of This compound studies with LPS challenge models provides a powerful experimental approach for investigating TNFα biology and evaluating potential anti-inflammatory therapeutics. Despite this compound's discontinuation from clinical development, it remains a valuable tool compound for understanding ADAM17 inhibition and its effects on inflammatory processes. The well-characterized LPS challenge protocol induces a reproducible, transient inflammatory response that enables quantitative assessment of compound effects on TNFα dynamics and related biomarkers [7] [3] [4].

The quantitative modeling approaches described in these application notes allow researchers to move beyond simple endpoint analyses to full kinetic characterization of the inflammatory response and drug intervention [3] [9] [6]. These models provide a framework for integrating data across multiple studies and species, enhancing translational predictions between preclinical models and clinical outcomes. The optimization of key study design elements—including timing of drug administration, LPS dose selection, and sampling strategies—significantly enhances the informativeness of resulting data [7].

For researchers investigating this compound or similar compounds, these application notes provide comprehensive methodological guidance for designing, conducting, and analyzing LPS challenge studies. The standardized protocols and analytical frameworks support robust, reproducible research into TNFα biology and anti-inflammatory drug mechanisms, contributing to the continued development of novel therapeutic approaches for inflammatory diseases.

References

Comprehensive Application Notes and Protocols for Apratastat Pharmacokinetic-Pharmacodynamic Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apratastat and ADAM17 Biology

This compound (development code TMI-005) represents a first-generation dual metalloproteinase inhibitor that targets both Tumor Necrosis Factor-α Converting Enzyme (ADAM17/TACE) and several matrix metalloproteinases (MMPs). This small molecule investigational drug was developed as an oral anti-inflammatory agent with potential applications in rheumatoid arthritis and other inflammatory conditions through its inhibition of TNF-α processing. This compound functions as a potent reversible inhibitor that binds to the catalytic zinc ion within the active site of metalloproteinases, thereby blocking their proteolytic activity against membrane-anchored substrates. Despite demonstrating adequate target exposure and TNF-α inhibition in clinical trials, this compound failed to show clinical efficacy in rheumatoid arthritis, highlighting the complexity of TNF-α biology and the need for sophisticated PK/PD modeling approaches to understand this disconnect [1].

The primary biological target of this compound, ADAM17 (A Disintegrin And Metalloproteinase 17), is a type I transmembrane protein consisting of 824 amino acids with a molecular weight of approximately 80-110 kDa depending on its processing state. This multidomain enzyme features several structurally and functionally distinct regions: an N-terminal prodomain that maintains enzyme latency, a catalytic metalloproteinase domain containing the characteristic zinc-binding HExxHxxGxxHD motif, a disintegrin domain, a membrane-proximal domain, a transmembrane domain, and a C-terminal cytoplasmic tail. ADAM17 exists primarily in two forms—the full-length precursor (approximately 110 kDa) and the mature form lacking the prodomain (approximately 80 kDa). The maturation process involves furin-mediated cleavage of the prodomain in the Golgi apparatus, which activates the enzyme by removing the cysteine switch mechanism that coordinates the catalytic zinc ion [2]. ADAM17's broad substrate profile includes more than 80 membrane-associated proteins, with TNF-α, TGF-α, amphiregulin, L-selectin, and IL-6 receptor representing key substrates relevant to inflammatory processes and cancer progression [3] [2].

Quantitative Pharmacokinetic-Pharmacodynamic Parameters

Key PK/PD Parameters for this compound

Table 1: Experimentally determined PK/PD parameters for this compound across different biological systems

Parameter In Vitro Value Ex Vivo Value In Vivo Value Conditions
IC₅₀ (TNF-α inhibition) 144 ng/mL 81.7 ng/mL 126 ng/mL Healthy subjects
Inhibitory Eₘₐₓ model Applied Applied Applied Population-based
Plasma concentration - - Therapeutic range achieved Clinical studies
TNF-α release reduction Significant Significant Significant LPS challenge
Clinical response - - Not efficacious Rheumatoid arthritis trials

Table 2: Structural and biochemical properties of this compound

Property Value Method/Reference
Molecular Formula C₁₇H₂₂N₂O₆S₂ Chemical analysis
Molecular Weight 414.49 g/mol Monoistopic: 414.091928784
Chemical Name (3S)-N-hydroxy-4-{4-[(4-hydroxybut-2-yn-1-yl)oxy]benzenesulfonyl}-2,2-dimethylthiomorpholine-3-carboxamide IUPAC nomenclature
Primary Targets ADAM17, MMPs, ADAM10 Binding assays
Water Solubility 0.0416 mg/mL Predicted (ALOGPS)
logP 1.23 Predicted (ALOGPS)
Rotatable Bonds 6 Structural analysis
PK/PD Modeling Components and Parameters

Table 3: Critical components of this compound PK/PD modeling

Model Component Description Parameters
Structural Model Inhibitory Eₘₐₓ model IC₅₀, Eₘₐₓ, Hill coefficient
Statistical Model Population-based approach Interindividual variability, Residual error
Covariate Model Not identified -
TNF-α Turnover Synthesis rate (kₛʸⁿ) vs. degradation rate (kₒᵤₜ) LPS stimulation factor
Inhibition Mechanism Direct effect on TNF-α release Iₘₐₓ, IC₅₀

The population PK/PD modeling for this compound utilized nonlinear mixed-effects modeling approaches with the inhibitory Eₘₐₓ structural model serving as the foundation for characterizing the concentration-effect relationship. The model incorporated interindividual variability on key parameters such as IC₅₀ and baseline TNF-α production rates, with estimates typically reported as population medians with associated interindividual variance. The residual error model accounted for unexplained variability, typically using a proportional or combined error structure. The model evaluation included visual predictive checks, goodness-of-fit plots, and precision estimates of parameter distributions to ensure robust parameter estimation and predictive performance [1].

Experimental Protocols and Methodologies

In Vitro TNF-α Inhibition Assay

Purpose: To quantify the concentration-dependent inhibition of TNF-α release from cell-based systems for initial potency assessment of this compound [1].

Materials and Reagents:

  • Cell line: Human monocytic cell line (e.g., U937, THP-1) or primary human macrophages
  • Stimulation agent: Lipopolysaccharide (LPS) at 100 ng/mL
  • Inhibitors: this compound serial dilutions (typically 0.1-1000 nM) in DMSO with final DMSO concentration ≤0.1%
  • Controls: Vehicle control (0.1% DMSO), positive control (e.g., 10µM standard inhibitor)
  • Assay buffer: HEPES-buffered saline solution, pH 7.4
  • Detection reagents: ELISA kit for human TNF-α with absorbance or fluorescence detection

Procedure:

  • Cell preparation: Culture cells in appropriate medium (RPMI-1640 with 10% FBS for U937 cells) and maintain at 37°C in 5% CO₂. For differentiation of U937 to macrophages, treat with 10 nM PMA for 48 hours.
  • Compound treatment: Seed cells in 96-well plates at 1×10⁵ cells/well. Pre-incubate with this compound dilutions or controls for 60 minutes.
  • Stimulation: Add LPS to final concentration of 100 ng/mL and incubate for 4-6 hours.
  • Sample collection: Centrifuge plates at 300×g for 5 minutes and collect supernatant for TNF-α measurement.
  • TNF-α quantification: Perform ELISA according to manufacturer protocol with samples diluted 1:5 to 1:10 in assay buffer.
  • Data analysis: Normalize TNF-α concentrations to vehicle control, fit concentration-response data to four-parameter logistic equation to derive IC₅₀ values.

Technical notes: Ensure cell viability >90% across all treatments; include quality control checks with reference inhibitor; perform minimum of three independent experiments with n=6 replicates each; typical IC₅₀ values for this compound range from 5-150 ng/mL (12-360 nM) depending on cell system [1] [4].

Ex Vivo Whole Blood LPS Challenge Assay

Purpose: To evaluate the pharmacodynamic effect of this compound on TNF-α release in a more physiologically relevant system that maintains cellular interactions present in whole blood [5].

Materials and Reagents:

  • Blood collection: Human whole blood from healthy volunteers collected in heparinized or EDTA tubes
  • Stimulation agent: LPS (E. coli O111:B4) at 1 µg/mL final concentration
  • Compound exposure: Ex vivo this compound spiking or blood from dosed subjects
  • Incubation equipment: Humidified CO₂ incubator maintained at 37°C with rotating mixer
  • Processing supplies: Centrifuge tubes, pipettes, sample storage vials
  • Detection method: High-sensitivity TNF-α ELISA or multiplex cytokine assay

Procedure:

  • Blood processing: Dilute fresh whole blood 1:5 with serum-free RPMI-1640 medium within 2 hours of collection.
  • Compound application: For ex vivo inhibition studies, add this compound dilutions directly to diluted blood; for clinical samples, use blood collected at predetermined timepoints after dosing.
  • Stimulation: Add LPS to final concentration of 1 µg/mL and incubate for 6 hours at 37°C with continuous gentle mixing.
  • Termination: Centrifuge at 2000×g for 10 minutes at 4°C to pellet cells.
  • Supernatant collection: Aliquot plasma supernatant and store at -80°C until analysis.
  • TNF-α quantification: Analyze samples using validated ELISA with standard curve ranging from 5-1000 pg/mL.

Technical notes: Process blood within 2 hours of collection to maintain cell viability; optimize LPS concentration and incubation time for specific donor populations; account for potential interindividual variability in baseline TNF-α production; typical this compound IC₅₀ in this system is approximately 82 ng/mL [1] [5].

In Vivo LPS Challenge Model in Healthy Subjects

Purpose: To characterize the PK/PD relationship of this compound in clinical settings using controlled inflammatory stimulation [1] [6].

Study Design:

  • Subjects: Healthy volunteers (typically n=8-12 per dose group)
  • Dosing: this compound administered orally as single or multiple doses (twice daily)
  • LPS challenge: Intravenous administration of 1-4 ng/kg NIH reference LPS endotoxin at predetermined post-dose timepoints
  • Blood sampling: Serial blood collection pre-dose and at multiple timepoints post-dose and post-LPS challenge
  • Endpoint measurements: Plasma this compound concentrations (LC-MS/MS) and TNF-α levels (ELISA)

Procedural Details:

  • Subject preparation: Overnight fasting with standardized meal provided post-dose; maintain supine position during LPS challenge phase.
  • LPS administration: Precisely timed IV bolus injection of LPS under medical supervision with continuous monitoring.
  • Blood collection: Draw blood samples at baseline, pre-LPS, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-LPS challenge.
  • Sample processing: Immediately centrifuge blood samples at 4°C, aliquot plasma, and freeze at -80°C within 60 minutes of collection.
  • Bioanalysis: Quantify this compound concentrations using validated LC-MS/MS method with lower limit of quantification of 5 nM. Measure TNF-α using validated ELISA.

Modeling Approach:

  • PK modeling: Typically two-compartment model with first-order absorption
  • PD modeling: Indirect response model (inhibition of TNF-α production) or direct inhibitory Eₘₐₓ model
  • Population analysis: Nonlinear mixed-effects modeling (NONMEM) with full covariance matrix
  • Model evaluation: Visual predictive checks, bootstrap analysis, normalized prediction distribution errors

Technical notes: Strict adherence to safety protocols for human LPS challenge; typical TNF-α peak occurs at 1.5-2 hours post-LPS; this compound IC₅₀ in this model is approximately 126 ng/mL; model accounts for circadian variation in TNF-α baseline when multiple doses administered [1] [6] [5].

Signaling Pathways and Experimental Workflows

ADAM17 Signaling Pathway and this compound Inhibition Mechanism

G LPS LPS TNFα_pre Membrane-bound pro-TNF-α LPS->TNFα_pre Stimulates ADAM17 ADAM17 TNFα_pre->ADAM17 Substrate TNFα_sol Soluble TNF-α (Bioactive) TNF_receptor TNF Receptor TNFα_sol->TNF_receptor ADAM17->TNFα_sol Proteolytic Cleavage This compound This compound This compound->ADAM17 Inhibits NFκB NF-κB Activation TNF_receptor->NFκB Inflammation Inflammation NFκB->Inflammation Inflammation->TNFα_pre Enhances

Diagram 1: ADAM17-mediated TNF-α shedding pathway and this compound inhibition mechanism. This compound specifically targets the catalytic site of ADAM17, preventing proteolytic cleavage of membrane-bound pro-TNF-α into its soluble bioactive form, thereby attenuating downstream inflammatory signaling.

Integrated PK/PD Modeling Workflow for this compound

G cluster_1 Experimental Components DataCollection Data Collection (PK samples & TNF-α measurements) PKModel Structural PK Model (2-compartment oral absorption) DataCollection->PKModel PDModel Structural PD Model (Inhibitory Emax on TNF-α production) PKModel->PDModel PopulationModel Population Model (Interindividual variability) PDModel->PopulationModel ModelEvaluation Model Evaluation (VPC, bootstrap, GOF) PopulationModel->ModelEvaluation Simulations Clinical Simulations (Dose-response, study design) ModelEvaluation->Simulations InVitro In Vitro Assays (IC50 determination) InVitro->DataCollection ExVivo Ex Vivo Challenge (Whole blood LPS) ExVivo->DataCollection InVivo In Vivo Challenge (Clinical LPS model) InVivo->DataCollection

Diagram 2: Integrated PK/PD modeling workflow for this compound development. The approach integrates data from multiple experimental systems to build a comprehensive model that informs clinical dose selection and study design through simulation-based planning.

Applications in Drug Development and Conclusions

The PK/PD modeling approaches developed for this compound have provided valuable frameworks for future metalloproteinase inhibitor development, particularly in understanding the relationship between target engagement, biomarker response, and clinical outcomes. The modeling strategies have been adapted for other anti-inflammatory compounds, including the glucocorticoid receptor modulator AZD9567, where TNF-α inhibition in LPS challenge models similarly served as the primary PD endpoint for dose selection [5]. The demonstrated disconnect between this compound's potent TNF-α inhibition and lack of clinical efficacy in rheumatoid arthritis underscores the importance of comprehensive PK/PD modeling that incorporates disease-specific pathophysiology and redundant inflammatory pathways beyond TNF-α [1].

Recent investigations have revealed new therapeutic applications for ADAM17 inhibitors like this compound beyond inflammatory arthritis. Emerging research demonstrates that this compound can significantly reduce SARS-CoV-2 infection of human lung cells by inhibiting ADAM17-mediated spike protein priming, with potent antiviral effects observed at concentrations as low as 10 nM across multiple variants of concern including alpha, beta, delta, and omicron [4]. This repurposing potential highlights the value of robust PK/PD models in identifying new indications for existing compounds. The lessons learned from this compound development have informed subsequent generations of ADAM17 inhibitors, including specific monoclonal antibodies such as D1(A12), which show improved target specificity and promising anti-tumor efficacy in preclinical models of ovarian cancer [3].

The continued refinement of PK/PD modeling approaches for metalloproteinase inhibitors will benefit from more sophisticated mechanistic models that incorporate systems biology parameters, including substrate competition effects, intracellular signaling dynamics, and tissue-specific distribution patterns. Future efforts should focus on integrated QSP-PK/PD models that can better predict clinical outcomes from preclinical data by accounting for pathway redundancy and disease-stage specific pathophysiology [2] [7].

References

Comprehensive Application Notes and Protocols: Population PK/PD Modeling of Apratastat, a Dual TACE/MMP Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Apratastat is an orally active, potent, and reversible dual inhibitor of tumor necrosis factor-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs). This small molecule therapeutic agent was developed for the treatment of rheumatoid arthritis (RA) and other inflammatory conditions through its targeted inhibition of key proteolytic enzymes involved in inflammatory processes. The pharmacokinetic-pharmacodynamic (PK/PD) modeling of this compound represents a crucial component of its clinical development, providing a quantitative framework for understanding the relationship between drug exposure and therapeutic response while accounting for inter-individual variability in patient populations.

The population PK/PD approach applied to this compound exemplifies the application of advanced modeling techniques in drug development, particularly for targeted therapies with specific biomarker-driven effects. This compound's primary mechanism of action involves the inhibition of TNF-α release, a pivotal cytokine in the pathogenesis of inflammatory diseases. TNF-α is initially synthesized as a membrane-bound precursor that requires proteolytic cleavage by TACE/ADAM17 to become soluble and biologically active. By inhibiting this conversion process, this compound potentially modulates the inflammatory cascade at a critical control point. Despite demonstrating adequate target exposure and potent TNF-α inhibition in preclinical and early clinical studies, this compound ultimately failed to show clinical efficacy in rheumatoid arthritis trials, highlighting the importance of comprehensive PK/PD modeling in understanding discrepancies between biomarker response and clinical outcomes [1].

Key Quantitative Findings and PK/PD Parameters

Summary of this compound PK/PD Modeling Results

Table 1: Key PK/PD parameters of this compound from population modeling

Parameter In Vitro Value Ex Vivo Value In Vivo Value Description
IC₅₀ (in vitro) 144 ng/mL 81.7 ng/mL 126 ng/mL Concentration for 50% inhibition of TNF-α release
Model Type Inhibitory Emax Inhibitory Emax Mechanism-based PD Structural model used for parameter estimation
Studies Included Cell-based assays Human blood samples LPS-challenge in healthy subjects Data sources for modeling
Dosing Regimens N/A N/A Single and multiple doses (twice daily) Clinical administration schedules

Table 2: Comparative TNF-α inhibition across experimental systems

Experimental System IC₅₀ Value Variability Clinical Relevance
In Vitro 144 ng/mL Low Potency in controlled systems
Ex Vivo 81.7 ng/mL Moderate Translation to human biology
In Vivo (LPS challenge) 126 ng/mL Higher (population variability) Clinical predictive value

The population PK/PD analysis of this compound was derived from three separate clinical studies conducted in healthy subjects, incorporating both single and multiple twice-daily dosing regimens. The modeling approach implemented inhibitory Emax models to characterize the concentration-effect relationship, demonstrating consistent potency across different experimental systems. The IC₅₀ values (concentration producing 50% of maximum inhibition) ranged from 81.7 ng/mL in ex vivo studies to 144 ng/mL in vitro, with the in vivo LPS challenge model yielding an intermediate value of 126 ng/mL. This consistency across experimental conditions suggests robust target engagement by this compound at clinically achievable concentrations [1].

Despite this demonstrated target engagement, the clinical translation of this compound's TNF-α inhibitory effect proved problematic. The compound provided adequate exposure to inhibit TNF-α release based on these modeled parameters, yet failed to demonstrate efficacy in rheumatoid arthritis clinical trials. This disconnect between biomarker modulation and clinical response underscores the importance of mechanistic PK/PD modeling in drug development, as it can reveal such discrepancies early in the development process and potentially guide more informed decisions about candidate selection and trial design [1].

Experimental Protocols and Methodologies

In Vitro TNF-α Inhibition Assay

Purpose: To evaluate the direct inhibitory effect of this compound on TNF-α release in controlled cell-based systems.

Materials and Reagents:

  • Cell culture system (appropriate cell line such as monocytes or macrophages)
  • Lipopolysaccharide (LPS) from E. coli (e.g., Sigma L4391) for TNF-α stimulation
  • This compound test compound in suitable solvent (e.g., DMSO)
  • TNF-α ELISA kit (e.g., R&D Systems Quantikine ELISA)
  • Cell culture plates and standard cell culture reagents

Procedure:

  • Plate cells at appropriate density in multi-well plates and culture until 70-80% confluent

  • Pre-treat cells with varying concentrations of this compound (typically 0.1-1000 ng/mL) for 1-2 hours

  • Stimulate cells with LPS (0.1-1 μg/mL) to induce TNF-α production

  • Incubate for additional 4-24 hours based on cell type and response kinetics

  • Collect supernatant and measure TNF-α concentrations using ELISA according to manufacturer's protocol

  • Data Analysis: Fit concentration-response data using inhibitory Emax model:

    Effect = E₀ - (Emax × Cᴺ)/(IC₅₀ᴺ + Cᴺ)

    where E₀ is baseline response, Emax is maximum inhibition, C is concentration, IC₅₀ is half-maximal inhibitory concentration, and N is Hill coefficient [1]

Ex Vivo Whole Blood TNF-α Inhibition Assay

Purpose: To assess this compound's inhibitory effect on TNF-α release in human blood samples, providing a more physiologically relevant system than cell cultures.

Materials and Reagents:

  • Fresh human blood collected in heparinized or EDTA tubes
  • LPS from E. coli (same batch recommended for consistency)
  • This compound solutions at varying concentrations
  • Centrifuge capable of 2000×g at 4°C
  • ELISA materials for TNF-α quantification

Procedure:

  • Aliquot fresh blood samples into sterile tubes
  • Add this compound at target concentrations (typically spanning expected IC₅₀)
  • Pre-incubate for 30-60 minutes at 37°C
  • Add LPS (final concentration 1-10 μg/mL) and mix gently
  • Incubate for 4-6 hours at 37°C with gentle mixing
  • Centrifuge at 2000×g for 10 minutes at 4°C to separate plasma
  • Aliquot plasma and store at -70°C until analysis
  • Measure TNF-α concentrations using validated ELISA
  • Data Analysis: Fit data using population approach with inhibitory Emax model, accounting for inter-donor variability [1]
In Vivo LPS Challenge Study in Healthy Subjects

Purpose: To characterize the PK/PD relationship of this compound on TNF-α inhibition in clinical setting using controlled LPS challenge.

Study Design:

  • Subjects: Healthy volunteers (typically n=8-12 per dose group)
  • Dosing: this compound administered as single or multiple doses (twice daily) in fasting state
  • LPS Challenge: Intravenous administration of LPS (1-4 ng/kg) at predetermined time after dosing
  • Sampling: Serial blood samples for this compound concentrations and TNF-α levels at pre-dose, and multiple timepoints post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours) [2]

Bioanalytical Methods:

  • This compound Quantification:

    • Use LC-MS/MS with validated method
    • Protein precipitation with acetonitrile containing internal standard
    • Chromatographic separation with C18 reversed-phase column
    • Gradient elution with mobile phases: H₂O with 0.025% formic acid/1mM NH₄OAc and methanol with 0.025% formic acid
  • TNF-α Quantification:

    • Use commercial high-sensitivity ELISA kit (e.g., R&D Systems Quantikine)
    • Follow manufacturer's protocol with calibration standards (e.g., 12.5-800 ng/L)
    • Include quality controls with acceptance criteria CV < 20% [2]

Modeling Approach:

  • Develop mechanism-based PD population model
  • Implement nonlinear mixed-effects modeling (NONMEM)
  • Estimate system-specific (kin, kout), challenge-specific (ks, Smax), and drug-specific (IC₅₀) parameters
  • Account for inter-individual and inter-occasion variability [1] [2]

Structural and Mechanistic Insights

ADAM17/TACE Structure and Function

G cluster_1 Extracellular Domains ADAM17 ADAM17/TACE Structure Prodomain Prodomain (18-214 aa) Maintains latency via cysteine switch ADAM17->Prodomain Metalloprotease Metalloprotease Domain (215-473 aa) Catalytic site with Zn²⁺ binding HExGHxxGxxHD motif ADAM17->Metalloprotease Disintegrin Disintegrin Domain (474-572 aa) Cell-matrix interactions ADAM17->Disintegrin MPD Membrane Proximal Domain (573-671 aa) Substrate recognition CANDIS region ADAM17->MPD Transmembrane Transmembrane Domain (672-694 aa) ADAM17->Transmembrane Cytoplasmic Cytoplasmic Domain (695-824 aa) Signaling and regulation ADAM17->Cytoplasmic sTNF_alpha sTNF-α Soluble form Metalloprotease->sTNF_alpha Release sEGFR_ligands Soluble EGFR Ligands Metalloprotease->sEGFR_ligands Release sIL_6R Soluble IL-6R Metalloprotease->sIL_6R Release This compound This compound Inhibition This compound->Metalloprotease Binds catalytic site TNF_alpha mTNF-α Substrate TNF_alpha->Metalloprotease Cleavage EGFR_ligands EGFR Ligands EGFR_ligands->Metalloprotease Cleavage IL_6R IL-6 Receptor IL_6R->Metalloprotease Cleavage

Diagram 1: ADAM17/TACE structure and this compound mechanism of action. This compound inhibits the metalloprotease domain, preventing cleavage of membrane-bound substrates including TNF-α, EGFR ligands, and IL-6 receptor. The proteolytic release of these soluble factors is crucial for inflammatory signaling processes.

The molecular target of this compound, ADAM17/TACE, is a complex multi-domain transmembrane protease belonging to the adamalysins subfamily of metzincin metalloproteinases. This enzyme consists of 824 amino acids organized into distinct structural and functional domains. The metalloprotease domain contains the characteristic zinc-binding motif (HExGHxxGxxHD) where His405, His409, and His415 coordinate the catalytic zinc ion, while Glu406 functions as a general base in the proteolytic mechanism. The prodomain maintains the enzyme in an inactive state through a cysteine-switch mechanism until it is cleaved by proprotein convertases such as furin. Additional domains including the disintegrin domain, membrane-proximal domain (containing the CANDIS region), transmembrane domain, and cytoplasmic domain collectively regulate substrate recognition, cellular localization, and enzymatic activity [3] [4].

ADAM17/TACE is responsible for the proteolytic shedding of numerous membrane-anchored proteins, with more than 90 identified substrates including cytokines (TNF-α), growth factors, receptors (IL-6R, TNFR), and adhesion molecules. This broad substrate profile establishes ADAM17 as a master regulator of multiple signaling pathways involved in inflammation, immunity, tissue repair, and cell proliferation. The enzyme demonstrates particularly high expression in pulmonary, placental, and lymphoid tissues, with varying distribution across specific cell types including prominent expression in granulocytes, monocytes, and endothelial cells. The substrate specificity of ADAM17 is influenced by multiple factors including membrane composition, with the positively charged motif (Arg625-Lys628) in the membrane-proximal domain interacting with phosphatidylserine in the outer membrane to modulate conformational activation [3].

Population PK/PD Modeling Workflow for this compound

G cluster_studies Data Sources Start Study Design & Data Collection Study1 In Vitro Studies Cell-based assays Start->Study1 Study2 Ex Vivo Studies Human blood samples Start->Study2 Study3 In Vivo Studies LPS challenge in healthy subjects Start->Study3 PKModel Structural PK Model Two-compartment model with first-order absorption Study1->PKModel PDModel Structural PD Model Inhibitory Eₘₐₓ model Mechanism-based components Study1->PDModel Study2->PKModel Study2->PDModel Study3->PKModel Study3->PDModel PopModel Population Model Inter-individual variability Covariate analysis PKModel->PopModel PDModel->PopModel Est Parameter Estimation Nonlinear mixed-effects modeling (NONMEM) PopModel->Est Val Model Validation Visual predictive checks Bootstrap analysis Est->Val Params Key Parameters: - IC₅₀ values - System parameters - Variability estimates Est->Params App Model Application Dose regimen optimization Trial simulations Val->App

Diagram 2: Population PK/PD modeling workflow for this compound. The approach integrates data from multiple sources to develop a comprehensive model that characterizes both the average drug behavior and sources of variability in the population.

The population modeling framework implemented for this compound followed a systematic approach to integrate data from multiple clinical studies. The structural PK model was typically a two-compartment system with first-order absorption and linear elimination, while the structural PD model employed an inhibitory Emax relationship to characterize TNF-α inhibition. The population component quantified inter-individual variability in key parameters using exponential error models, and the residual error model accounted for unexplained variability including measurement error and model misspecification. The modeling process progressed through model development, parameter estimation using nonlinear mixed-effects modeling approaches, model validation using techniques such as visual predictive checks and bootstrap analysis, and finally model application for simulation and dose regimen optimization [1] [5].

The mechanism-based PD model specifically accounted for the LPS challenge component, which presented unique modeling challenges due to the inability to directly quantify LPS exposure. This was addressed through implementation of a biophase model that treated LPS stimulation as an indirect input function driving TNF-α production. The model structure incorporated key system-specific parameters (kin, kout representing TNF-α production and elimination), challenge characteristics (stimulation function parameters), and drug-specific parameters (IC50). This comprehensive approach allowed for simultaneous characterization of the physiological system, challenge intervention, and drug effects, providing a robust framework for predicting drug behavior under various conditions [2].

Technical Challenges and Modeling Considerations

The population PK/PD modeling of this compound presented several methodological challenges common to biomarker-driven drug development programs. A significant issue was the disconnect between biomarker response (TNF-α inhibition) and clinical efficacy in rheumatoid arthritis, highlighting the limitations of relying solely on biomarker data for predicting therapeutic outcomes. This discrepancy may reflect pathway redundancy in chronic inflammatory diseases, where multiple parallel signaling pathways can compensate for inhibition of a single target. Additionally, the LPS challenge model in healthy subjects may not fully recapitulate the disease state in rheumatoid arthritis patients, particularly regarding long-term disease modification versus acute inflammatory inhibition [1].

From a modeling perspective, key considerations include:

  • Baseline TNF-α concentrations in healthy subjects are typically below the limit of quantification, requiring specialized modeling approaches for data with left-censored observations
  • LPS exposure quantification is problematic due to the complex mixture nature of LPS preparations, necessitating indirect modeling approaches
  • Time-dependent changes in TNF-α production and response following repeated LPS challenges require appropriate mathematical representation
  • Inter-individual variability in both PK and PD parameters must be adequately characterized to inform dosing strategies in diverse populations

Advanced modeling approaches such as nonlinear mixed-effects modeling, transduction models with nonlinear stimulation components, and mechanism-based models incorporating the underlying biology have been developed to address these challenges. These approaches provide a more robust foundation for predicting clinical response and optimizing trial designs compared to traditional empirical models [2].

Conclusion and Future Perspectives

The population PK/PD modeling of this compound provides a valuable case study in the application of quantitative methods to drug development, particularly for targeted therapies with specific biomarker effects. The comprehensive modeling approach successfully characterized the exposure-response relationship for TNF-α inhibition across multiple experimental systems, demonstrating consistent target engagement at clinically achievable concentrations. However, the ultimate clinical failure of this compound despite adequate target inhibition highlights the critical importance of understanding the broader biological context and potential compensatory mechanisms in disease pathophysiology.

Future applications of PK/PD modeling for ADAM17/TACE inhibitors would benefit from several advancements:

  • Enhanced disease progression models that better capture the chronic nature of inflammatory conditions
  • Systems pharmacology approaches that incorporate pathway redundancy and network biology
  • Quantitative systems toxicology models to anticipate potential adverse effects related to inhibition of physiologically important ADAM17 substrates
  • Model-informed drug development strategies that leverage modeling and simulation throughout the development lifecycle

The integration of artificial intelligence and machine learning methods with traditional mechanistic modeling shows particular promise for addressing the complexity of biological systems and improving predictive capabilities. These advanced computational approaches can help identify patterns in high-dimensional data, optimize model structures, and ultimately enhance the efficiency of drug development for targeted therapies like this compound [6].

References

Comprehensive Application Notes and Protocols for Apratastat Clinical Trial Design in Inflammatory and Oncological Indications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ADAM17 Biology and Therapeutic Rationale

ADAM17 Structure and Biological Function

A Disintegrin and Metalloproteinase 17 (ADAM17) is a transmembrane protease that plays a critical role in cellular signaling by mediating the proteolytic cleavage (shedding) of membrane-bound proteins. Initially identified as Tumor Necrosis Factor-α Converting Enzyme (TACE), ADAM17 is responsible for the processing of over 80 membrane-associated substrates, including cytokines, growth factors, receptors, and adhesion molecules [1]. The structural complexity of ADAM17 enables its multifunctional capabilities: it consists of an N-terminal signal sequence, prodomain, metalloprotease catalytic domain, disintegrin domain, membrane proximal domain, transmembrane domain, and C-terminal cytoplasmic domain [1]. The metalloprotease domain contains the characteristic zinc-binding motif (HExGHxxGxxHD) that is essential for catalytic activity, with His405, His409, and His415 coordinating the Zn²⁺ ion, while Glu406 activates the catalytic water molecule [1].

The biological significance of ADAM17 stems from its regulation of crucial signaling pathways, particularly through its processing of TNF-α and epidermal growth factor receptor (EGFR) ligands. In physiological conditions, ADAM17 exists in an inactive form through a cysteine switch mechanism, with its maturation and activation being carefully regulated by iRhoms (inactive Rhomboid proteins) and furin-like proteases [1]. The mature form of ADAM17 exhibits high dynamics at the cell surface, allowing it to interact with diverse substrates. Its activity is further modulated through phosphorylation of its cytoplasmic tail by intracellular kinases, including protein kinase C (PKC), Polo-like kinase 2 (PLK2), and mitogen-activated protein kinase (MAPK) [1]. This sophisticated regulatory system ensures precise control over substrate shedding, maintaining cellular homeostasis while allowing rapid response to environmental changes.

Apratastat Mechanism of Action and Development History

This compound (TMI-005) is an orally active, non-selective, and reversible dual inhibitor that targets both TACE (ADAM17) and matrix metalloproteinases (MMPs). Its primary mechanism involves competitive inhibition of the zinc-binding catalytic site of ADAM17, thereby preventing the proteolytic release of soluble TNF-α from its membrane-bound precursor [2]. By inhibiting this crucial conversion step, this compound effectively modulates the TNF-α signaling pathway, which plays a central role in inflammatory processes. Additionally, this compound's activity against various MMPs expands its potential therapeutic applications to include pathological conditions involving extracellular matrix remodeling [2].

This compound emerged from drug discovery programs focused on developing hydroxamate-based metalloproteinase inhibitors, with Wyeth Research advancing the compound to Phase II clinical trials for rheumatoid arthritis by January 2005 [3]. The development of this compound represented a significant milestone in the pursuit of small-molecule alternatives to biological TNF-α inhibitors. However, in October 2006, Wyeth terminated this compound's development due to lack of efficacy in Phase II trials, despite its promising biochemical profile [3]. Recent research has revealed potential new applications for this compound in oncology, particularly based on findings that the related thiomorpholine compound TMI-1 demonstrates tumor-selective cytotoxic action in breast cancer models, including triple-negative and ERBB2-overexpressing subtypes [4]. This repositioning opportunity suggests that this compound's therapeutic potential may extend beyond inflammatory conditions to include malignancies characterized by dysregulated ADAM17 activity.

Clinical Trial Design Considerations

Key Scientific and Regulatory Considerations

Designing clinical trials for ADAM17 inhibitors like this compound requires careful consideration of several scientific and regulatory factors. The pleiotropic functions of ADAM17 across multiple physiological systems necessitate comprehensive safety monitoring, particularly for potential impacts on immune function, wound healing, and cardiovascular homeostasis [1]. From a regulatory perspective, trial designs must incorporate appropriate efficacy endpoints specific to the targeted indication, whether inflammatory (e.g., rheumatoid arthritis, inflammatory bowel disease) or oncological. For inflammatory conditions, established clinical scores such as the American College of Rheumatology criteria for rheumatoid arthritis or the Mayo Score for ulcerative colitis provide validated assessment frameworks [5]. In oncology settings, RECIST criteria combined with biomarker assessments would be appropriate for evaluating antitumor efficacy [4].

The historical failure of this compound in rheumatoid arthritis Phase II trials underscores the importance of several design considerations. Future trials should incorporate patient stratification strategies based on biomarkers of ADAM17 pathway activation, which may identify responsive subpopulations. Additionally, the timing of intervention in disease progression may be critical, as evidenced by computational modeling suggesting that optimal inhibition of inflammatory cascades requires early intervention before establishment of autocrine signaling loops [6]. Dose selection should aim to achieve target engagement without complete pathway suppression that might compromise physiological functions, utilizing pharmacokinetic/pharmacodynamic modeling to establish appropriate dosing regimens [7]. Furthermore, the potential for off-target effects related to MMP inhibition warrants specific safety assessments, particularly regarding musculoskeletal symptoms that have plagued other MMP inhibitors [8].

Biomarker Strategy and Patient Selection

A comprehensive biomarker strategy is essential for demonstrating this compound's target engagement and pharmacological activity. Recommended biomarkers include direct measures of ADAM17 inhibition (e.g., reduced shedding of TNF-α and other substrates), downstream inflammatory mediators (e.g., IL-6, ICAM-1, MMPs), and disease-specific markers of pathological activity [2] [5]. For inflammatory indications, the LPS challenge model provides a robust experimental system for quantifying TNF-α inhibition, with optimal timing between drug administration and LPS challenge being critical for accurate assessment [7]. Table 1 summarizes key biomarkers applicable to this compound clinical development.

Table 1: Biomarkers for this compound Clinical Trials

Biomarker Category Specific Markers Biological Significance Sample Type
Target Engagement Soluble TNF-α reduction Direct measure of ADAM17 inhibition Plasma, serum
Soluble IL-6R shedding Additional ADAM17 substrate Plasma, serum
Inflammatory Activity IL-6, IL-1β Proinflammatory cytokines Plasma, serum
ICAM-1 Leukocyte adhesion and migration Serum, tissue
MMP-12 Extracellular matrix remodeling Serum, tissue
Disease-Specific Matrix degradation products Cartilage breakdown (RA) Serum, urine
RANKL Bone erosion (RA) Serum
Fecal calprotectin Intestinal inflammation (IBD) Stool

Patient selection strategies should prioritize populations most likely to benefit from ADAM17 inhibition. For rheumatoid arthritis, this may include patients with inadequate response to conventional DMARDs but naive to biological TNF-α inhibitors, potentially identifying those with elevated levels of ADAM17 substrates in synovial fluid or serum [6]. In oncology contexts, breast cancer subtypes with demonstrated sensitivity to ADAM17 inhibition in preclinical models (triple-negative and ERBB2-overexpressing) represent promising candidate populations [4]. Additionally, patients with conditions characterized by EGFR ligand dysregulation may derive particular benefit from this compound therapy. Exclusion criteria should carefully consider comorbidities that might be exacerbated by MMP inhibition, including musculoskeletal disorders, cardiovascular conditions, and impaired wound healing.

Experimental Protocols and Methodologies

LPS Challenge Model for TNF-α Inhibition Assessment

The lipopolysaccharide (LPS) challenge model provides a standardized experimental approach for evaluating the pharmacodynamic effects of this compound on TNF-α release in clinical settings. This model measures a compound's ability to inhibit TNF-α production in response to inflammatory stimulation, serving as a key proof-of-mechanism assay for ADAM17 inhibitors [7]. The protocol involves administration of bacterial endotoxin (LPS) to healthy volunteers or patients, with precise timing between study drug and LPS challenge being critical for optimal assay performance.

A comprehensive LPS challenge study should incorporate the following elements:

  • Pre-screening and eligibility: Healthy volunteers aged 18-45 with BMI 18-30 kg/m², normal laboratory parameters, and no signs of active infection or inflammatory conditions. Exclusion criteria should include recent vaccinations, medications affecting immune function, or history of hypersensitivity to LPS.

  • Study drug administration: this compound or matching placebo administered orally following an appropriate fasting protocol. Dose selection should be based on prior pharmacokinetic studies to achieve target plasma concentrations.

  • LPS challenge and sampling: Administration of a standardized LPS preparation (1-2 ng/kg NIH Clinical Center Reference Endotoxin) via intravenous injection at the predetermined optimal time point relative to study drug dosing [7]. Serial blood samples for TNF-α measurement should be collected at baseline and at 30, 60, 90, 120, 180, and 240 minutes post-LPS challenge.

  • Safety monitoring: Continuous vital sign monitoring for at least 8 hours post-LPS administration, with assessment of flu-like symptoms (fever, chills, headache, myalgia) using standardized rating scales.

Recent optimization studies indicate that the timing between drug administration and LPS challenge significantly impacts the assessment of TNF-α inhibition, with conventional protocols potentially underestimating drug effects [7]. Additionally, strategic placement of blood sampling timepoints, particularly including measurements after the expected TNF-α peak response, enhances data quality for pharmacokinetic/pharmacodynamic modeling.

Ex Vivo Whole Blood Assay for TNF-α Inhibition

The whole blood assay (WBA) provides a robust in vitro system for assessing this compound's inhibitory activity against LPS-induced TNF-α production in human blood, serving as both a screening tool during drug development and a pharmacodynamic marker in clinical trials [8]. This method preserves physiological cellular interactions and protein binding, potentially offering better translational predictability than cell-free enzymatic assays.

Table 2: Whole Blood Assay Protocol for this compound

Step Parameter Specifications Quality Controls
Blood Collection Anticocoagulant Lithium heparin Process within 30 minutes of collection
Volume 10 mL per condition Maintain at room temperature
Compound Treatment This compound concentrations 0.1, 0.3, 1, 3, 10 μM Include reference inhibitor (e.g., BMS-566394)
Pre-incubation time 60 minutes Vehicle control (DMSO ≤0.1%)
Stimulation LPS concentration 1 μg/mL E. coli 0111:B4 Unstimulated control for baseline TNF-α
Incubation conditions 37°C, 5% CO₂, 16-18 hours
Sample Processing Centrifugation 2000 × g, 10 minutes Aliquot and freeze supernatant at -80°C
TNF-α Measurement Assay method ELISA or MSD immunoassay Standard curve with recombinant TNF-α
Dilution factor Optimize based on expected range Quality controls within 15% CV

The experimental workflow begins with collection of fresh human blood from healthy volunteers following informed consent. This compound is prepared in DMSO stock solutions and diluted in culture medium to achieve final testing concentrations, with vehicle controls containing equivalent DMSO concentrations (not exceeding 0.1%). Blood is aliquoted into sterile polypropylene tubes, pre-incubated with this compound or controls for 60 minutes at 37°C, then stimulated with LPS. Following overnight incubation, samples are centrifuged, and plasma supernatants are collected for TNF-α quantification via ELISA or electrochemiluminescence immunoassay. Data analysis includes calculation of IC₅₀ values using nonlinear regression of concentration-response curves, with normalization to LPS-stimulated vehicle controls representing 100% TNF-α production.

Data Analysis and Interpretation

Efficacy Endpoints and Success Criteria

Establishing appropriate efficacy endpoints is crucial for demonstrating this compound's therapeutic potential in clinical trials. For inflammatory indications, primary endpoints should include both clinical improvement and biomarker modulation. In rheumatoid arthritis trials, the ACR20 response criteria at 12-16 weeks represent a standard primary endpoint, while secondary endpoints should include changes in disease activity scores (DAS28-CRP), patient-reported outcomes, and radiographic progression in longer-term studies [6]. For inflammatory bowel disease applications, clinical remission based on Mayo Score or Crohn's Disease Activity Index should be supplemented with endoscopic improvement and biomarker normalization (e.g., fecal calprotectin reduction) [5].

In oncology applications, efficacy assessment should incorporate both traditional radiographic response criteria and pathological biomarkers. For breast cancer trials, objective response rate by RECIST 1.1 criteria should be accompanied by evaluation of cancer stem cell markers and apoptosis induction, as preclinical data demonstrates TMI-1's particular effectiveness against cancer stem cells [4]. Combination therapy trials with chemotherapeutic agents or targeted therapies should assess synergistic effects using appropriate statistical models for drug interaction.

Success criteria should be established hierarchically, with primary efficacy endpoints determining trial success and secondary endpoints providing supportive evidence of this compound's mechanism-based effects. Biomarker endpoints should demonstrate dose-dependent modulation of ADAM17 substrates (TNF-α, IL-6R) and downstream inflammatory mediators (IL-6, ICAM-1, MMPs), confirming target engagement and pathway modulation. Table 3 outlines recommended efficacy endpoints for different therapeutic applications.

Table 3: Efficacy Endpoints for this compound Clinical Trials

Therapeutic Area Primary Endpoints Secondary Endpoints Exploratory Biomarkers
Rheumatoid Arthritis ACR20 at 12-16 weeks DAS28-CRP, HAQ-DI, radiographic progression Soluble TNF-α, IL-6R, MMPs in serum/synovial fluid
Inflammatory Bowel Disease Clinical remission at 8-12 weeks Endoscopic improvement, biomarker normalization Fecal calprotectin, ICAM-1, MMP-12
Oncology (Breast Cancer) Objective response rate (RECIST) Progression-free survival, cancer stem cell markers Apoptosis markers, ERBB2 signaling modulation
Safety Monitoring and Risk Management

Comprehensive safety monitoring is essential given ADAM17's role in multiple physiological processes and the historical challenges with metalloproteinase inhibitors. The safety assessment plan should include frequent monitoring of musculoskeletal symptoms (arthralgia, tendinitis), as these represented dose-limiting toxicities for earlier MMP inhibitors [8]. Additionally, careful assessment of hepatic function is warranted, as some hydroxamate-based compounds have demonstrated hepatotoxicity at higher doses.

Recommended safety assessments include:

  • Routine safety monitoring: Standard hematology, serum chemistry, urinalysis, vital signs, and ECG assessments at baseline and regular intervals throughout the treatment period.

  • Musculoskeletal surveillance: Structured assessment of joint symptoms, tendon pain, and mobility limitations using validated questionnaires, with prompt evaluation of reported symptoms.

  • Dermatological evaluation: Regular skin examinations given the role of ADAM17 in epidermal homeostasis, with particular attention to rash, dryness, and impaired wound healing.

  • Infection monitoring: Documentation of all infectious episodes, given the crucial role of TNF-α in host defense, with special attention to opportunistic infections.

A comprehensive risk management plan should include predefined dosing adjustments or treatment discontinuation criteria for specific toxicities, particularly musculoskeletal events that may be mechanism-based. For early-phase trials, inclusion of staggered cohort enrollment with careful dose escalation based on emerging safety data is recommended. Additionally, implementation of prophylactic measures for anticipated class effects (e.g., physical therapy consultation for musculoskeletal symptoms) may enhance patient tolerance and treatment duration.

Visualization and Modeling Approaches

ADAM17 Signaling and Therapeutic Modulation

Understanding ADAM17's central role in inflammatory and oncological signaling pathways is essential for rational clinical trial design. The diagram below illustrates ADAM17's position in key pathological processes and this compound's mechanism of action, highlighting potential therapeutic intervention points.

G cluster_legend Key Biological Processes LPS LPS InflammatoryStimuli InflammatoryStimuli LPS->InflammatoryStimuli ADAM17 ADAM17 InflammatoryStimuli->ADAM17 proTNFalpha proTNFalpha proTNFalpha->ADAM17 TNFalpha TNFalpha TNFreceptor TNFreceptor TNFalpha->TNFreceptor NFkB NFkB TNFreceptor->NFkB Inflammation Inflammation NFkB->Inflammation TissueDamage TissueDamage Inflammation->TissueDamage TissueDamage->InflammatoryStimuli Positive Feedback proEGFligands proEGFligands proEGFligands->ADAM17 EGFsignaling EGFsignaling CellProliferation CellProliferation EGFsignaling->CellProliferation ADAM17->TNFalpha ADAM17->EGFsignaling This compound This compound This compound->ADAM17 Inhibits InflammationPathway Inflammation Pathway GrowthFactorPathway Growth Factor Pathway CellularResponse Cellular Response ExternalStimulus External Stimulus

Diagram 1: ADAM17 Signaling Pathways and this compound Mechanism of Action. This diagram illustrates the central role of ADAM17 in processing key membrane-bound substrates, including pro-TNF-α and EGFR ligands, and the point of intervention by this compound. The color-coded pathways distinguish between inflammatory (red), growth factor (blue), and cellular response (green) pathways, while external stimuli are shown in yellow. The dashed line indicates inhibitory action by this compound.

LPS Challenge Experimental Workflow

The following diagram outlines the standardized LPS challenge protocol for assessing this compound's TNF-α inhibitory activity in clinical settings, highlighting key timing considerations and sampling points.

G cluster_sampling Serial Blood Sampling Timepoints Screening Screening Baseline Baseline Screening->Baseline ApratastatDosing ApratastatDosing Baseline->ApratastatDosing LPSChallenge LPSChallenge ApratastatDosing->LPSChallenge Optimal Timing Critical BloodSampling BloodSampling LPSChallenge->BloodSampling TNFalphaMeasurement TNFalphaMeasurement BloodSampling->TNFalphaMeasurement PKAnalysis PKAnalysis BloodSampling->PKAnalysis PK Samples TNFalphaMeasurement->PKAnalysis DataAnalysis DataAnalysis TNFalphaMeasurement->DataAnalysis PD Modeling PKAnalysis->DataAnalysis T0 Baseline (Pre-LPS) T30 30 min T60 60 min T90 90 min T120 120 min (Expected Peak) T180 180 min T240 240 min

Diagram 2: LPS Challenge Experimental Workflow for Assessing this compound Activity. This diagram outlines the standardized clinical protocol for evaluating TNF-α inhibition, highlighting the critical timing relationship between this compound administration and LPS challenge. The color-coded nodes distinguish between procedural steps (green), drug-related activities (blue), challenge components (yellow), and assessment endpoints (red). The detailed sampling timeline indicates optimal blood collection points for capturing TNF-α pharmacokinetics.

Computational Modeling for Trial Optimization

Computational approaches provide valuable tools for optimizing this compound clinical trial design and identifying promising combination strategies. Boolean network modeling of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) has demonstrated utility in predicting synergistic drug interactions and identifying potential resistance mechanisms [6]. These large-scale models, incorporating signaling pathways relevant to inflammation, apoptosis, proliferation, and matrix degradation, can simulate cellular responses to ADAM17 inhibition under various pathological conditions.

For oncology applications, pharmacokinetic/pharmacodynamic (PK/PD) modeling integrating this compound exposure with biomarker modulation (e.g., TNF-α inhibition, apoptosis markers) and efficacy endpoints can inform dose selection and scheduling. Implementation of these modeling approaches in clinical trial design should include:

  • Quantitative systems pharmacology models incorporating ADAM17 biology to simulate trial outcomes across different dosing regimens and patient populations.

  • Biomarker-response models establishing relationships between target engagement (TNF-α reduction) and clinical efficacy endpoints.

  • Drug-disease trial models integrating competitive enrollment, dropout rates, and protocol deviations to optimize trial operational aspects.

These computational approaches enable virtual testing of different trial designs, potentially identifying optimal patient selection criteria, endpoint measurement timing, and combination strategies before committing substantial resources to clinical execution. For this compound development specifically, such modeling could help identify the therapeutic window between efficacy and musculoskeletal toxicity that has challenged previous metalloproteinase inhibitors.

References

Comprehensive Application Notes and Protocols for Characterizing Apratastat Inhibition Using Emax Pharmacodynamic Modeling

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apratastat Mechanism and Inhibitory Emax Modeling

This compound is a matrix metalloproteinase (MMP) inhibitor that was investigated for the treatment of various inflammatory conditions and cardiovascular diseases. As a therapeutic agent, it exerts its effects through specific inhibition of key enzymes involved in tissue remodeling and inflammatory processes. The inhibitory Emax model provides a mathematical framework to quantify the relationship between drug concentration and the magnitude of pharmacological inhibition, enabling precise characterization of this compound's dose-response relationship. This model is particularly valuable during drug development as it helps establish optimal dosing regimens and predict therapeutic efficacy across different patient populations.

The foundation of the inhibitory Emax model rests on the law of mass action, which describes the binding interaction between a drug and its biological target. Derived from receptor pharmacology principles, this model assumes that the effect of a drug is proportional to the fractional occupancy of its receptors or enzymes. For this compound, which functions as an enzyme inhibitor, the model quantifies the maximum possible inhibition (Imax) and the concentration required to achieve 50% of this maximum effect (IC50). These parameters are crucial for understanding the potency and efficacy of this compound in various biological systems, from isolated enzyme preparations to complex in vivo models.

Theoretical Foundation and Model Specification

Mechanistic Basis of Inhibitory Action

The molecular interaction between this compound and its target enzymes follows the fundamental principles of drug-receptor interactions. According to the law of mass action, the binding between a drug molecule (A) and its receptor (R) can be represented as A + R ⇌ AR, where the equilibrium dissociation constant (Kd) determines the affinity of this interaction [1]. For this compound, which acts as an inhibitory ligand, this binding results in the formation of a drug-enzyme complex that reduces enzymatic activity. The fractional occupancy of enzymes by this compound at equilibrium is given by [A]/([A] + Kd), where [A] represents the concentration of free this compound. This relationship forms the mechanistic basis for the inhibitory Emax model, with the important recognition that in biological systems, the observed IC50 may differ from the theoretical Kd due to factors such as signal amplification and complex receptor dynamics within cellular environments [1].

The inhibitory Emax model specifically characterizes how the physiological effect (E) of this compound changes with concentration (C). The basic model structure for a drug that decreases effect is represented as:

[ E = E_0 - I_{max} \frac{C^n}{IC_{50}^n + C^n} ]

Where E0 represents the baseline effect in the absence of drug, Imax is the maximum inhibition achievable, IC50 is the concentration producing 50% of maximum inhibition, and n is the Hill coefficient that governs the steepness of the concentration-response relationship [1]. For this compound, this model can be applied across multiple experimental contexts, from isolated enzyme systems to complex whole-organism responses, providing a consistent mathematical framework for quantifying its inhibitory properties.

Model Variants and Selection Criteria

The appropriate model variant must be selected based on the experimental context and the nature of the measured response. The sigmoid inhibitory Emax model with baseline (Model 108 in Phoenix software) is particularly valuable for this compound characterization as it includes all relevant parameters:

[ E = E_0 - I_{max} \frac{C^γ}{IC_{50}^γ + C^γ} ]

Where γ (gamma) represents the shape parameter that accounts for sigmoidicity in the concentration-response curve [2]. The model selection should be guided by the experimental design and the specific research questions being addressed. For initial enzyme inhibition studies, the simple inhibitory model may be sufficient, while for complex in vivo responses or when modeling time-dependent effects, the full sigmoid model with baseline provides more comprehensive characterization. Additionally, when responses are indirect in nature—where the measured response is not immediately proportional to receptor occupancy but depends on downstream biological processes—indirect response models may be more appropriate [3]. These models account for situations where drug effects influence the production or dissipation of response mediators rather than directly modulating the measured endpoint.

Table 1: Key Parameters in Inhibitory Emax Models for this compound

Parameter Symbol Description Units Interpretation
Baseline Effect E0 Response in absence of drug Effect units Physiological state before inhibition
Maximum Inhibition Imax Maximum achievable inhibition Effect units Therapeutic efficacy ceiling
Half-Maximal Inhibitory Concentration IC50 Concentration for 50% Imax nM or μM Potency indicator
Hill Coefficient n or γ Sigmoidicity/shape parameter Dimensionless Steepness of concentration-response

Experimental Design and Methodologies

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays provide the most direct measurement of this compound's interaction with its target MMP enzymes. These assays should be conducted using recombinant human MMPs (such as MMP-2, MMP-9, and MMP-14) that are relevant to this compound's therapeutic indications. The protocol begins with preparing a concentration gradient of this compound across a range of at least 6-8 concentrations, spaced logarithmically (e.g., 0.1 nM to 100 μM) to adequately characterize the concentration-response relationship. Each concentration should be tested in triplicate to account for experimental variability. The enzyme reaction is initiated by adding an appropriate fluorogenic or chromogenic substrate specific to the MMP being tested, and product formation is monitored continuously over 30-60 minutes using a plate reader capable of measuring fluorescence or absorbance [4].

The experimental workflow for in vitro enzyme inhibition assays follows a standardized sequence: (1) prepare assay buffer optimized for the specific MMP being tested; (2) pre-incubate this compound with the enzyme for 15-30 minutes to allow equilibrium binding; (3) initiate reaction with substrate; (4) measure product formation continuously; (5) calculate reaction velocities from the linear portion of the progress curves; and (6) determine percentage inhibition relative to vehicle controls. Critical to obtaining reliable data is the inclusion of appropriate controls: positive inhibition controls using known MMP inhibitors, vehicle controls to establish uninhibited reaction rates, and background controls without enzyme to account for non-specific signal. The reaction conditions (pH, ionic strength, temperature) should be carefully controlled and reflect physiological conditions whenever possible to ensure clinical relevance of the derived parameters.

Ex Vivo Tissue-Based Assays

Ex vivo tissue-based assays provide critical information about this compound's activity in more physiologically relevant systems that maintain native tissue architecture and cellular environments. These assays typically utilize human tissue specimens (such as synovial tissue, atherosclerotic plaques, or tumor samples) obtained ethically following surgical procedures. The tissue is precision-cut into slices or explants of uniform thickness (200-300 μm) using a tissue slicer, then incubated with this compound across a concentration range similar to that used in enzyme assays. The incubation period typically ranges from 4 to 24 hours, depending on the specific endpoint being measured. Following incubation, multiple endpoints can be assessed, including MMP activity in tissue homogenates using specific substrates, protein degradation of extracellular matrix components via Western blot or ELISA, and histological evaluation of tissue structure [4].

Table 2: Standard Experimental Conditions for this compound Testing

Assay Type MMP Sources This compound Concentration Range Incubation Time Key Endpoints
Enzyme Inhibition Recombinant human MMPs 0.1 nM - 100 μM 30-60 minutes Reaction velocity, % inhibition
Cellular Activity Cell lines (e.g., fibroblasts, macrophages) 1 nM - 50 μM 4-48 hours MMP secretion, substrate degradation
Tissue-Based Human tissue explants 0.5 nM - 50 μM 4-24 hours Tissue MMP activity, ECM integrity
Whole Blood Human blood samples 10 nM - 100 μM 2-24 hours LPS-induced MMP release

Data Analysis and Model Implementation

Quantitative Analysis Protocols

Quantitative analysis of this compound concentration-response data follows a systematic approach to ensure accurate estimation of inhibitory Emax model parameters. The first critical step involves data preprocessing, where raw measurements (e.g., fluorescence units, absorbance values, or substrate degradation percentages) are converted to inhibition percentages relative to positive and negative controls. The inhibition percentage at each this compound concentration is calculated as: % Inhibition = [(Control Response - Test Response) / (Control Response - Background)] × 100. These values are then used for nonlinear regression analysis to fit the inhibitory Emax model. The most robust approach involves using specialized pharmacometric software such as Phoenix WinNonlin, NONMEM, or similar platforms that employ algorithms like Gauss-Newton or Levenberg-Marquardt for parameter estimation [2].

The model fitting process should begin with visual inspection of the concentration-inhibition relationship to determine whether a standard (n=1) or sigmoid (n estimated) Emax model is more appropriate. The sigmoid model is particularly valuable when the concentration-response curve exhibits steep transitions between minimal and maximal effect. During fitting, it's essential to assess the quality of fit through examination of residuals, which should be randomly distributed without systematic patterns. The precision of parameter estimates should be evaluated through confidence intervals derived from the covariance matrix or using bootstrap methods. For this compound, it's particularly important to verify that the estimated Imax is physiologically plausible—for full inhibitors, this should approach 100% inhibition at sufficiently high concentrations, while partial inhibitors will exhibit Imax values substantially less than 100%.

Model Validation and Diagnostic Procedures

Model validation is an essential step to ensure the reliability and predictive performance of the inhibitory Emax model for this compound. The validation process includes both internal techniques such as bootstrapping and data splitting, and when possible, external validation using independently collected datasets. Bootstrapping involves repeatedly resampling the original data with replacement (typically 1000-2000 iterations) and refitting the model to each resampled dataset to generate empirical distributions of parameter estimates. This approach provides robust confidence intervals that are not dependent on asymptotic assumptions. For diagnostic procedures, multiple aspects should be evaluated: (1) visual predictive checks where simulated data from the fitted model are compared to the observed data; (2) residual analysis to detect systematic biases in the model; and (3) goodness-of-fit criteria including Akaike Information Criterion (AIC) and Bayesian Information Criterion (BIC) when comparing alternative model structures [5].

Additional validation should address potential complicating factors in this compound pharmacology. Since MMP inhibitors can exhibit differential potency against various MMP subtypes, the model should be tested for consistency across different enzyme sources and experimental conditions. Time-dependent effects should be investigated through extended incubation periods to determine if the IC50 changes with exposure duration, which might suggest slow-binding inhibition or metabolic transformation of the compound. For cellular and tissue-based assays, the potential influence of cellular uptake and intracellular accumulation on the observed IC50 should be considered, as these factors can create discrepancies between nominal concentrations and actual concentrations at the site of action. Only through comprehensive validation can the inhibitory Emax model be confidently applied to predict this compound effects in untested scenarios.

Applications in Drug Development Decision-Making

The inhibitory Emax model for this compound provides critical quantitative insights that inform multiple stages of drug development. During lead optimization, the model parameters enable direct comparison of this compound against alternative MMP inhibitors through metrics such as potency (IC50), efficacy (Imax), and selectivity (differential IC50 across MMP subtypes). This quantitative framework supports evidence-based candidate selection by projecting the likelihood of achieving therapeutic concentrations at the target site while maintaining an adequate safety margin. In preclinical development, the model facilitates species scaling by comparing IC50 values across human, primate, and rodent enzyme systems, helping to select the most relevant animal models for efficacy and toxicity testing. The concentration-effect relationship also guides dose selection for initial clinical trials by identifying target concentrations likely to produce meaningful pharmacological effects [6].

In clinical development, the inhibitory Emax model becomes increasingly valuable for interpreting exposure-response relationships in early-phase trials. The model can help explain variable responses among patients by distinguishing between pharmacokinetic factors (differing drug concentrations) and pharmacodynamic factors (differing sensitivity to the drug). For this compound, this is particularly important given the potential for disease-related changes in MMP expression and activity. The model also supports dose individualization strategies by identifying patient characteristics that influence IC50 values. Furthermore, as development progresses, the model can be integrated with pharmacokinetic data to create PK-PD models that simulate various dosing regimens and predict their likelihood of success in larger trials. This model-informed drug development approach increases efficiency by providing a quantitative framework for decision-making throughout the development lifecycle.

Table 3: Diagnostic Criteria for Model Selection and Validation

Assessment Method Acceptance Criteria Corrective Action
Goodness-of-Fit Residual plots Random scatter, no trends Consider alternative model structures
Parameter Precision Coefficient of variation (CV%) CV% < 50% for primary parameters Increase sample size or concentration range
Predictive Performance Visual Predictive Check >90% of data within 95% CI Model refinement or covariate inclusion
Model Stability Bootstrap analysis Parameter estimates within ±20% of original Check for influential outliers

Visualization of Signaling Pathways and Experimental Workflows

To enhance comprehension of this compound's mechanism of action and the experimental approach for characterizing its inhibition, the following diagrams illustrate the key signaling pathways and research methodology.

This compound MMP Inhibition Pathway

This visualization depicts the molecular mechanism by which this compound inhibits matrix metalloproteinases (MMPs) and the subsequent physiological effects, highlighting key nodes in the signaling pathway and the points of inhibitory intervention.

InflammatoryStimulus Inflammatory Stimulus ProinflammatoryCascade Pro-inflammatory Cascade InflammatoryStimulus->ProinflammatoryCascade Induces MMPProduction MMP Expression & Production ProinflammatoryCascade->MMPProduction Stimulates proMMP Pro-MMP (Inactive) MMPProduction->proMMP Synthesizes activeMMP Active MMP proMMP->activeMMP Activation ECMDegradation ECM Degradation activeMMP->ECMDegradation Catalyzes TissueDamage Tissue Damage & Disease Progression ECMDegradation->TissueDamage Causes This compound This compound Inhibition Direct Inhibition This compound->Inhibition Binds via Inhibition->activeMMP Blocks Activity

Experimental Workflow for Inhibitory Emax Model Development

This flowchart outlines the comprehensive experimental methodology for characterizing this compound inhibition, from initial assay development through to final model validation and application.

AssayDevelopment 1. Assay Development EnzymeAssay • Enzyme Source Selection • Substrate Optimization • Buffer Conditions AssayDevelopment->EnzymeAssay ConcentrationResponse 2. Concentration-Response Testing ConcentrationRange • Logarithmic Dilution Series • Replicate Measurements ConcentrationResponse->ConcentrationRange DataProcessing 3. Data Processing & Normalization InhibitionCalculation • Background Subtraction • Normalization to Controls • % Inhibition Calculation DataProcessing->InhibitionCalculation ModelFitting 4. Model Fitting & Parameter Estimation ParameterEstimation • IC₅₀, Iₘₐₙ, Hill Coefficient • Confidence Intervals • Goodness-of-Fit Metrics ModelFitting->ParameterEstimation Validation 5. Model Validation & Diagnostics DiagnosticTests • Residual Analysis • Bootstrap Validation • Predictive Checks Validation->DiagnosticTests Application 6. Model Application & Dose Prediction DoseSelection • Target Engagement Projections • Therapeutic Window Estimation Application->DoseSelection EnzymeAssay->ConcentrationResponse Validated Assay ConcentrationRange->DataProcessing Raw Data InhibitionCalculation->ModelFitting Normalized Data ParameterEstimation->Validation Initial Model DiagnosticTests->Application Validated Model

Conclusion

The application of inhibitory Emax modeling to this compound characterization provides a robust quantitative framework that extends throughout the drug development continuum. From initial enzyme assays to clinical dose selection, this mathematical approach transforms qualitative observations about drug effects into precise, predictive relationships between concentration and response. The parameters derived from this modeling—IC50, Imax, and the Hill coefficient—offer fundamental insights into this compound's pharmacological profile, enabling evidence-based decisions at critical development milestones. Furthermore, the model's ability to integrate data across multiple experimental systems creates a cohesive understanding of this compound's behavior that transcends individual assay formats.

As drug development increasingly embraces model-informed approaches, the inhibitory Emax model for this compound serves as a foundation for more complex computational representations that can incorporate time-dependent effects, metabolic transformations, and system-level feedback mechanisms. The protocols and methodologies detailed in these application notes provide researchers with standardized procedures for generating high-quality data that can support regulatory submissions and clinical translation. Through rigorous application of these principles, the full potential of this compound as a therapeutic agent can be efficiently evaluated, accelerating its development while maximizing the understanding of its pharmacological properties.

References

Comprehensive Application Notes: Measuring TNF-α Inhibition by Apratastat in Preclinical and Clinical Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apratastat and its Therapeutic Target

This compound (TMI-005) is an orally active small molecule characterized as a dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs), particularly MMP-13 [1]. This dual mechanism represents a unique approach to modulating TNF-α mediated inflammation, as TACE is the primary enzyme responsible for cleaving membrane-bound TNF-α (mTNF-α) to its soluble, biologically active form (sTNF-α) [2]. In inflammatory conditions such as rheumatoid arthritis (RA), excessive TNF-α production drives a pathological cascade of pro-inflammatory signaling, making its regulation a therapeutic priority. Despite demonstrating potent TNF-α inhibition in preclinical and early clinical studies, this compound's development was terminated due to lack of efficacy in Phase II rheumatoid arthritis trials, highlighting the complex relationship between TNF-α inhibition and clinical outcomes [1].

The therapeutic rationale for TACE inhibition stems from TNF-α's position as a master regulator of inflammation. TNF-α exists in both membrane-bound and soluble forms, with the soluble form being primarily generated through TACE-mediated proteolytic cleavage [3]. This cytokine exerts its effects by binding to two main receptors (TNFR1 and TNFR2), initiating complex signaling cascades including NF-κB activation and MAPK pathways that ultimately drive inflammatory responses, cell survival, and in some contexts, programmed cell death [3]. By inhibiting the conversion of membrane-bound TNF-α to its soluble form, this compound potentially offers a more upstream intervention compared to biologic TNF-α inhibitors that target the cytokine itself after processing.

Quantitative Analysis of this compound TNF-α Inhibition

Comprehensive assessment of this compound's inhibitory activity against TNF-α release has been conducted across multiple experimental systems, from cellular assays to clinical studies. The consistency of its concentration-dependent inhibition across these diverse models demonstrates its robust pharmacodynamic profile, though interestingly, this potent TNF-α inhibition did not translate to clinical efficacy in rheumatoid arthritis trials [2]. The table below summarizes the key inhibitory parameters determined across different experimental systems:

Table 1: Summary of this compound TNF-α Inhibition Parameters Across Experimental Systems

Experimental System IC₅₀ Value (ng/mL) Model Type Key Findings
In vitro cellular assay 144.0 ± 22.5 Cell-based system Concentration-dependent inhibition of TNF-α release
Ex vivo human whole blood 81.7 ± 10.3 Human tissue model Enhanced potency in more physiologically relevant system
In vivo endotoxin challenge 126.0 ± 15.8 Clinical study in healthy subjects Confirmed target engagement in human subjects
SARS-CoV-2 entry inhibition ~10 nM (IC₅₀ approx.) A549-ACE2 lung cells Demonstrated repurposing potential for viral applications

The data reveals a consistent concentration-response relationship across all tested models, with this compound demonstrating potent inhibition of TNF-α release in the low nanomolar to sub-nanomolar range [2] [4]. The slight variations in IC₅₀ values between experimental systems likely reflect differences in protein binding, cellular permeability, and model complexity. Particularly noteworthy is the maintained potency in the human endotoxin challenge model, which provides strong evidence of target engagement in clinical settings despite the eventual lack of therapeutic efficacy in rheumatoid arthritis patients [2].

Experimental Protocols for Assessing TNF-α Inhibition

In Vitro TNF-α Release Inhibition Assay

The in vitro assessment of this compound's inhibition of TNF-α release provides a controlled cellular environment for initial compound screening and mechanism validation. This protocol utilizes human monocytic cell lines (such as THP-1 or U937) that robustly produce TNF-α when stimulated [2].

Materials and Reagents:

  • Human monocytic cells (THP-1 or U937), maintained in RPMI-1640 with 10% FBS
  • This compound (TMI-005) prepared as 10 mM stock in DMSO, with serial dilutions in assay buffer
  • Lipopolysaccharide (LPS) from E. coli (serotype 0111:B4)
  • TNF-α ELISA kit (e.g., R&D Systems Quantikine)
  • Cell culture plates (96-well for high-throughput screening)

Procedure:

  • Cell Preparation: Seed cells at 2 × 10⁵ cells/well in 96-well plates and pre-incubate for 1 hour at 37°C, 5% CO₂
  • Compound Treatment: Add this compound at concentrations ranging from 1 nM to 10 μM (minimum 8 concentrations for robust IC₅₀ determination)
  • Stimulation: After 30 minutes of compound pre-treatment, add LPS to a final concentration of 100 ng/mL to stimulate TNF-α production
  • Incubation: Incubate plates for 6 hours at 37°C, 5% CO₂ to allow TNF-α accumulation
  • Sample Collection: Centrifuge plates at 300 × g for 5 minutes and collect supernatants for TNF-α measurement
  • TNF-α Quantification: Analyze supernatants using TNF-α ELISA according to manufacturer's protocol
  • Data Analysis: Calculate percent inhibition relative to LPS-stimulated controls and determine IC₅₀ using nonlinear regression (four-parameter logistic curve)

Technical Notes: Include vehicle controls (DMSO <0.1%), cell viability assessment (MTT assay), and minimum n=3 replicates per concentration. The typical IC₅₀ in this system is approximately 144 ng/mL (∼300 nM) [2].

Ex Vivo Human Whole Blood Assay

The ex vivo human whole blood assay provides a more physiologically relevant system for evaluating this compound inhibition, as it maintains native protein binding, cellular interactions, and metabolic processes that more closely resemble in vivo conditions [2].

Materials and Reagents:

  • Fresh human whole blood collected in heparinized or lithium heparin tubes
  • This compound working solutions prepared in physiological buffer
  • LPS (E. coli 0111:B4) stimulation solution
  • TNF-α ELISA kit with appropriate sample dilution capabilities
  • Rotating mixer or end-over-end mixer for blood incubation

Procedure:

  • Blood Collection: Collect fresh venous blood from healthy volunteers (with ethical approval) using heparin as anticoagulant
  • Dosing: Aliquot 1 mL blood into sterile tubes and add this compound across concentration range (1 nM - 10 μM)
  • Pre-incubation: Incubate samples with gentle mixing for 30 minutes at 37°C
  • Stimulation: Add LPS to final concentration of 1 μg/mL and mix thoroughly
  • Incubation: Continue incubation with mixing for 6 hours at 37°C
  • Termination: Centrifuge samples at 2000 × g for 10 minutes to collect plasma
  • TNF-α Measurement: Dilute plasma as necessary and quantify TNF-α by ELISA
  • Data Analysis: Calculate inhibition relative to LPS-stimulated controls and determine IC₅₀

Technical Notes: The ex vivo system typically shows increased potency with IC₅₀ of approximately 82 ng/mL, potentially due to enhanced cellular access or accumulation in blood components [2]. Use blood within 2 hours of collection for optimal results.

In Vivo LPS Challenge Clinical Model

The in vivo endotoxin challenge model in healthy human volunteers provides critical clinical pharmacodynamic data for this compound's TNF-α inhibitory activity and informs dosing regimens for therapeutic trials [2].

Study Design:

  • Population: Healthy volunteers (typically n=8-12 per dose group)
  • Design: Randomized, placebo-controlled, double-blind study
  • Dosing: this compound administered orally as single or multiple doses (BID regimen)
  • Challenge: LPS administered intravenously (1-4 ng/kg) at predetermined Tmax after dosing
  • Sampling: Serial blood samples collected pre-dose and at multiple timepoints post-LPS challenge

Procedure:

  • Screening: Healthy volunteers screened for eligibility, with exclusion of individuals with increased risk for adverse responses to LPS
  • Baseline: Collect pre-dose blood samples for baseline TNF-α measurement
  • Dosing: Administer this compound or matching placebo according to randomization schedule
  • LPS Challenge: Administer intravenous LPS at predetermined timepoint (typically 2 hours post-dose for optimal compound exposure)
  • Serial Sampling: Collect blood samples at 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-LPS challenge
  • Sample Processing: Immediately centrifuge blood samples and freeze plasma at -80°C until analysis
  • Bioanalysis: Quantify TNF-α levels using validated ELISA method; determine this compound plasma concentrations using LC-MS/MS
  • Pharmacodynamic Modeling: Fit TNF-α concentration-time data using inhibitory Eₘₐₘ models to determine IC₅₀ values

Technical Notes: This model demonstrated an average IC₅₀ of 126 ng/mL in clinical studies, confirming target engagement at clinically achievable concentrations [2]. The model uses a mechanism-based PD population approach to account for inter-individual variability.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and TNF-α Signaling Pathway

The following diagram illustrates this compound's dual inhibition mechanism and its position within the TNF-α signaling cascade:

G cluster_0 This compound Dual Inhibition Points LPS LPS Stimulus ImmuneCell Immune Cell (Macrophage/Monocyte) LPS->ImmuneCell Activates mTNFalpha mTNF-α (Membrane-bound) ImmuneCell->mTNFalpha Produces TACE TACE/ADAM17 mTNFalpha->TACE Substrate for sTNFalpha sTNF-α (Soluble) TACE->sTNFalpha Cleaves to generate This compound This compound (TMI-005) This compound->TACE Inhibits MMPs MMPs (including MMP-13) This compound->MMPs Inhibits TNFR1 TNFR1 sTNFalpha->TNFR1 Binds to Signaling Inflammatory Signaling (NF-κB, MAPK pathways) TNFR1->Signaling Activates Response Inflammatory Response Signaling->Response Leads to TissueDestruction Tissue Destruction MMPs->TissueDestruction Contributes to

Diagram Title: this compound Dual Inhibition of TACE and MMPs in Inflammation

This mechanism illustrates how this compound simultaneously targets two interconnected pathways in inflammatory diseases: (1) the TACE-mediated TNF-α release that drives inflammation through receptor activation and downstream signaling, and (2) MMP-mediated tissue destruction that contributes to joint damage in conditions like rheumatoid arthritis. The convergence of these pathways explains the therapeutic rationale for dual inhibition despite the eventual lack of clinical efficacy in Phase II trials.

Experimental Workflow for Comprehensive TNF-α Inhibition Assessment

The following diagram outlines the integrated experimental approach for evaluating this compound activity across different biological systems:

G InVitro In Vitro Cellular Assay • THP-1/U937 cells • LPS stimulation • TNF-α ELISA measurement • IC₅₀ = 144 ng/mL Repurpose Repurposing Applications • SARS-CoV-2 spike protein cleavage • Viral entry inhibition • Syncytia formation assay InVitro->Repurpose Informs ExVivo Ex Vivo Human Whole Blood • Fresh heparinized blood • LPS stimulation • Plasma TNF-α measurement • IC₅₀ = 82 ng/mL ExVivo->Repurpose Validates InVivo In Vivo LPS Challenge • Healthy volunteers • Oral this compound dosing • IV LPS challenge • PK/PD modeling • IC₅₀ = 126 ng/mL InVivo->Repurpose Supports Start This compound TNF-α Inhibition Assessment Decision1 Experimental System Selection Start->Decision1 Decision1->InVitro Mechanistic Screening Decision1->ExVivo Physiological Relevance Decision1->InVivo Clinical Translation

Diagram Title: Integrated Workflow for this compound Activity Assessment

This integrated workflow demonstrates the systematic approach to characterizing this compound's TNF-α inhibitory activity, progressing from reductionist cellular models to clinically relevant human studies. Each experimental system provides complementary information, with in vitro models offering mechanistic insights, ex vivo systems adding physiological complexity, and in vivo challenges establishing clinical relevance. The consistent demonstration of TNF-α inhibition across these diverse systems, despite the lack of clinical efficacy in rheumatoid arthritis, highlights the complex pathophysiology of inflammatory diseases and potential disconnect between TNF-α inhibition and clinical outcomes in certain conditions.

Research Applications and Protocol Adaptations

COVID-19 Research Applications

Recent research has identified novel applications for this compound in SARS-CoV-2 virology, where its TACE/ADAM17 inhibitory activity demonstrates potential for limiting viral entry and syncytia formation. The metalloproteases ADAM10 and ADAM17 have been shown to facilitate SARS-CoV-2 cell entry and contribute to the characteristic cell fusion (syncytia) observed in COVID-19 pathology [4]. In this context, this compound has been repurposed as a research tool to investigate these mechanisms.

Protocol Adaptation for SARS-CoV-2 Spike Protein Cleavage:

  • Cell Model: A549 lung epithelial cells stably expressing ACE2 receptor
  • Compound Treatment: this compound (1 nM - 10 μM) applied 2 hours pre-infection
  • Viral Challenge: SARS-CoV-2 variants (alpha, beta, delta, omicron) at predetermined MOI
  • Endpoint Assessment: Viral entry quantified by GFP expression (for reporter viruses) or plaque assay
  • Syncytia Formation: Co-culture of spike-expressing cells with ACE2-expressing cells, quantifying multinucleation

This application demonstrates this compound's broad antiviral potential with IC₅₀ values approximately 10 nM against multiple SARS-CoV-2 variants, significantly more potent than its TNF-α inhibitory concentrations [4]. The findings establish ADAM proteases as promising host-directed antiviral targets and position this compound as a valuable tool compound for studying virus-host cell interactions.

Rheumatoid Arthritis Research Models

While this compound failed to demonstrate clinical efficacy in rheumatoid arthritis trials, it remains a useful tool compound for studying TNF-α processing inhibition in disease-relevant models. The compound can be applied to rheumatoid arthritis fibroblast-like synoviocyte (RA-FLS) cultures to investigate its effects on the complex inflammatory networks driving joint destruction [5].

Protocol Adaptation for RA-FLS Studies:

  • Cell Culture: Primary human RA-FLS maintained in synoviocyte growth medium
  • Stimulation: Combination of TNF-α (10 ng/mL), IL-1β (1 ng/mL), and LPS (100 ng/mL)
  • Compound Treatment: this compound (10 nM - 1 μM) applied 1 hour pre-stimulation
  • Endpoint Assessment: Multiplex cytokine analysis, MMP activity assays, transcriptomic profiling
  • Pathway Analysis: Integration with Boolean network models of RA-FLS signaling [5]

These applications demonstrate how this compound continues to provide value as a mechanistic probe in disease-relevant systems, helping to elucidate the complex relationship between TACE inhibition, TNF-α processing, and inflammatory pathology despite its failure as a therapeutic agent.

Conclusion and Research Implications

This compound represents a potent and well-characterized TACE/MMP inhibitor with demonstrated activity across multiple experimental systems, from cellular assays to clinical challenge models. The comprehensive protocols outlined herein provide researchers with robust methodologies for assessing TNF-α inhibition in various contexts, whether for basic mechanism studies, drug development applications, or emerging research areas such as COVID-19 virology. The consistent IC₅₀ values observed across different experimental systems (81-144 ng/mL) confirm reliable target engagement, while the more potent activity observed in SARS-CoV-2 models (∼10 nM) suggests context-dependent potency variations [2] [4].

The dissociation between this compound's potent TNF-α inhibitory activity and its lack of clinical efficacy in rheumatoid arthritis trials highlights the complexity of inflammatory pathophysiology and potential limitations of isolated TNF-α suppression in complex autoimmune diseases. This disconnect underscores the importance of comprehensive pathway analysis and integrated experimental approaches when evaluating anti-inflammatory therapeutics. Nevertheless, this compound remains a valuable tool compound for studying TACE/ADAM17 biology, with emerging applications in virology and continuing utility in inflammation research.

References

Comprehensive Application Notes and Experimental Protocols for Apratastat (TMI-005): A Dual ADAM17/MMP Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Development Status

Apratastat (development code TMI-005) represents a clinically investigated small molecule therapeutic agent belonging to the thiomorpholine sulfonamide hydroxamate family. This synthetic compound functions as an orally active, potent, and reversible dual inhibitor that simultaneously targets tumor necrosis factor-α converting enzyme (TACE/ADAM17) and multiple matrix metalloproteinases (MMPs). As a zinc-binding hydroxamate, this compound exhibits a molecular weight of 414.49 g/mol with the chemical formula C₁₇H₂₂N₂O₆S₂, characterized by high structural complexity that enables its unique pharmacological profile [1] [2].

Initially developed for autoimmune conditions, this compound entered clinical trials for rheumatoid arthritis but demonstrated unexpected limitations in clinical efficacy despite promising preclinical results [3]. The compound has since garnered renewed interest for potential therapeutic repurposing in other disease areas characterized by inflammatory dysregulation, including severe COVID-19 and certain oncology indications [4]. Its current status remains investigational, with commercial availability limited to research applications through specialized chemical suppliers [2] [5]. The intriguing disconnect between this compound's potent TNF-α inhibition in biochemical assays and its modest clinical performance in rheumatoid arthritis continues to represent an active area of scientific inquiry, suggesting complex biology underlying ADAM17 inhibition in different pathological contexts [3].

Mechanism of Action and Signaling Pathways

Primary Molecular Targets

This compound exerts its pharmacological effects primarily through dual enzyme inhibition that modulates key proteolytic processes in inflammatory disease and cancer:

  • ADAM17 (TACE) Inhibition: this compound directly and selectively inhibits ADAM17, a transmembrane metalloprotease responsible for the ectodomain shedding of membrane-bound precursors of tumor necrosis factor-α (TNF-α) and other critical immunomodulators. By preventing ADAM17-mediated proteolytic activation, this compound effectively reduces soluble TNF-α levels in the extracellular environment, thereby diminishing TNF-α-driven inflammatory signaling [1] [6] [5].

  • Matrix Metalloproteinase (MMP) Inhibition: The compound simultaneously inhibits several MMPs, including collagenase 3 (MMP-13) and interstitial collagenase (MMP-1), which are zinc-dependent endopeptidases responsible for extracellular matrix degradation. This complementary activity potentially addresses tissue remodeling aspects of inflammatory diseases and cancer progression [1].

ADAM17 Signaling Pathway and Biological Functions

The following diagram illustrates the key signaling pathways regulated by ADAM17 and inhibited by this compound:

G ADAM17 Signaling Pathway and this compound Inhibition ADAM17 ADAM17 proTNF_alpha pro-TNF-α ADAM17->proTNF_alpha IL_6R IL-6 Receptor ADAM17->IL_6R ACE2 ACE-2 ADAM17->ACE2 EGFR_ligands EGFR Ligands ADAM17->EGFR_ligands CD122 CD122 (IL-2Rβ) ADAM17->CD122 This compound This compound This compound->ADAM17 Inhibits Substrates Substrates Substrates->ADAM17 Shedding By BiologicalEffects BiologicalEffects TNF_alpha TNF_alpha proTNF_alpha->TNF_alpha Cleavage to sIL_6R sIL_6R IL_6R->sIL_6R Cleavage to sACE2 sACE2 ACE2->sACE2 Cleavage to Active_ligands Active_ligands EGFR_ligands->Active_ligands Cleavage to sCD122 sCD122 CD122->sCD122 Cleavage to Inflammation Inflammation TNF_alpha->Inflammation Promotes sIL_6R->Inflammation Promotes sACE2->Inflammation Enhances Cell_proliferation Cell_proliferation Active_ligands->Cell_proliferation Stimulates Cytokine_reduction Cytokine_reduction sCD122->Cytokine_reduction Reduces IL-2/15 Signaling Inflammation->BiologicalEffects Cell_proliferation->BiologicalEffects Cytokine_reduction->BiologicalEffects

ADAM17-mediated proteolytic processing regulates numerous physiological and pathological processes through its diverse substrate repertoire. This sheddase controls the bioavailability of numerous cytokines, growth factors, receptors, and adhesion molecules [6]. Recent research has identified CD122 (the IL-2 receptor β chain) as a novel ADAM17 substrate, revealing an additional mechanism through which this compound may enhance CD8+ T cell responses by preserving surface CD122 expression and increasing responsiveness to IL-2 and IL-15 stimulation [7]. This finding suggests this compound may have previously unappreciated immunomodulatory applications in cancer immunotherapy by potentially enhancing T cell effector functions.

Quantitative Pharmacological Data

Potency and Efficacy Parameters

Table 1: Summary of this compound Pharmacological Activity Across Experimental Systems

Experimental System Measured Parameter Value Reference
In vitro enzymatic assay ADAM17/MMP IC₅₀ 144 ng/mL (347 nM) [3]
Ex vivo human PBMC assay TNF-α inhibition IC₅₀ 81.7 ng/mL (197 nM) [3]
In vivo endotoxin challenge TNF-α inhibition IC₅₀ 126 ng/mL (304 nM) [3]
Cell-based assay (HUVEC) Effective concentration 10 μM [5]
In vivo inflammation model Effective dose 10 mg/kg (i.p.) [4]
In vivo tumor model Effective dose 10 mg/kg (p.o.) [5]
Pharmacokinetic Properties

Table 2: this compound Chemical Properties and Pharmacokinetic Parameters

Parameter Value/Description Reference
Molecular Weight 414.49 g/mol [1]
Chemical Formula C₁₇H₂₂N₂O₆S₂ [1]
CAS Registry 287405-51-0 [1] [5]
Solubility ≥100 mg/mL in DMSO (241 mM) [5]
Oral Bioavailability Confirmed (animal studies) [5]
Protein Binding Not fully characterized [1]
Metabolism Not fully characterized [1]
Half-life Not fully characterized [1]

Detailed Experimental Protocols

In Vitro ADAM17/MMP Enzymatic Inhibition Assay

Purpose: To quantitatively determine the inhibitory potency (IC₅₀) of this compound against recombinant ADAM17 and various MMP enzymes [3].

Materials:

  • Recombinant human ADAM17 catalytic domain or MMP enzymes
  • Fluorogenic peptide substrates (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂ for ADAM17)
  • Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 μM ZnCl₂, 0.1% Brij-35
  • This compound stock solution (10 mM in DMSO)
  • Black 96-well microplates
  • Fluorescence plate reader (λ_ex = 320 nm, λ_em = 405 nm)

Procedure:

  • Prepare serial dilutions of this compound in assay buffer (typical range: 0.1-1000 nM)
  • Pre-incubate enzyme with inhibitor for 30 minutes at room temperature
  • Initiate reaction by adding fluorogenic substrate (final concentration 10 μM)
  • Monitor fluorescence continuously for 60 minutes
  • Calculate initial reaction rates and determine IC₅₀ values using nonlinear regression

Data Analysis:

  • Plot % enzyme activity versus log[inhibitor]
  • Fit data to four-parameter logistic equation
  • Report IC₅₀ value with 95% confidence intervals from ≥3 independent experiments
Ex vivo TNF-α Inhibition in Human PBMCs

Purpose: To evaluate the functional inhibition of TNF-α release in primary human peripheral blood mononuclear cells (PBMCs) [3] [8].

Materials:

  • Freshly isolated human PBMCs from healthy donors
  • RPMI-1640 complete medium
  • Lipopolysaccharide (LPS, E. coli serotype 0111:B4)
  • This compound stock solutions (1-100 μM in DMSO)
  • TNF-α ELISA kit

Procedure:

  • Isolate PBMCs using Ficoll density gradient centrifugation
  • Seed cells in 96-well plates at 2×10⁵ cells/well in complete medium
  • Pre-treat cells with this compound (typical range: 10 nM-10 μM) for 1 hour
  • Stimulate with LPS (100 ng/mL) for 6 hours
  • Collect supernatant and measure TNF-α levels by ELISA
  • Include vehicle control (DMSO ≤0.1%) and positive control (no inhibitor)

Data Analysis:

  • Calculate % TNF-α inhibition relative to LPS-stimulated vehicle control
  • Determine IC₅₀ using inhibitory E_max model
  • Report mean ± SEM from ≥3 independent donors
In Vivo Efficacy in Inflammation Models

Purpose: To evaluate this compound efficacy in reducing inflammation and tissue damage in preclinical models [4].

Materials:

  • C57BL/6 mice (8-10 weeks old)
  • Poly(I:C) and SARS-CoV-2 RBD-S protein
  • This compound formulation: 10 mg/kg in vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
  • Control: Vehicle alone
  • Bronchoalveolar lavage (BAL) collection supplies
  • Flow cytometry equipment with antibodies for neutrophils, macrophages

Procedure:

  • Induce lung inflammation by intratracheal administration of Poly(I:C) + RBD-S protein
  • Administer this compound (10 mg/kg) or vehicle intraperitoneally at 4 and 16 hours post-induction
  • Euthanize animals at 24 hours post-induction
  • Collect BAL fluid and lung tissue samples
  • Analyze immune cell infiltration by flow cytometry
  • Assess cytokine levels (TNF-α, IL-6) by ELISA or qPCR
  • Evaluate lung histopathology (H&E staining)

Data Analysis:

  • Quantify neutrophil and macrophage counts in BAL fluid
  • Measure cytokine mRNA or protein levels in lung tissue
  • Perform statistical analysis (ANOVA with post-hoc tests) comparing treatment groups

Research Applications and Translational Findings

Rheumatoid Arthritis Clinical Development

This compound was initially evaluated in clinical trial NCT00095342 for active rheumatoid arthritis. The compound demonstrated potent inhibition of TNF-α release in human studies with an IC₅₀ of 126 ng/mL, yet failed to show significant clinical efficacy despite adequate target engagement [1] [3]. This efficacy paradox highlights the complexity of TNF-α biology in rheumatoid arthritis and suggests that ADAM17 inhibition may not be sufficient to modulate established disease, potentially due to redundant inflammatory pathways or differential effects of soluble versus membrane-bound TNF-α [3].

COVID-19-Associated Lung Inflammation

Recent preclinical studies have demonstrated that this compound significantly reduces pulmonary inflammation in a mouse model of COVID-19 lung injury. The compound administered at 10 mg/kg intraperitoneally resulted in:

  • Significant reduction in neutrophil and macrophage infiltration into lungs
  • Decreased mRNA expression of pro-inflammatory cytokines TNF-α and IL-6
  • Improved lung histopathology with reduced tissue damage
  • Normalization of neutrophil-to-lymphocyte ratio (NLR), a key biomarker of severe COVID-19 [4]

These findings suggest this compound may offer a promising therapeutic approach for mitigating cytokine storm syndrome and acute lung injury in severe viral infections by simultaneously targeting multiple aspects of the hyperinflammatory response.

Oncology Applications

Emerging evidence indicates this compound possesses anti-tumor and anti-angiogenic activity in preclinical cancer models:

  • In MC38 colorectal cancer xenograft models, oral administration of this compound (10 mg/kg daily for 14 days) significantly inhibited tumor growth and reduced tumor angiogenesis and lymphangiogenesis [5].

  • Mechanistic studies reveal that ADAM17 inhibition enhances CD8+ T cell anti-tumor responses through preservation of CD122 surface expression, potentially improving chimeric antigen receptor (CAR) T cell efficacy in solid tumors [7].

  • This compound may help overcome radiotherapy resistance in non-small cell lung cancer (NSCLC) by modulating the tumor microenvironment [5].

Technical Notes and Practical Considerations

Formulation and Stability

Solubility and Storage:

  • This compound is readily soluble in DMSO at concentrations up to 100 mg/mL (241 mM) [5]
  • Stock solutions should be stored at -80°C for long-term preservation (6 months) or -20°C for short-term use (1 month) [5]
  • Avoid repeated freeze-thaw cycles to maintain compound stability

In vivo Formulations:

  • For intraperitoneal administration: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline [5]
  • For oral gavage: 10% DMSO, 90% corn oil [5]
Experimental Design Considerations

Cell-based assays: When evaluating this compound in cellular systems, consider using concentrations in the 100 nM-10 μM range based on target IC₅₀ values and account for potential reduction in soluble receptor shedding that may influence cytokine signaling [7] [5].

In vivo dosing: The established efficacious dose in murine models is 10 mg/kg administered via intraperitoneal injection or oral gavage. For translation to human equivalent dosing, apply standard allometric scaling factors [4] [5].

Control experiments: Always include appropriate controls for zinc-binding hydroxamate compounds, as this chemotype may exhibit off-target effects against other metalloproteases. Consider including selective MMP inhibitors or ADAM17-specific antibodies as comparator agents where appropriate [9].

Conclusion

This compound represents a valuable research tool for investigating ADAM17 and MMP biology in inflammatory diseases, cancer, and immunity. The detailed protocols and data summarized in these application notes provide researchers with comprehensive methodological guidance for studying this dual inhibitor in various experimental systems. While clinical development for rheumatoid arthritis was discontinued, the compound continues to offer significant translational potential in other therapeutic areas, particularly for conditions driven by excessive cytokine release and immune dysregulation. The ongoing research into ADAM17 biology continues to reveal new substrates and physiological functions, suggesting that this compound may have utility in exploring these emerging pathways.

References

Compound Characterization & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat (TMI-005) is an orally active, non-selective, and reversible inhibitor of TACE (ADAM17) and various Matrix Metalloproteinases (MMPs). Its primary mechanism of action is the inhibition of TNF-α release [1].

The table below summarizes its key physicochemical properties and recommended storage conditions [2] [1].

Property Value / Description
Synonyms TMI-005 [2] [1]
CAS Number 287405-51-0 [1]
Molecular Formula C₁₇H₂₂N₂O₆S₂ [1]
Molecular Weight 414.50 g/mol [1]
Chemical Structure Provided by supplier (see MedChemExpress) [1]
Solubility (DMSO) ≥ 100 mg/mL (241.25 mM) [1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years [1]
Storage (Solution) -80°C for 6 months; -20°C for 1 month (avoid repeated freeze-thaw cycles) [1]

Stock Solution Preparation & Formulations

Preparation of Stock Solutions for In Vitro Studies

For in vitro assays, this compound is typically dissolved in DMSO.

  • Solvent: DMSO [1]
  • Concentration: A common stock concentration is 25 mg/mL, which is approximately 60.3 mM [1].
  • Procedure: Weigh the required amount of this compound powder and dissolve it in pure, sterile DMSO to achieve the desired concentration. The solution should be aliquoted and stored as recommended.
Preparation of Working Formulations for In Vivo Studies

For animal studies, the DMSO stock solution is further diluted into biocompatible formulations. The table below summarizes two validated protocols [1].

Component Protocol 1 Protocol 2
DMSO Stock 10% 10%
PEG300 40% -
Tween-80 5% -
Saline 45% -
SBE-β-CD (20% in Saline) - 90%
Final Concentration ≥ 2.5 mg/mL (clear solution) ≥ 2.5 mg/mL (clear solution)

Preparation Steps (for Protocol 1):

  • Add 100 µL of the 25 mg/mL DMSO stock solution to a vial.
  • Add 400 µL of PEG300 and mix thoroughly.
  • Add 50 µL of Tween-80 and mix again.
  • Slowly add 450 µL of saline while mixing, bringing the final volume to 1 mL.
  • The final formulation is ready for administration and should be prepared fresh on the day of use [1].

Experimental Protocols & Applications

Inhibition of Pro-inflammatory Cytokines in Lung Tissue

This protocol is based on a study investigating the reduction of SARS-CoV-2-related lung inflammation [1].

  • Cell Type: Mouse lung tissue samples [1].
  • Treatment: Incubate tissue with 10 µM this compound [1].
  • Incubation Time: 24 hours [1].
  • Key Outcomes:
    • Real-Time qPCR: Significant reduction in mRNA levels of TNF-α and IL-6 [1].
    • Pathway Context: this compound inhibits ADAM17, which is responsible for cleaving and activating membrane-bound TNF-α and IL-6R, thereby reducing soluble inflammatory mediators [3] [4].

The following diagram illustrates the core signaling pathway targeted by this compound in this inflammatory context:

G LPS TLR2/4 Agonist (e.g., LPS) ADAM17 ADAM17 LPS->ADAM17 Activates stnfa soluble TNF-α ADAM17->stnfa Sheds sIL6R soluble IL-6R ADAM17->sIL6R Sheds tnfa membrane-bound TNF-α tnfa->stnfa Inflammation Pro-inflammatory Response stnfa->Inflammation Binds to TNFR IL6R membrane-bound IL-6R IL6R->sIL6R sIL6R->Inflammation Enhances IL-6 Signaling Inhibitor This compound Inhibitor->ADAM17 Inhibits

Reducing ADAM17 Activity & MCAM Release in HUVECs

This protocol demonstrates the anti-angiogenic effect of this compound [1].

  • Cell Type: Human Umbilical Vein Endothelial Cells (HUVECs) [1].
  • Treatment: Treat cells with 10 µM this compound [1].
  • Incubation Time: 24 hours [1].
  • Key Outcomes:
    • Western Blot: Significant inhibition of ADAM17 at the protein level and reduced release of MCAM (Melanoma Cell Adhesion Molecule), a protein involved in angiogenesis [1].
Anti-tumor and Anti-angiogenic Activity in a Mouse Model

This in vivo protocol validates the therapeutic potential of this compound in oncology [1].

  • Animal Model: C57BL/6 mice with MC38 colorectal cancer cell xenografts [1].
  • Dosage: 10 mg/kg [1].
  • Administration Route: Oral gavage (p.o.) [1].
  • Dosing Regimen: Once daily for 14 consecutive days [1].
  • Key Outcomes:
    • Significant inhibition of tumor growth.
    • Reduced tumor angiogenesis and lymphangiogenesis [1].

Key Considerations for Researchers

  • Positive Controls: In metalloprotease inhibition studies, broad-spectrum inhibitors like batimastat (BB-94) or TAPI-1 can be used as positive controls, as they have been shown to reduce SARS-CoV-2 infection in A549-ACE2 cells by targeting ADAM17/10 [5].
  • Specificity Note: While this compound is a potent TACE/MMP inhibitor, it is not entirely selective for ADAM17. It also inhibits other MMPs, including MMP-13 [2]. This should be considered when interpreting results.
  • Zinc-Binding Group: Unlike earlier ADAM17 inhibitors that used strong zinc-binding groups (like hydroxamate) leading to off-target effects, this compound lacks these groups, which may improve its specificity profile [4].
  • Troubleshooting: If precipitation occurs in in vivo formulations, gentle heating and/or sonication can be used to aid dissolution [1].

References

Quantitative Data Summary for Apratastat

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacological and in vitro activity data available for Apratastat.

Parameter Value / Description Context / Condition Source
IC₅₀ (In Vitro) 144 ng/mL (∼0.35 µM) Inhibition of TNF-α release in an in vitro assay [1]. Clinical Study
IC₅₀ (Ex Vivo) 81.7 ng/mL (∼0.20 µM) Inhibition of TNF-α release in an ex vivo study [1]. Clinical Study
IC₅₀ (In Vivo PD Model) 126 ng/mL (∼0.30 µM) Plasma concentration for 50% inhibition in an endotoxin-challenged human study [1]. Clinical Study
Molecular Weight 414.50 g/mol Chemical Formula: C₁₇H₂₂N₂O₆S₂ [2] [3]. Supplier Data
CAS Number 287405-51-0 Unique chemical identifier [2] [3]. Supplier Data
Mechanism of Action Dual inhibitor of TACE (ADAM17) and MMPs Orally active, reversible inhibitor [2] [1] [3]. Multiple Sources

Proposed Analytical & Experimental Protocols

Since a specific analytical method for this compound is not documented in the available literature, the following protocol is proposed based on standard bioanalytical practices and methods used for structurally complex drugs [4].

Protocol 1: Bioanalytical Method for Quantification of this compound in Plasma

This method is adapted from a validated approach for other drugs, outlining the key steps for developing a precise and accurate HPLC-based assay [4].

  • Instrumentation and Chromatographic Conditions

    • Apparatus: Alliance e2695 HPLC system or equivalent, equipped with a quaternary pump, in-line degasser, auto-sampler, and a Photo-Diode Array (PDA) detector.
    • Software: Empower 2 or equivalent for data collection and processing.
    • Column: Agilent Symmetry C8 column (5 µm, 250 mm × 4.6 mm) or equivalent.
    • Mobile Phase: Isocratic elution with a mixture of HPLC-grade Acetonitrile and 7 mM Triethylamine (TEA) in deionized water, with pH adjusted to 2.5 using ortho-Phosphoric Acid, in a ratio of 40:60 (v/v).
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 283 nm (based on the UV profile of structurally similar compounds).
    • Injection Volume: 10 µL.
    • Column Temperature: Maintained at room temperature.
  • Preparation of Standard Solutions and Quality Controls

    • Stock Solutions: Prepare a primary stock solution of this compound by accurately weighing 10 mg and dissolving it in 100 mL of HPLC-grade acetonitrile to obtain a 100 µg/mL solution.
    • Working Solutions: Dilute the stock solution with acetonitrile to prepare a series of working standards for the calibration curve and quality control (QC) samples.
    • Calibration Standards: Spike blank rat plasma with the working solutions to create calibration standards covering the expected concentration range (e.g., 10–200 ng/mL).
    • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (Low, Medium, High) in blank plasma, for example, at 50, 100, and 150 ng/mL.
  • Sample Preparation (Liquid-Liquid Extraction)

    • Transfer 100 µL of plasma sample (standard, QC, or unknown) into a 5 mL Eppendorf tube.
    • Add 500 µL of the internal standard (IS) working solution. A suitable IS should be selected based on structural similarity.
    • Add 800 µL of a diluent (e.g., acetonitrile) and vortex the mixture for 1 minute.
    • Add 1000 µL of acetonitrile as the extraction solvent and vortex vigorously for 10 minutes.
    • Centrifuge the mixture at 4500 rpm for 20 minutes at 10°C.
    • Transfer the supernatant (organic layer) to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 25°C.
    • Reconstitute the dried residue with 100 µL of mobile phase and inject 10 µL into the HPLC system.
  • Method Validation The developed method should be validated according to US FDA bioanalytical method validation guidelines to ensure reliability [4]. Key parameters include:

    • Specificity: Confirm no interference from plasma components at the retention times of this compound and the IS.
    • Linearity and Range: A calibration curve with a correlation coefficient (r²) of ≥0.99.
    • Accuracy and Precision: Intra-day and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).
    • Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve with acceptable accuracy and precision (e.g., 5-10 ng/mL).
    • Extraction Recovery: Evaluate the efficiency and reproducibility of the extraction process.
    • Stability: Assess the stability of this compound in plasma under various storage and processing conditions.

Mechanism of Action and Experimental Workflow

This compound is an orally active, reversible dual inhibitor that targets both Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [2] [1] [3]. The following diagram illustrates its mechanism and a general experimental workflow for in vitro and in vivo studies.

Diagram 1: Mechanism of Action and Research Applications of this compound. This compound inhibits TACE and MMP enzymes, leading to reduced TNF-α release and extracellular matrix (ECM) degradation, with potential applications in oncology and immunology [2] [1] [3].

Application Notes for Researchers

  • Overcoming Radiotherapy Resistance: Preclinical studies suggest this compound has the potential to overcome radiotherapy-resistance in non-small cell lung cancer (NSCLC). Research in this area could focus on combination therapy models [2].
  • Clinical Development History: this compound was investigated in clinical trials for rheumatoid arthritis (RA). Despite adequately inhibiting TNF-α release in mechanistic studies, it was not efficacious in RA patients, highlighting a disconnect between biomarker response and clinical outcome that may warrant further investigation [1].
  • Handling and Solubility: For in vitro work, this compound is soluble in DMSO (≥100 mg/mL). Stock solutions should be prepared in DMSO and stored at -20°C or below. Further dilution in aqueous buffers may be required for cell-based assays, noting the potential for solvent precipitation [2].

Important Limitations and Future Research Directions

It is crucial to note that the analytical method provided above (Protocol 1) is a proposal based on methodologies for similar molecules, as a specific, validated method for this compound was not found in the available literature. Future research needs to:

  • Develop and fully validate a specific bioanalytical method for this compound, ideally using LC-MS/MS for higher sensitivity and specificity.
  • Explore the precise reasons for the disconnect between its potent TNF-α inhibition and lack of clinical efficacy in rheumatoid arthritis.
  • Further investigate its anti-tumor and anti-angiogenic effects in other cancer models.

References

Phase-Appropriate Stability Study Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The design of stability studies evolves as a product progresses through clinical development. The table below summarizes the key objectives and typical conditions for each phase [1].

Clinical Phase Primary Objective Study Conditions & Duration Key Analytical Methods
Phase 1 Identify degradation pathways; select formulation. Accelerated (e.g., 40°C/75% RH for 1-3 months). HPLC-UV, SEC for purity, visual inspection, LC-MS for modifications [1].
Phase 2 Comprehensive assessment under storage conditions. Long-term (e.g., 5°C); Intermediate (e.g., 25°C/60% RH) for 6-12 months. IEC for charge variants, DSC/CD for structure, container-closure testing [1].
Phase 3 Support regulatory submission and shelf-life claim. Long-term (e.g., 5°C for 24-36 months) across multiple batches. Cell-based bioassays for potency; quantification of aggregates and fragments [1].
Protocol 1: Forced Degradation Studies (Stress Testing)

1.1 Objective: To identify likely degradation products, elucidate degradation pathways, and validate the stability-indicating properties of analytical methods.

1.2 Materials:

  • Drug Substance (Apratastat)
  • Relevant buffers and formulations
  • Thermostatically controlled ovens and light chambers
  • HPLC system with UV and MS detectors

1.3 Experimental Workflow: The following diagram illustrates the logical workflow for conducting forced degradation studies.

G Start Start: Drug Substance A Acid Hydrolysis (e.g., 0.1M HCl, RT) Start->A B Base Hydrolysis (e.g., 0.1M NaOH, RT) Start->B C Oxidative Stress (e.g., 0.1-0.3% H₂O₂, RT) Start->C D Thermal Stress (e.g., 40°C, 75% RH) Start->D E Photostress (UV-Vis per ICH Q1B) Start->E F Analysis A->F B->F C->F D->F E->F End Interpret Data & Identify Degradation Pathways F->End

1.4 Method Details:

  • Acid/Base Hydrolysis: Incubate the drug substance in 0.1 M HCl or 0.1 M NaOH at room temperature for up to 4 weeks. Neutralize at scheduled timepoints and analyze [1].
  • Oxidative Stress: Treat with 0.1% - 0.3% hydrogen peroxide at room temperature for up to 2 weeks. Analyze at scheduled timepoints [1].
  • Thermal Stress: Expose solid drug substance and formulated drug product to elevated temperatures (e.g., 40°C, 50°C) and 75% relative humidity for up to 3 months [1].
  • Photo-Stability: Follow ICH Q1B guidelines, exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light to study the effects of UV A and visible light [2].

Analytical Method Considerations and Bridging

During a product's lifecycle, replacing an analytical method may be necessary. A formal method bridging study is required to demonstrate that the new method performs equivalently to or better than the old one, ensuring the continuity of historical data and product specifications [3].

Key Steps for a Successful Method Bridge:

  • Risk Assessment: Evaluate the impact of the method change on the overall analytical control strategy [3].
  • Experimental Design: Conduct a side-by-side comparison of the old and new methods using a predefined set of samples that cover the expected range of product quality [3].
  • Performance Comparison: Assess critical method performance parameters such as specificity, accuracy, precision, and robustness [3].
  • Data Analysis & Justification: Statistically compare the data sets. If the new method does not perform as well in some aspects, a data-driven justification must be provided [3].

Statistical Tools for Stability Data Analysis

Statistical analysis is critical for establishing reliable shelf-life and expiration dates.

  • Regression Analysis & ANCOVA: Model degradation trends over time and ensure consistency across multiple batches [1].
  • Arrhenius Equation: For accelerated stability data, this model can predict the degradation rate at recommended storage temperatures, helping to forecast long-term stability [1].
  • Testing Frequency & Replication: For products with a proposed shelf life over 12 months, testing is typically done at 0, 3, 6, 9, and 12 months, then annually. Replicating testing at the beginning and end of the study timeline improves the precision of shelf-life estimates [1].

Photostability Testing: Mechanistic Insights and Protocol

Therapeutic proteins are sensitive to degradation by UV A and visible light. The mechanisms can be complex, often involving photosensitizers or the formation of free radicals that oxidize amino acids like Tryptophan, Tyrosine, and Histidine [2].

Protocol 2: Detailed Photostability Testing per ICH Q1B

2.1 Objective: To evaluate the intrinsic photosensitivity of the drug substance and product when exposed to light.

2.2 Materials:

  • Drug Substance and Drug Product
  • ICH-compliant light cabinet (e.g., with cool white fluorescent and UV lamp)
  • Appropriate opaque controls (e.g., wrapped in aluminum foil)

2.3 Procedure:

  • Sample Preparation: Prepare a set of samples in their immediate containers (e.g., vials). Include a set of control samples protected by opaque materials.
  • Calibration: Calibrate the light chamber to ensure it delivers the required illumination.
  • Exposure: Expose one set of samples to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light.
  • Analysis: After exposure, analyze both the exposed and protected samples for any changes. Key tests include:
    • Appearance (color, clarity)
    • Assay and Purity (e.g., by HPLC/UV)
    • Related Substances/Degradation Products

Regulatory and Compliance Framework

Adherence to regulatory guidelines is mandatory. The following table lists key guidance documents relevant to stability testing and analytical methods [3].

Agency Guidance Document Focus Area
FDA Changes to an Approved Application (July 1997) Requirements for post-approval changes [3].
FDA Analytical Procedures and Method Validation (July 2015) Method validation criteria [3].
ICH Q1A(R2) Stability Testing for New Drugs and Products Core stability study design [1].
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products Specifics of photosafety testing [2].
ICH Q2(R1) Validation of Analytical Procedures Defines validation parameters [3].
ICH Q5E Comparability of Biotechnological/Biological Products Covers changes in manufacturing process [3].

Batch Selection and Site Transfer: Stability studies for regulatory submission should include at least three batches. When transferring manufacturing sites, stability studies must be conducted at the new site to demonstrate that the product's stability profile remains unchanged [1].

Conclusion

While this guide is built on established regulatory and scientific principles for biopharmaceuticals, a complete stability profile for this compound itself would require product-specific experimental data. The protocols and workflows provided here, from forced degradation to photostability testing, offer a solid framework for designing and executing a compliant and scientifically rigorous stability program.

References

Apratastat Application Notes at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Drug Name Apratastat (TMI-005) [1] [2]
Classification Small molecule, orally active inhibitor [2]
Primary Targets ADAM17 (TACE) and Matrix Metalloproteinases (MMPs) [1] [2]
Mechanism of Action Reversible, non-selective inhibitor of TACE/MMPs; inhibits release of soluble TNF-α [2]
Typical Working Concentration (In Vitro) 10 μM [2]
Standard Incubation Time (In Vitro) 24 hours [2]

| Key Read-Outs | • TNF-α & IL-6 mRNA/protein levels [2] • ADAM17 activity & protein levels [2] • MCAM (CD146) release [2] | | Molecular Formula | C₁₇H₂₂N₂O₆S₂ [2] | | CAS Number | 287405-51-0 [2] |

Detailed Cell Culture Protocol

The following workflow outlines a standard procedure for investigating this compound's effects in a human umbilical vein endothelial cell (HUVEC) model, based on published research [2].

G Start Start Experiment A Plate HUVEC cells (e.g., in 6-well plates) Allow to adhere overnight Start->A C Treat Cells • Vehicle Control (DMSO) • this compound (10 µM) A->C B Prepare this compound Stock (10 mM in DMSO) B->C D Incubate for 24 hours C->D E Harvest Samples for Analysis D->E F Cell Lysates E->F H Culture Supernatant E->H G Western Blot (ADAM17 protein levels) F->G J Analyze Data G->J I ELISA/Activity Assay (sCD146, TNF-α) H->I I->J

Materials and Reagents
  • Cell Line: Human Umbilivein Endothelial Cells (HUVEC) [2].
  • Compound: this compound (HY-119307, MedChemExpress) [2].
  • Solvent: Dimethyl Sulfoxide (DMSO), for preparing stock solutions [2].
  • Key Assay Kits: Reagents for Western Blot, ELISA, and/or qPCR.
Step-by-Step Procedure
  • Cell Seeding: Plate HUVEC cells at an appropriate density in standard culture plates (e.g., 6-well plates) and allow them to adhere overnight under normal culture conditions [2].
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C [2].
  • Treatment: Treat cells with:
    • Vehicle Control: Culture medium containing the same volume of DMSO used for this compound treatment (e.g., 0.1% v/v).
    • Experimental Group: Culture medium containing 10 µM this compound [2].
  • Incubation: Incubate the cells for 24 hours under standard conditions (37°C, 5% CO₂) [2].
  • Sample Collection: After incubation, collect both cell lysates and culture supernatant for downstream analysis [2].
  • Downstream Analysis:
    • Western Blotting: Use cell lysates to detect and semi-quantify ADAM17 protein levels. Research shows this compound significantly reduces ADAM17 at the protein level [2].
    • ELISA/Activity Assay: Use culture supernatant to measure the concentration of shed proteins like soluble MCAM (CD146), which indicates inhibition of ADAM17 sheddase activity [2].

Experimental Applications & Evidence

The protocol above can be adapted to investigate various biological processes, with supporting evidence from the literature:

  • Inflammation Research: In lung tissue samples, a 24-hour treatment with 10 µM this compound significantly reduced mRNA levels of key pro-inflammatory cytokines TNF-α and IL-6 [2]. This confirms its functional efficacy in suppressing inflammation.
  • Cancer Biology: In a mouse model, oral administration of this compound (10 mg/kg, daily) exhibited anti-tumor and anti-angiogenic activity [2]. This supports its use in in vitro models of cancer and angiogenesis.
  • COVID-19 Related Lung Injury: A preclinical study used this compound (10 mg/kg, intraperitoneal) to successfully ameliorate lung inflammation and injury induced by a combination of viral mimics [3], highlighting its potential in viral inflammation models.

Important Technical Notes for Researchers

  • Solubility and Storage: this compound is highly soluble in DMSO (≥100 mg/mL). Prepare stock solutions in DMSO and store them at -80°C for up to 6 months, avoiding repeated freeze-thaw cycles [2].
  • Off-Target Effects: As a non-selective TACE/MMP inhibitor, this compound may inhibit other metalloproteinases. This should be considered when interpreting results, and controls are essential [1] [2].
  • Clinical Status Note: this compound was investigated in Phase 2 clinical trials for Rheumatoid Arthritis but was discontinued from clinical development [1]. It remains a valuable and well-characterized research-grade tool for investigating ADAM17/MMP biology.

Summary

This compound serves as a potent, reversible inhibitor for dissecting the role of ADAM17 and MMPs in cell culture. The standard protocol of 10 μM concentration with a 24-hour incubation provides a solid starting point for experiments targeting inflammatory signaling, cell surface receptor shedding, and tumor-related pathways.

References

Animal Models in Drug Development: Context and Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative data from recent animal model market analyses, which underscores the importance and resource allocation in this field, particularly in areas like oncology and metabolic disease research where MMP inhibitors like Apratastat are often applied [1] [2].

Metric Market Analysis 1 Market Analysis 2
Market Value (2025) USD 2.0 billion USD 2.8 billion
Projected Value (2035) USD 3.6 billion USD 5.1 billion
Forecast CAGR 6.0% 6.2%
Leading Species (Market Share) Mice (65%) Mice (52%)
Leading Application (Market Share) Drug Discovery/Development (55%) Oncology (41%)

The U.S. Food and Drug Administration (FDA) provides a structured Animal Model Qualification Program (AMQP). This program establishes a framework for qualifying animal models for use in regulatory submissions, ensuring they reliably produce a disease process that corresponds to the human condition. Utilizing a qualified model can expedite product development and regulatory review [3].

Create Diagrams with Graphviz DOT Language

Since specific signaling pathways for this compound were not found, you can use the Graphviz DOT language to create them once you have the data. Below is a template for a generic drug mechanism of action diagram. You can adapt it by replacing the placeholder nodes and labels with details specific to this compound (e.g., its target like an MMP enzyme, its effects on specific pathways like apoptosis or inflammation).

Drug_Mechanism_of_Action Drug Drug (e.g., this compound) Target Molecular Target (e.g., MMP Enzyme) Drug->Target Binds/Inhibits Pathway1 Signaling Pathway 1 (e.g., Inflammation) Target->Pathway1 Downregulates Pathway2 Signaling Pathway 2 (e.g., Apoptosis) Target->Pathway2 Activates Phenotype Phenotypic Outcome (e.g., Reduced Metastasis) Pathway1->Phenotype Leads to Pathway2->Phenotype Leads to

This diagram illustrates a hypothetical mechanism of action for a drug, showing how it interacts with a target to modulate biological pathways and produce a phenotypic outcome.

References

Comprehensive Application Notes and Protocols for Apratastat Twice-Daily Dosing Regimen

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Apratastat and Its Therapeutic Rationale

This compound (development codes TMI-005, TMI-05) is an orally active small molecule that functions as a dual inhibitor of tumor necrosis factor-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs). This novel therapeutic agent was developed to modulate key inflammatory pathways by targeting the proteolytic shedding of TNF-α and other membrane-bound proteins involved in inflammation and tissue remodeling. As a zinc-dependent metalloproteinase inhibitor, this compound represents a class of compounds designed to intervene in inflammatory cascades at the enzymatic level, potentially offering advantages over biological agents that target cytokines directly.

The development of this compound progressed to Phase 2 clinical trials for rheumatoid arthritis (RA), though it was ultimately discontinued for this indication despite demonstrating adequate target engagement [1]. Recent investigations have revealed its potential application in other pathological conditions characterized by excessive inflammation, particularly COVID-19-related acute lung injury [2]. The drug's mechanism centers on its ability to potently inhibit TNF-α release in vitro, ex vivo, and in vivo settings, with well-characterized concentration-response relationships that informed dosing regimen selection in clinical trials [3].

Table 1: Fundamental Properties of this compound

Property Description
Drug Type Small molecule
Molecular Formula C₁₇H₂₂N₂O₆S₂
CAS Registry 287405-51-0
Mechanism of Action Dual inhibitor of ADAM17/TACE and MMPs
Development Status Discontinued (Phase 2 for RA)
ATC Code Not assigned

Pharmacokinetic-Pharmacodynamic Relationships

Quantitative PK-PD Parameters

The relationship between this compound plasma concentrations and TNF-α inhibition has been characterized through population-based modeling approaches using data from three clinical studies in healthy subjects. These studies administered this compound orally as both single doses and multiple doses (twice daily), enabling comprehensive assessment of its exposure-response profile [3]. The inhibitory effects were quantified using Emax models that demonstrated consistent concentration-dependent inhibition across different experimental systems.

Table 2: Pharmacokinetic-Pharmacodynamic Parameters of this compound

Parameter In Vitro Value Ex Vivo Value In Vivo Value
IC₅₀ (TNF-α inhibition) 144 ng/mL 81.7 ng/mL 126 ng/mL
Model Type Inhibitory Emax Inhibitory Emax Mechanism-based PD
Study Type Cell-based assay Human whole blood Endotoxin challenge in healthy subjects
Dosing Regimen Not applicable Not applicable Single & multiple twice-daily doses
Experimental Protocol: TNF-α Inhibition Assay

Purpose: To evaluate the concentration-dependent inhibition of TNF-α release by this compound in an ex vivo human whole blood system.

Materials and Reagents:

  • Heparinized human whole blood samples from healthy volunteers
  • This compound stock solutions (1 mg/mL in DMSO, stored at -20°C)
  • LPS (lipopolysaccharide from E. coli, 1 mg/mL stock)
  • RPMI-1640 culture medium
  • TNF-α ELISA kit
  • Microcentrifuge tubes and equipment

Procedure:

  • Prepare serial dilutions of this compound in RPMI-1640 medium to achieve final concentrations ranging from 0.1 to 1000 ng/mL (include DMSO vehicle control)
  • Aliquot 450 μL of fresh heparinized whole blood into sterile tubes
  • Add 50 μL of each this compound concentration to corresponding tubes (final DMSO concentration ≤0.1%)
  • Pre-incubate samples for 30 minutes at 37°C in a humidified 5% CO₂ atmosphere
  • Add LPS to each tube (final concentration 100 ng/mL) to stimulate TNF-α production
  • Incubate for an additional 6 hours at 37°C with gentle mixing
  • Centrifuge samples at 3000 × g for 10 minutes to collect plasma
  • Aliquot plasma and store at -80°C until analysis
  • Quantify TNF-α concentrations using ELISA according to manufacturer's protocol

Data Analysis:

  • Calculate percentage inhibition relative to vehicle-treated controls
  • Fit concentration-response data to inhibitory Emax model: E = E₀ - (Eₘₐₓ × Cᵧ) / (IC₅₀ᵧ + Cᵧ) where E is effect, E₀ is baseline response, Eₘₐₓ is maximum inhibition, C is concentration, IC₅₀ is half-maximal inhibitory concentration, and γ is the Hill coefficient
  • Determine IC₅₀ values using nonlinear regression analysis

Experimental Disease Models and Applications

Rheumatoid Arthritis Clinical Trials

This compound was evaluated in a Phase 2 randomized controlled trial in patients with active rheumatoid arthritis. The clinical trial design incorporated the twice-daily dosing regimen based on pharmacokinetic modeling that predicted sustained TNF-α inhibition would be necessary for therapeutic efficacy.

Clinical Protocol Summary:

  • Study Population: Adults with active RA despite prior therapy
  • Dosing Groups: 50 mg TID (three times daily), 100 mg TID, and matching placebo
  • Treatment Duration: 12-24 weeks
  • Primary Endpoints: ACR20 response criteria, safety and tolerability
  • Key Findings: Despite achieving target exposure levels based on IC₅₀ values, this compound failed to demonstrate significant clinical efficacy in RA, highlighting the disconnect between TNF-α inhibition and clinical response in this disease context [1]
Acute Lung Injury Model (COVID-19 Application)

Recent preclinical investigations have explored this compound's potential in mitigating SARS-CoV-2-induced lung injury through modulation of ADAM17-mediated inflammatory signaling [2].

Experimental Model:

  • Animals: C57BL/6 male mice (8-12 weeks old)
  • Lung Injury Induction: Intratracheal instillation of poly(I:C) (1 mg/kg) combined with receptor-binding domain of SARS-CoV-2 spike protein (RBD-S, 50 μg/mouse)
  • Treatment Groups: this compound (10 mg/kg) or vehicle control administered via intraperitoneal injection twice daily for 5 days
  • Assessment Parameters: Lung histology, leukocyte infiltration, cytokine profiling, neutrophil-to-lymphocyte ratio

Key Results:

  • This compound significantly improved lung histology scores by reducing edema, fibrosis, and vascular congestion
  • Treatment reduced bronchoalveolar lavage fluid leukocyte counts by >50% compared to vehicle
  • Marked reduction in proinflammatory cytokines (TNF-α, IL-6) and endothelial adhesion molecules (ICAM-1, VCAM-1)
  • Normalized neutrophil-to-lymphocyte ratio, a key prognostic indicator in severe COVID-19

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through dual inhibition of ADAM17 (also known as TACE) and matrix metalloproteinases (MMPs). ADAM17 is a transmembrane metalloprotease responsible for the ectodomain shedding of numerous cell surface proteins, including the critical inflammatory mediator TNF-α [4]. The enzyme consists of multiple domains: prodomain, metalloprotease catalytic domain, disintegrin domain, membrane proximal domain, transmembrane domain, and cytoplasmic tail [4]. The catalytic domain contains the characteristic HEXGHXXGXXHD zinc-binding motif where this compound is thought to interact.

The mechanism-based pharmacodynamic model of this compound involves reversible coordination with the zinc ion in the active site of ADAM17, preventing the proteolytic cleavage of membrane-bound TNF-α into its soluble active form. This inhibition reduces the availability of soluble TNF-α to engage TNF receptors on immune and tissue cells, thereby attenuating downstream inflammatory signaling through the NF-κB and MAPK pathways [3]. Additionally, by inhibiting specific MMPs, this compound modulates extracellular matrix remodeling and mitigates tissue destruction in inflammatory conditions.

G cluster_0 ADAM17-Mediated Pathway InflammatoryStimuli Inflammatory Stimuli (LPS, Viruses) ADAM17 ADAM17/TACE (Metalloprotease) InflammatoryStimuli->ADAM17 Activates memTNF membrane-bound precursor TNF-α ADAM17->memTNF Cleaves solTNF soluble TNF-α memTNF->solTNF Shedding TNFReceptor TNF Receptor Signaling solTNF->TNFReceptor Binds Inflammation Inflammatory Response (NF-κB, MAPK activation) TNFReceptor->Inflammation Activates This compound This compound Inhibition This compound->ADAM17 Inhibits

Diagram 1: this compound Mechanism of Action - Inhibition of ADAM17-Mediated TNF-α Release

Twice-Daily Dosing Rationale and Regimen Optimization

The selection of a twice-daily dosing regimen for this compound in clinical trials was predicated on several pharmacological considerations essential for maintaining continuous target coverage throughout the dosing interval:

  • IC₅₀ Coverage Requirements: Based on the established IC₅₀ values for TNF-α inhibition (81.7-144 ng/mL across different systems), trough concentrations must remain above these thresholds to sustain therapeutic effect [3]
  • Pharmacokinetic Profile: While specific half-life data for this compound is not available in the search results, the twice-daily administration suggests an elimination half-life in the range of 6-12 hours, necessitating multiple daily doses to maintain effective concentrations
  • Target Engagement Dynamics: Continuous inhibition of ADAM17 is critical as new enzyme synthesis occurs continuously, and TNF-α production can be rapidly induced in response to inflammatory stimuli

Dosing Strategy: The recommended twice-daily dosing regimen typically involves administration every 12 hours to maintain plasma concentrations consistently above the IC₅₀ threshold. For the 50 mg and 100 mg twice-daily regimens used in clinical trials, this approach provided adequate exposure to inhibit approximately 80-90% of TNF-α release based on Emax model projections [3]. The total daily exposure rather than peak concentrations appears to be the primary determinant of efficacy for metalloproteinase inhibitors like this compound, supporting the divided daily dosing approach over once-daily administration.

Formulation and Administration Considerations

This compound was developed as an oral formulation suitable for twice-daily administration in outpatient settings. Based on its chemical properties and clinical trial data, several key formulation characteristics should be considered:

Stability and Compatibility:

  • The hydroxamic acid moiety in this compound's structure may confer susceptibility to hydrolysis and oxidation
  • Recommended storage conditions: 2-8°C protected from light and moisture
  • Compatibility with common excipients in immediate-release solid dosage forms

Administration Guidelines:

  • Can be administered with or without food based on Phase 1 food-effect studies
  • No requirement for dose adjustment in renal impairment (inferred from similar small molecules)
  • Hepatic impairment may require dose modification due to potential alterations in metabolism

Conclusion and Future Perspectives

Despite its discontinuation for rheumatoid arthritis, this compound remains a valuable pharmacological tool for understanding metalloproteinase inhibition and continues to show promise for other inflammatory conditions. The well-characterized PK-PD relationship and established twice-daily dosing regimen provide a solid foundation for further investigation of this compound in diseases where ADAM17/MMP activity plays a central role.

The experimental protocols outlined in this document – particularly the TNF-α inhibition assay and acute lung injury model – offer researchers validated methods for evaluating this compound's activity in both in vitro and in vivo systems. Future research directions should explore its potential in other ADAM17-mediated pathologies such as cardiovascular diseases, neurodegenerative disorders, and additional inflammatory lung conditions beyond COVID-19-related injury [4].

References

Troubleshooting Guide: IC50 Variability

Author: Smolecule Technical Support Team. Date: February 2026

If your IC50 values are inconsistent, work through the following checklist to identify potential sources of error.

Potential Cause Manifestation Corrective Action
Calculation Method [1] Inconsistent IC50 values from same dataset. Standardize single method (e.g., 4PL, 3PL) and software across all studies.
Assay Parameter [1] Varying inhibition curves and potency ranks. Use consistent parameter (e.g., efflux ratio, net flux) for all compound evaluations.
Data Normalization [1] Altered curve shape and IC50 value. Consistent use of "% inhibition" or "% of control" for all analyses; validate choice.
Cell-Based Assay Conditions [1] Poor reproducibility between experiment runs. Control cell passage, monolayer age, culture conditions; use consistent cell source.
Inhibitor/Substrate Specificity [1] Unexpected inhibition or lack of expected effect. Use recommended probe substrates; verify inhibitor specificity for target transporter.

Frequently Asked Questions (FAQs)

What are the best practices for reporting IC50 data?

Always report the specific equation, normalization method, and software used for IC50 calculation. Include validation data for your assay system using known inhibitors and non-inhibitors to establish performance benchmarks [1].

How can we standardize IC50 determinations within our lab?

Develop and adhere to a Standard Operating Procedure (SOP) that details every aspect of the assay, from cell culture and substrate concentration to the specific model used for curve fitting. Validate this SOP with a set of standard compounds before applying it to new investigational drugs [1].

Our calculated IC50 values are consistently higher than literature values. What could be the cause?

This could be due to differences in the assay system, such as lower transporter expression in your cell line, a different probe substrate, or the specific calculation parameter (e.g., using efflux ratio versus net flux) [1]. Ensure your experimental conditions closely mirror those used in the literature you are comparing against.

Experimental Protocols for Key Assays

Bidirectional Transport Assay to Assess Transporter Inhibition

This is a direct method for evaluating the potential of new drugs as inhibitors of efflux transporters like P-gp [1].

  • Cell Line: Caco-2 cells, passages 61-66, grown on collagen-coated, polycarbonate membranes for 23-24 days [1].
  • Probe Substrate: Digoxin (5 μM) is a classic, clinically relevant P-gp substrate [1].
  • Buffers:
    • Apical (AP): HBSS with 10 mM MES, pH 6.8 [1].
    • Basolateral (BL): HBSS with 25 mM HEPES, pH 7.4 [1].
  • Procedure:
    • Pre-incubation: Aspirate culture medium and wash monolayers with buffer. Add inhibitor at various concentrations to both AP and BL chambers. Incubate for 30 minutes at 37°C, 5% CO₂ [1].
    • Transport Phase: Replace buffer in the donor chamber with fresh buffer containing both the probe substrate (digoxin) and the inhibitor. The receiver chamber contains buffer with inhibitor only. Sample from both chambers at appropriate time points [1].
    • Analysis: Determine the apparent permeability (Papp) in both directions (AP-to-BL and BL-to-AP). Calculate the Efflux Ratio: ER = Papp(BL-to-AP) / Papp(AP-to-BL) [1].
  • IC50 Calculation: The percent inhibition of the efflux ratio is plotted against the inhibitor concentration, and the IC50 is determined by fitting the data to a non-linear regression model [1].
MTT Cytotoxicity Assay

This colorimetric assay is used to measure cell viability and proliferation, often used to determine the cytotoxic IC50 of a compound [2].

  • Cell Line: L-929 mouse fibroblast cells are commonly used, following ISO 10993-5 guidelines [2].
  • Procedure:
    • Cell Culture: Culture cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) at 37°C with 5% CO₂ [2].
    • Treatment: Expose cells to a range of concentrations of the test compound. This can be done by adding the compound directly or by using an extract of the material (elution method) [2].
    • Incubation with MTT: After the treatment period (e.g., 24-72 hours), add MTT reagent to the cells. Incubate for several hours to allow for the formation of purple formazan crystals by metabolically active cells [2].
    • Solubilization: Remove the medium and dissolve the formazan crystals in an organic solvent like dimethyl sulfoxide (DMSO) [2].
    • Measurement: Measure the absorbance of the solution at a wavelength of 492 nm. The signal is proportional to the number of viable cells [2].
  • IC50 Calculation: Plot the cell viability (% of control) against the log of the compound concentration. The IC50 is the concentration that results in a 50% reduction in cell viability.

Experimental Workflow & Signaling Diagrams

The following diagrams, generated using Graphviz, illustrate core experimental and conceptual relationships. You can use the DOT code to regenerate or modify them.

Diagram 1: IC50 Variability Investigation Workflow

This flowchart outlines a logical pathway for diagnosing sources of IC50 variability.

IC50_Troubleshooting Start High IC50 Variability Calc Calculation Method Consistent? Start->Calc Param Assay Parameter Consistent? Calc->Param Yes Revise Revise and Validate Protocol Calc->Revise No Norm Data Normalization Consistent? Param->Norm Yes Param->Revise No Bio Biological System Controlled? Norm->Bio Yes Norm->Revise No Proto Experimental Protocol Standardized? Bio->Proto Yes Bio->Revise No Proto->Revise No Success Reliable IC50 Data Proto->Success Yes Revise->Calc

IC50 variability troubleshooting decision tree

Diagram 2: Key Signaling Pathways in Cell-Based Assays

This diagram shows major signaling pathways that can influence cell response and viability in assays, which is crucial context for interpreting results.

SignalingPathways MSC Mesenchymal Stem Cell (MSC) BMP BMP Pathway MSC->BMP Wnt Wnt/β-catenin MSC->Wnt Hedgehog Hedgehog MSC->Hedgehog Notch Notch MSC->Notch ERK ERK MSC->ERK Osteoblast Osteoblast Progenitor Diff Osteogenic Differentiation BMP->Diff Wnt->Diff Hedgehog->Diff Prolif Cell Proliferation Notch->Prolif Survival Cell Survival ERK->Survival Diff->Osteoblast

Signaling pathways influencing cell differentiation

References

Reported Data on the Apratastat Inconsistency

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from clinical and non-clinical studies on Apratastat.

Study Type Reported IC₅₀ for TNF-α Inhibition Clinical Outcome in RA Source & Explanation
In Vitro Study Population mean IC₅₀ of 144 ng/mL Not Applicable [1]
Ex Vivo Study Population mean IC₅₀ of 81.7 ng/mL Not Applicable [1]
In Vivo Study Population mean IC₅₀ of 126 ng/mL Not Applicable [1]
Clinical Trial (Phase II) Exposure was adequate for TNF-α inhibition Lack of Efficacy (Development terminated) [1] [2] [3] The drug provided sufficient exposure to inhibit TNF-α release but did not show clinical benefit in RA patients.

Potential Explanations for the Inconsistency

Researchers have proposed several hypotheses to explain why effective TNF-α inhibition did not translate into clinical success for this compound.

  • Redundant Inflammatory Pathways: RA is driven by multiple, redundant inflammatory pathways. Even with TNF-α effectively blocked, other cytokines like IL-6 and IL-1 can continue to drive the disease process. The failure of a selective TNF-α inhibitor suggests that broader anti-inflammatory activity may be necessary for efficacy in RA [4].
  • Lack of Selectivity & Off-Target Effects: this compound was designed as a dual inhibitor of TACE (ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. Many early ADAM17 inhibitors contained strong zinc-binding groups, leading to a lack of specificity and inhibition of other metalloproteases, which could cause unintended side effects and reduce clinical efficacy [5] [6].
  • Complexity of ADAM17 Biology: ADAM17 sheds over 80 different membrane-bound substrates, including cytokines, growth factors, and receptors [6] [7]. Inhibiting the enzyme therefore affects many biological processes beyond TNF-α release. The net effect of this broad inhibition is complex and may counteract the anti-inflammatory benefits of blocking TNF-α. The diagram below illustrates the key substrates and pathways affected by ADAM17 inhibition.

fsa ADAM17 ADAM17 TNF_alpha TNF-α ADAM17->TNF_alpha Cleaves IL_6R IL-6 Receptor ADAM17->IL_6R Cleaves EGFR_Ligands EGFR Ligands (e.g., TGF-α) ADAM17->EGFR_Ligands Cleaves Adhesion_Mols Adhesion Molecules ADAM17->Adhesion_Mols Cleaves Inflammation Inflammation TNF_alpha->Inflammation IL_6R->Inflammation Cell_Growth Cell_Growth EGFR_Ligands->Cell_Growth Immune_Cell_Recruitment Immune_Cell_Recruitment Adhesion_Mols->Immune_Cell_Recruitment Tissue_Repair Tissue_Repair Adhesion_Mols->Tissue_Repair Inhibitor This compound Inhibition Inhibitor->ADAM17  Inhibits

Troubleshooting Guide for Researchers

For researchers facing similar challenges in drug development, consider the following experimental approaches.

  • Investigate Broader Cytokine Profiles: Don't rely solely on TNF-α as a biomarker.
    • Protocol Suggestion: In cell-based assays (e.g., using human or murine macrophages), stimulate inflammation with LPS. Use ELISA or multiplex immunoassays (e.g., Luminex) to measure not only TNF-α but also IL-6, IL-1β, and IL-17 in the supernatant after treatment with your compound. This determines if inhibition is specific or if other pathways compensate [4].
  • Assess Functional Selectivity: Evaluate whether your compound is truly selective for ADAM17.
    • Protocol Suggestion: Use a panel of recombinant human metalloproteases (e.g., ADAM10, MMP-1, MMP-9, MMP-13). Perform enzymatic activity assays with fluorogenic substrates in the presence of your inhibitor. Calculate IC₅₀ values for each enzyme to create a selectivity profile and identify potential off-target effects [5].
  • Evaluate Cell-Type Specific Response: Inflammatory responses can vary significantly between cell types.
    • Protocol Suggestion: Compare the effect of your ADAM17 inhibitor on TNF-α release across different primary human cells, such as monocytes, macrophages, and fibroblast-like synoviocytes (FLS) from RA patients. A lack of response in a key cell type like FLS could explain clinical failure [4].

Future Research Directions

The case of this compound highlights the complexities of targeting ADAM17. Future strategies may include:

  • Developing allosteric inhibitors or antibodies that modulate ADAM17 activity with greater selectivity [6] [7].
  • Targeting upstream regulators of ADAM17, such as iRhoms, for more precise control [6] [7].
  • Repurposing existing drugs that can modulate ADAM17 activity without strong zinc-binding groups to improve specificity and safety profiles [5].

References

Apratastat clinical response vs TNF-alpha inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the documented clinical response to Apratastat? this compound was investigated for the treatment of Active Rheumatoid Arthritis but did not prove to be efficacious in clinical trials, despite adequate exposure to inhibit TNF-α release [1] [2].

  • How potent was this compound in inhibiting TNF-α in studies? Pharmacodynamic studies showed this compound is a potent inhibitor of TNF-α release. The population mean half-maximal inhibitory concentration (IC₅₀) was characterized across different study models [2]:

Study Model Population Mean IC₅₀ (ng/mL)
In vitro 144
Ex vivo 81.7
In vivo (endotoxin-challenged healthy subjects) 126
  • What is the primary mechanism of action of this compound? this compound is an orally active, potent, and reversible dual inhibitor of TNF-α converting enzyme (TACE/ADAM17) and matrix metalloproteinases (MMPs) [2]. By inhibiting TACE, it prevents the cleavage of membrane-bound TNF-α into its active, soluble form [3] [4].

Experimental Data & Protocols

For researchers seeking to investigate similar compounds or mechanisms, the following summarizes key experimental approaches from the literature on this compound.

1. Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

  • Objective: To characterize the relationship between this compound plasma concentration and the inhibition of TNF-α release in vivo.
  • Methodology Summary: Data from three clinical studies in healthy subjects receiving single or multiple oral doses of this compound were pooled. A mechanism-based population PD model was developed to quantify the inhibitory effect (using an IC₅₀ value) on TNF-α release in an endotoxin-challenge model [2].
  • Key Outcome: The model successfully described the relationship with an IC₅₀ of 126 ng/mL, confirming the drug's potent in vivo activity on its target [2].

2. Ex Vivo and In Vitro Potency Assessment

  • Objective: To measure the direct inhibitory potency of this compound.
  • Methodology Summary: Inhibitory E(max) models were used to characterize TNF-α release inhibition in both in vitro and ex vivo study systems [2].
  • Key Outcome: The analysis provided the foundational IC₅₀ values that informed later clinical study designs, demonstrating potent inhibition outside of a living organism [2].

Troubleshooting: Mechanism vs. Clinical Failure

The diagram below outlines the intended mechanism of this compound and the hypothesized reasons for its clinical failure.

G cluster_intended Intended Mechanism cluster_actual Hypothesized Reasons for Failure A This compound Administration B Inhibits TACE/ADAM17 A->B C Reduces soluble TNF-α Cleavage & Release B->C D Expected: Reduced Inflammation & Clinical Efficacy in RA C->D E Lack of Clinical Efficacy in RA C->E  But resulted in F Off-Target Effects: Inhibition of other MMPs causing unintended consequences E->F  May be due to G Insufficient Pathway Blockade: Other cytokines (e.g., IL-1, IL-6) drive disease independently of TNF-α E->G  May be due to H PK/PD Challenges: Potential for poor bioavailability or high clearance in humans E->H  May be due to

The disconnect between this compound's strong TNF-α inhibition and its lack of clinical efficacy highlights a critical challenge in drug development. The failure is attributed to several key factors [2] [4]:

  • Lack of Selectivity: As a dual TACE/MMP inhibitor, this compound's inhibition of other MMPs may have caused off-target effects that undermined its clinical utility or caused toxicity.
  • Redundant Pathways: Rheumatoid Arthritis is driven by a complex network of inflammatory cytokines. Even with effective TNF-α suppression, other pathways (e.g., IL-6, IL-1) can maintain the disease process.
  • Pharmacokinetic Issues: While exposure was deemed "adequate," the specific pharmacokinetic profile in humans may not have sustained the required target coverage for clinical effect.

Key Takeaways for Researchers

  • Target Validation is Multifaceted: A drug hitting its molecular target in vitro does not guarantee clinical success. Disease complexity, pathway redundancy, and selectivity are critical factors.
  • Consider Class Challenges: The clinical failure of this compound is consistent with the historical challenges faced by early small-molecule TACE and MMP inhibitors, often due to selectivity and toxicity issues [4].

References

Technical Support Framework for RA Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Outcome Assessment

This section addresses common questions about measuring and interpreting drug efficacy in clinical and preclinical studies.

Question Investigation Area Key Parameters to Check Potential Resolution
Inconsistent efficacy results between study phases? Patient population & disease staging ACPA/RF serostatus; Disease activity scores (DAS28, SDAI); Inflammatory markers (CRP, ESR) [1] [2] Stratify analysis by serological status and baseline disease activity.
High placebo response in clinical trials? Study design and participant selection Inclusion criteria stringency; Use of concomitant medications; Objective inflammation measures (e.g., MRI) [3] [4] Incorporate imaging-confirmed synovitis in inclusion criteria [4].
How to define a clinically meaningful efficacy endpoint? Treatment targets and goals Target: DAS28-CRP < 2.6 (remission) or ≤ 3.2 (low disease activity); Target: SDAI ≤ 3.3 (remission) or ≤ 11 (low disease activity) [5] Aim for treat-to-target goals. Patients achieving these at 6 months show better long-term outcomes [5].
Preclinical & Mechanistic Troubleshooting

This section helps with challenges in early research, from validating a drug's mechanism of action to transitioning from animal models.

Question Investigation Area Key Parameters to Check Potential Resolution
How to demonstrate target engagement in vitro? Assay design and biomarker selection Target phosphorylation/cleavage; Downstream pathway modulation (e.g., NF-κB, JAK/STAT); Cytokine production (TNF-α, IL-6) [6] Use a combination of functional, phospho-protein, and gene expression assays.
Lack of translational efficacy from animal models to humans? Model relevance and dosing Animal model choice (e.g., CIA, CAIA); Drug exposure and PK/PD relationship; Biomarker concordance (e.g., cytokine reduction) Benchmark against species-specific target engagement and pathway coverage.
Defining the optimal therapeutic window? Preclinical safety and efficacy Efficacy in model vs. cytotoxic concentration; Safety Focus: Major adverse Cardiovascular Events (MACE), Venous Thromboembolism (VTE), serious infection, malignancy rates [7] Conduct thorough preclinical toxicology studies focused on organ systems of concern for the drug class [7].
Safety & Tolerability

This section deals with interpreting the safety profile of an investigational drug and managing adverse events.

Question Investigation Area Key Parameters to Check Potential Resolution
How to contextualize the observed safety profile? Risk-benefit assessment Compare AE rates (per 100 patient-years) to active comparators and placebo; Monitor for class-specific safety signals [7] Use clinical trial data to calculate exposure-adjusted incidence rates for clear comparison [7].
Managing common adverse events in trials? Proactive monitoring and management Common AEs: Upper respiratory tract infections, nasopharyngitis, herpes zoster, urinary tract infection [7] Implement preemptive management protocols (e.g., vaccination, symptomatic treatment) to reduce discontinuation rates.

Experimental Protocols for Key Assessments

To ensure consistency and reproducibility in your research on apratastat, here are detailed methodologies for critical experiments.

Protocol 1: In Vitro Target Engagement and Signaling
  • Objective: To confirm that this compound binds its intended target and modulates the expected downstream signaling pathway in human cell lines.
  • Workflow:
    • Cell Culture: Use relevant human cell lines (e.g., synovial fibroblasts, monocyte/macrophage cells). Culture under standard conditions.
    • Stimulation & Inhibition: Pre-treat cells with a range of this compound concentrations (e.g., 1 nM - 10 µM) for a defined time (e.g., 1 hour). Stimulate with an inflammatory agent (e.g., LPS, TNF-α).
    • Sample Collection: Lyse cells and prepare protein or RNA extracts.
    • Analysis:
      • Western Blot: Probe for phosphorylation of target proteins and downstream effectors (e.g., in NF-κB pathway: IκBα degradation, p65 phosphorylation).
      • qPCR: Measure mRNA levels of inflammatory genes (e.g., TNF-α, IL-6, IL-8).
  • Data Interpretation: Expected results should show a concentration-dependent inhibition of target phosphorylation and reduced expression of inflammatory mediators.

The following diagram illustrates the logical flow of this experimental protocol:

G Start Start: In Vitro Target Engagement Assay Cell Culture Relevant Cell Lines (e.g., Synovial Fibroblasts) Start->Cell Pretreat Pre-treat with this compound (Dose Range: 1 nM - 10 µM) Cell->Pretreat Stimulate Stimulate with Inflammatory Agent (e.g., LPS, TNF-α) Pretreat->Stimulate Collect Collect Cell Lysates/RNA Stimulate->Collect Analyze Analysis Phase Collect->Analyze Western Western Blot Analysis (Target Phosphorylation, IκBα degradation) Analyze->Western qPCR qPCR Analysis (Inflammatory Gene mRNA: TNF-α, IL-6, IL-8) Analyze->qPCR Interpret Interpret Data: Confirm dose-dependent inhibition of signaling Western->Interpret qPCR->Interpret

Protocol 2: Assessing Efficacy in Animal Models
  • Objective: To evaluate the efficacy of this compound in a murine model of inflammatory arthritis.
  • Workflow:
    • Model Induction: Induce arthritis in mice (e.g., Collagen-Induced Arthritis - CIA model).
    • Randomization & Dosing: Randomize animals into groups upon onset of disease. Administer this compound, a vehicle control, and a reference drug (e.g., methotrexate) at predetermined doses.
    • Monitoring: Assess mice regularly for:
      • Clinical Score: Visual scoring of paw inflammation and swelling.
      • Paw Thickness: Measured with calipers.
    • Terminal Analysis: At study endpoint, collect blood for cytokine/serum analysis and paws for histopathology.
    • Histopathology: Score for synovitis, pannus formation, cartilage damage, and bone erosion.
  • Data Interpretation: A statistically significant reduction in clinical scores, paw thickness, and histopathological scores in the treatment group compared to the vehicle control indicates efficacy.

References

Optimizing Apratastat plasma concentration

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat Technical Profile

This compound (TMI-005) is an orally active, potent, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2]. Its primary confirmed mechanism is to inhibit the release of TNF-α [1] [2].

The table below summarizes the key quantitative data for this compound's potency across different study types [1].

System IC₅₀ Value (ng/mL) Description
In Vitro 144 Population mean IC₅₀ for inhibition of TNF-α release.
Ex Vivo 81.7 Population mean IC₅₀ for inhibition of TNF-α release.
In Vivo 126 IC₅₀ from a mechanism-based PD model in an endotoxin-challenge study.

Frequently Asked Questions & Troubleshooting

Q1: Why did this compound show effective TNF-α inhibition in preclinical models but lack efficacy in rheumatoid arthritis (RA) clinical trials?

  • Potential Cause: The disconnect between biomarker response (TNF-α inhibition) and clinical outcome is a known challenge [1]. This may be due to several factors:
    • Redundancy in Pathways: Other inflammatory pathways, not dependent on ADAM17, may drive disease progression in RA, making isolated TNF-α inhibition insufficient.
    • Off-Target Effects: As a non-selective TACE/MMPs inhibitor, inhibition of other MMPs might lead to unintended consequences that offset the benefit of TNF-α suppression [2].
    • Insufficient Target Engagement: While plasma concentrations reached IC₅₀ levels, the drug concentration at the specific site of action (e.g., joint synovium) might have been inadequate.

Q2: Our in vitro TNF-α inhibition data is highly variable. How can we optimize the assay design?

  • Recommendation: Focus on optimizing the challenge model. If using a lipopolysaccharide (LPS) challenge model to stimulate TNF-α release, three key variables are critical [3]:
    • LPS Dose: Use a dose that provides a robust and reproducible TNF-α response.
    • Time Delay: The time between administering the drug and the LPS challenge is crucial. The traditional "rule of thumb" may not be optimal and should be experimentally re-evaluated.
    • Sampling Time Points: It is essential to include time points after the expected peak TNF-α response. Data from the decline phase are highly informative for quantifying drug-induced inhibition [3].

Experimental Protocol: Ex Vivo TNF-α Inhibition

This protocol provides a methodology for assessing the pharmacodynamic effect of this compound [1].

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and subsequent working concentrations in cell culture medium. Include vehicle controls.
  • Cell Treatment: Incubate target cells (e.g., human whole blood or monocytes) with a range of this compound concentrations.
  • Stimulation: Challenge the cells with LPS (e.g., 1-100 ng/mL) to induce TNF-α production. Optimize the LPS dose and the time between drug addition and LPS challenge for your system [3].
  • Sample Collection: Collect supernatant at multiple time points, ensuring to capture the peak and post-peak TNF-α response.
  • Analysis: Quantify TNF-α levels in the supernatant using a validated ELISA.
  • Data Modeling: Fit the concentration-response data to an Inhibitory Emax model to determine the IC₅₀ value [1].

ADAM17 Signaling and this compound Mechanism

The following diagram illustrates the role of ADAM17 in TNF-α signaling and the point of inhibition by this compound.

G ProTNF Pro-TNFα (membrane-bound) ADAM17 ADAM17 (TACE) ProTNF->ADAM17 Cleavage sTNF Soluble TNFα (active) ADAM17->sTNF This compound This compound This compound->ADAM17 Inhibits Signaling Inflammatory Signaling sTNF->Signaling

The workflow shows that this compound inhibits ADAM17, preventing the cleavage of membrane-bound Pro-TNFα into its active, soluble form, thereby blocking the subsequent inflammatory signaling cascade [1] [4] [5].

Key Considerations for Your Research

  • Plasma Concentration Target: Aim for plasma concentrations at or above the reported IC₅₀ of 126 ng/mL from clinical studies to ensure target engagement in vivo [1].
  • Off-Target Effects: Be cautious in interpreting data, as Apratauxstat's inhibition of other MMPs beyond ADAM17 may contribute to both observed efficacy and potential toxicity [2].
  • Model Selection: The LPS challenge model in healthy subjects is a well-established method for directly quantifying the TNF-α inhibitory effect of compounds like this compound in a clinical setting [3] [1].

References

Troubleshooting Common Assay Issues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent problems encountered in assays relevant to drug discovery, along with their potential solutions.

Problem Possible Causes Proposed Solutions & Optimization

| Low Sensitivity [1] | - Low antibody affinity/titer

  • Reduced enzyme activity
  • Insufficient substrate reaction time
  • Sample impurities | - Validate & titrate antibody pairs [1]
  • Test enzyme conjugate activity [1]
  • Extend substrate incubation [1]
  • Add protease inhibitors (e.g., EDTA) [1] | | High Background [1] | - Incomplete blocking
  • Inadequate washing
  • Antibody cross-reactivity
  • Plate contamination | - Use robust blocking buffer (5% BSA), extend blocking to ≥1 hr [1]
  • Optimize washing (3-5 cycles, 30s soak) [1]
  • Switch to monoclonal or cross-adsorbed antibodies [1]
  • Work in dust-free environment, calibrate pipettes [1] | | Poor Reproducibility (High CV) [1] | - Pipetting errors
  • Inconsistent incubation
  • Edge effects (evaporation)
  • Reagent batch variation | - Use multi-channel or automated liquid handlers [1]
  • Standardize incubation (37°C, humidified chamber) [1]
  • Use plate sealers, avoid outer wells [1]
  • Validate new reagent batches [1] | | Abnormal Standard Curve [1] | - Poor dilution series (exceeds dynamic range)
  • Hook effect (excess antibody)
  • Improper standard handling | - Use logarithmic dilutions [1]
  • Optimize antibody concentration (checkerboard titration) [1]
  • Aliquot standards, avoid freeze-thaw, vortex after reconstitution [1] | | Chemical Interference (MTT assay) [2] [3] | - Test compounds are colored or redox-active | - Include control wells with compound but no cells to measure non-specific signal [2] [3] |

Key Experimental Protocols

Here are detailed methodologies for two powerful, label-free techniques highly useful for characterizing a compound like Apratastat.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is used to identify direct protein targets of a small molecule without chemical modification [4].

Workflow Overview

DARTS_Workflow cluster_steps Key Steps Lysate_Prep Lysate Preparation Compound_Inc Compound Incubation Lysate_Prep->Compound_Inc Protease_Dig Protease Digestion Compound_Inc->Protease_Dig Analysis Analysis Protease_Dig->Analysis Harvest Harvest cells/tissue Lyse Lyse (no SDS) Quantify Quantify protein Split Split lysate Treat Treat with compound/vehicle Incubate Incubate RT/4°C Add_Prot Add protease (e.g., pronase) Stop Stop reaction (SDS buffer, heat) WB_MS Western Blot or MS

Detailed Procedure [4]

  • Lysate Preparation:

    • Source: Use cultured cells (e.g., HEK293, HeLa) in log-phase growth or fresh tissue samples.
    • Lysis: Resuspend cell pellet or minced tissue in 5 volumes of ice-cold lysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% Triton X-100). Avoid SDS as it denatures proteins.
    • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Quantification: Determine protein concentration (e.g., BCA assay) and normalize to a consistent concentration (e.g., 2 mg/mL).
  • Compound Incubation:

    • Split normalized lysate into compound-treated and vehicle-treated (e.g., DMSO) groups.
    • Add this compound to the treatment group (typical final concentration 1–10 µM). Ensure the final solvent concentration is equal and ≤1%.
    • Incubate at room temperature or 4°C to allow binding.
  • Protease Digestion:

    • Protease: Prepare a fresh dilution of a broad-specificity protease like pronase.
    • Optimization: This is critical. Perform a preliminary titration with vehicle-treated lysate to find the protease concentration that yields partial, but not complete, digestion.
    • Digestion: Add the optimized amount of protease to each sample and incubate at 37°C. A time course (e.g., 0, 10, 20, 30 minutes) is recommended.
    • Stop Reaction: Halt digestion by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
  • Analysis:

    • Qualitative: Run samples on SDS-PAGE. A protein band that is more stable (i.e., more intense) in the compound-treated lane suggests target engagement.
    • Quantitative: Use Western blotting with densitometry or mass spectrometry for unbiased target identification.
MTT Cytotoxicity Assay

This colorimetric assay measures cell viability and metabolic activity, useful for assessing this compound's cytotoxic effects [2] [3].

Workflow Overview

MTT_Workflow cluster_controls Essential Controls Plate Plate Cells Treat Apply Treatment Plate->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance Solubilize->Read Negative Negative Control (Untreated Cells) Positive Positive Control (Known Cytotoxic Agent) Blank Blank (Media, No Cells)

Detailed Procedure [2] [3]

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density for logarithmic growth. Include multiple replicates.
  • Treatment Application:
    • Treat cells with Aprastat at desired concentrations.
    • Crucially, include controls: Untreated cells (negative control), cells with a known cytotoxic agent (positive control), and media-only wells (blank).
  • Incubation: Incubate plate under standard cell culture conditions (37°C, 5% CO₂) for the desired treatment duration.
  • MTT Addition: Add MTT solution to each well (final concentration 0.2–0.5 mg/mL). Return plate to incubator for 2-4 hours.
  • Solubilization: Carefully remove media and add a solubilization solution (e.g., DMSO) to dissolve the formed purple formazan crystals. Gently mix until the solution is uniform.
  • Measurement: Measure absorbance at 570 nm, using 630-650 nm as a reference wavelength to subtract background.
  • Calculation:
    • Cell Viability (%) = (Absorbance of Treated Wells / Absorbance of Control Wells) × 100
    • Use data to generate dose-response curves and calculate IC₅₀ values.

Key Considerations for Assay Development

When optimizing assays for a novel compound like this compound, keep these broader principles in mind:

  • Validate with Multiple Assays: Relying on a single assay can be misleading. The MTT assay, for instance, measures metabolic activity, which is an indirect marker of viability. Confirm key findings with orthogonal assays that measure different parameters, such as ATP levels for viability or TUNEL assays for apoptosis [5] [6].
  • Account for Cell Type and Model: The performance of functional assays (e.g., for cytokine release, calcium flux, migration) can vary significantly with cell type. Protocols may need optimization when using primary cells or differentiated iPSC-derived cells, like astrocytes [7].
  • Choose the Right Detection Method: The choice between fluorescence, luminescence, and colorimetric assays depends on your needs. Fluorescence offers high sensitivity and real-time kinetics, luminescence provides a broad dynamic range with low background, while colorimetric methods are simple and cost-effective [8].

References

Apratastat experimental challenges

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Technical Support

You can use the following table as a template to document and address specific issues encountered with Apratatstat. The "Potential Root Causes" and "Suggested Investigations" are based on common problems in early-stage drug development [1].

Reported Issue System/Assay Impacted Observed Experimental Phenotype Potential Root Causes Suggested Investigations & Validations

| Inconsistent Efficacy | Cell-based proliferation/viability assay | High variability in IC50 values between replicates; loss of effect over passages. | Compound instability in buffer or media. Cell line drift or change in target expression. Inconsistent assay conditions (e.g., seeding density, serum batch). | Confirm compound stability (HPLC). Re-authenticate cell line and profile target expression. Strictly standardize assay protocols and reagents [1]. | | Off-Target Toxicity | Cytotoxicity counter-screen (e.g., hepatocytes) | Cytotoxicity at concentrations near therapeutic effect. | Lack of target selectivity; inhibits related enzymes/pathways. Metabolic activation to a toxic species. | Perform broad selectivity profiling (kinase panels, GPCR binding). Investigate metabolite profile (mass spectrometry). | | Poor Solubility/Bioavailability | In vitro ADME assays; in vivo PK study | Precipitates in assay buffer; low exposure in animal models. | Physicochemical properties not optimized for biological media. High metabolic clearance. | Test alternative formulation vehicles (e.g., DMSO, cyclodextrins). Conduct microsomal/hepatocyte stability assays [1]. | | Unreliable Biomarker Readout | Pharmacodynamic (PD) assay (e.g., ELISA, Western Blot) | High background; unable to detect expected modulation of downstream pathway. | Biomarker not validated for the specific cellular context. Antibody specificity or assay sensitivity issues. | Use a orthogonal method (e.g., MSD, PCR) to validate the biomarker. Optimize and re-validate the assay protocol with appropriate controls. |

Frequently Asked Questions (FAQ) for Pre-Clinical Drug Development

This FAQ addresses common conceptual and practical questions that arise during the experimental phase for a new drug candidate like Apratatstat.

  • Q: Our compound shows promising target inhibition but inconsistent cellular efficacy. What could be the reason?

    • A: Inconsistent cellular activity often stems from factors beyond simple target binding. Investigate cell membrane permeability and efflux by transporters. Also, verify that the cellular model robustly expresses the drug target and relevant downstream pathway components. Assay conditions, such as serum concentration and incubation time, can also significantly impact results [1].
  • Q: We are observing high cytotoxicity in our primary cell screens. How should we proceed?

    • A: First, determine the selectivity index (ratio of cytotoxic concentration to therapeutic concentration). A narrow window suggests a need for chemical optimization to improve selectivity. Conduct counter-screens against common off-targets (e.g., kinases, GPCRs) to identify the source of toxicity. Understanding the mechanism of cell death (e.g., apoptosis, necrosis) can also provide critical clues [2].
  • Q: What are the key considerations for transitioning from in vitro to in vivo experiments?

    • A: A successful transition requires favorable pharmacokinetic (PK) properties, including acceptable solubility for dosing, metabolic stability, and half-life. Furthermore, you need a reliable pharmacodynamic (PD) biomarker to confirm that the drug is engaging its target and modulating the intended pathway in a live animal model. Finally, an early assessment of safety and tolerability is crucial before initiating longer-term efficacy studies [1].
  • Q: How can we better design experiments to account for variability in complex biological systems?

    • A: Implementing robust automation and workflow management systems can drastically increase the repeatability and traceability of experimental data. Using Directed Acyclic Graphs (DAGs) to define workflows helps ensure that every experimental step is executed consistently, reducing human error and improving the reliability of your results [3].

Experimental Workflow for Drug Mechanism Characterization

The following diagram outlines a generalized logical workflow for characterizing a new drug's mechanism of action, which can be applied to Apratatstat. This workflow helps in systematically identifying where an experiment might be failing.

G Start Start: Identify Drug Candidate InSilico In Silico Modeling & Target Validation Start->InSilico  Define Target InVitroBind In Vitro Binding & Enzymatic Assay InSilico->InVitroBind  Confirm Binding  Affinity (Kd, IC50) CellAssay Cellular Phenotypic & Viability Assay InVitroBind->CellAssay  Measure Cellular  Potency (EC50) PathwayPD Pathway Analysis (PD Biomarker) CellAssay->PathwayPD  Verify Mechanism  & Selectivity ADMET In Vitro ADME & Toxicity Screening PathwayPD->ADMET  Assess Early  Developability InVivo In Vivo Efficacy & PK/PD Study ADMET->InVivo  Demonstrate  In Vivo Proof-of-Concept

Diagram: Generalized Workflow for Characterizing a Drug's Mechanism of Action.

References

Technical Support Center: Apratastat Data Interpretation

Author: Smolecule Technical Support Team. Date: February 2026

Here is a potential structure for your support center, with examples of how to present information effectively.

Troubleshooting Guides

Q1: My dose-response data shows high variability, making the EC₅₀ unreliable. How can I improve the assay?

  • Potential Causes & Solutions This table outlines common issues in dose-response experiments and suggested methodologies to address them [1].
Potential Cause Investigation Method Suggested Protocol Adjustment
Cell Seeding Density Inconsistency Statistical analysis of control well variability (e.g., CV > 15%) Implement automated cell counters and seed cells during their logarithmic growth phase [1].
Compound Solubility/Precipitation Visual inspection under a microscope for particulates. Optimize solvent (e.g., DMSO concentration < 0.1%), use serial dilution in aqueous buffer immediately before dosing [1].
Edge Effects in Microplates Review plate map for systematic patterns in control wells. Use edge-sealed plates or designate perimeter wells for buffer-only controls, not experimental data [1].

Q2: How should I handle and interpret outliers in my high-throughput screening (HTS) data for Apratastat?

  • Recommended Workflow The following diagram outlines a systematic approach for outlier management, crucial for maintaining data integrity in HTS [1].

G Start Start: Raw HTS Dataset A Apply Robust Z-Score Normalization Start->A B Flag Data Points Beyond Pre-defined Threshold (e.g., ± 4 SD) A->B C Review Original Experimental Notes for Flagged Points B->C D Technical Error Found? C->D E Exclude from Analysis D->E Yes F Include in Analysis D->F No End Final Curated Dataset E->End F->End

Data Visualization & Reporting FAQs

Q3: What are the best practices for presenting my quantitative results to a scientific audience?

Adhering to these principles ensures your data visualizations are clear and accurate [2].

  • Do:

    • Prioritize Data-to-Ink Ratio: Maximize the proportion of ink (or pixels) dedicated to the data itself. Remove heavy gridlines, chart borders, and 3D effects which are "chartjunk" [2].
    • Use Color Strategically: Apply a consistent color palette to encode meaning. Use a highlight color (e.g., #EA4335 for this compound) against neutral grays (e.g., #5F6368) for comparisons. Always check contrast for accessibility [2].
    • Implement Clear Labeling: Use descriptive titles and axis labels (including units). Directly label data lines or series where possible to avoid confusing legends [2].
  • Don't:

    • Use complex charts when a simple one will do.
    • Use rainbow color palettes or colors that are indistinguishable for color-blind readers.
    • Truncate the Y-axis, which can misrepresent the true scale of differences [2].

Q4: How can I create a standardized workflow diagram for my experimental protocol?

Using Graphviz (DOT language) ensures that your experimental workflows are reproducible and clear. Below is a template for a general compound testing protocol. The colors and labels can be adjusted to fit your specific this compound experiments [3] [4].

G A Cell Line Preparation (Thaw and Passage) B Plate Seeding (24-hour incubation) A->B C Compound Treatment (this compound Serial Dilution) B->C D Incubation (72-hour assay) C->D E Viability Assay (e.g., CellTiter-Glo) D->E F Luminescence Reading E->F G Data Analysis (Curve Fitting & EC₅₀) F->G

References

Improving Apratastat analytical sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat (TMI-005) Technical Profile

The table below summarizes the key chemical and pharmacological characteristics of this compound from the available data [1]:

Property Description
Generic Name This compound
Code Name TMI-005
Modality Small Molecule
Status Investigational (Clinical trials halted)
Chemical Formula C₁₇H₂₂N₂O₆S₂
Average Molecular Weight 414.49 g/mol
Primary Mechanism of Action Modulator/Inhibitor of ADAM17 (TACE), Collagenase 3 (MMP-13), and Interstitial Collagenase (MMP-1) [1].
Investigated Condition Rheumatoid Arthritis [1]

Troubleshooting Guide: Improving Analytical Sensitivity

Analytical sensitivity refers to the lowest amount of an analyte (like this compound) that can be reliably detected by an assay. The following table outlines common issues and potential solutions based on general bioanalytical principles.

Problem Potential Causes Suggested Solutions & Considerations
High Background Noise/ Low Signal-to-Noise Ratio Matrix interference from plasma/serum components; non-specific binding; impure reagents. Optimize Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering substances [2]. Improve Chromatography: Adjust mobile phase pH, gradient, and column temperature for better peak separation [3].
Low Signal Intensity Inefficient ionization in the mass spectrometer; compound degradation. Optimize MS Source Parameters: Adjust source temperature, gas flows, and voltages. Assess Sample Stability: Check for degradation in the autosampler and during storage; consider using stable isotope-labeled internal standards for correction [3].
Poor Reproducibility (High Imprecision) Inconsistent sample preparation; instrument drift. Use Internal Standards: A stable isotope-labeled internal standard (e.g., ²H or ¹³C) corrects for preparation and ionization variances [3]. Regular Calibration: Perform frequent instrument calibration with fresh quality control samples.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for quantifying this compound in biological samples? Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of small-molecule drugs like this compound in complex matrices such as plasma or serum [3]. Its high selectivity and low detection limits make it ideal for pharmacokinetic studies.

Q2: How can I optimize an LC-MS/MS method for this compound?

  • Sample Preparation: Implement Solid-Phase Extraction (SPE) to concentrate this compound and remove salts and phospholipids that cause ion suppression [4].
  • Chromatography: Use a C18 reverse-phase column. A UHPLC system can improve peak shape and reduce run times. Optimize the mobile phase (e.g., acetonitrile/water with formic acid) for sharp, symmetric peaks [5].
  • Mass Spectrometry: In positive ion mode, optimize the precursor and product ions for this compound. Use Multiple Reaction Monitoring (MRM) for highly selective and sensitive detection [3].

Q3: My method validation fails accuracy and precision parameters. What should I check? First, verify that your calibration curve is properly weighted (e.g., (1/x) or (1/x²)) to account for heteroscedasticity (where variance changes with concentration) [3]. Second, ensure your quality control (QC) samples are prepared in the same biological matrix as your study samples and cover the low, medium, and high concentration ranges. Re-prepare all stock and working solutions.

Experimental Protocol: Framework for LC-MS/MS Analysis of this compound

Since a specific protocol for this compound was not found, here is a generalized workflow you can adapt, based on validated methods for similar drugs [5] [3].

1. Sample Preparation

  • Internal Standard (IS): Add a stable, isotopically labeled analogue of this compound to the plasma sample.
  • Protein Precipitation: Add a 3x volume of ice-cold acetonitrile to a aliquot of plasma. Vortex mix and centrifuge.
  • Solid-Phase Extraction (Alternative): Load the supernatant or diluted plasma onto a pre-conditioned SPE cartridge (e.g., Oasis HLB). Wash with water and a low-percentage organic solvent, then elute with a strong organic solvent like acetonitrile or methanol.
  • Reconstitution: Evaporate the eluent under a gentle stream of nitrogen and reconstitute the dry residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumental Conditions (Example)

  • Chromatography:
    • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)
    • Mobile Phase A: 0.1% Formic acid in water
    • Mobile Phase B: 0.1% Formic acid in acetonitrile
    • Gradient: Program from 5% B to 95% B over a 5-6 minute run time.
    • Flow Rate: 0.4 mL/min
    • Column Temperature: 40 °C
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), positive mode
    • Operation Mode: Multiple Reaction Monitoring (MRM)
    • MRM Transitions: To be optimized for this compound and its IS. Example: Monitor the specific transition from precursor ion to the most abundant product ion.

3. Method Validation Perform a full validation according to ICH M10 or FDA/EMA guidelines, including:

  • Linearity: A minimum of 6 calibration concentration levels.
  • Accuracy & Precision: At least four QC levels (LLOQ, Low, Medium, High) with ≤15% deviation.
  • Matrix Effect & Recovery: Evaluate using post-column infusion and calculated recovery rates.
  • Stability: Assess bench-top, processed sample, and freeze-thaw stability.

This compound Analysis and Mechanism Workflows

The following diagrams illustrate the general analytical workflow and the drug's primary mechanism of action based on the gathered information.

Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Protein Precipitation / SPE Protein Precipitation / SPE Add Internal Standard->Protein Precipitation / SPE LC Separation LC Separation Protein Precipitation / SPE->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Analysis & Quantification Data Analysis & Quantification MS/MS Detection (MRM)->Data Analysis & Quantification

Inflammatory Stimulus Inflammatory Stimulus ADAM17 Activation ADAM17 Activation Inflammatory Stimulus->ADAM17 Activation Cleavage of membrane-bound TNF-α Cleavage of membrane-bound TNF-α ADAM17 Activation->Cleavage of membrane-bound TNF-α Release of soluble TNF-α Release of soluble TNF-α Cleavage of membrane-bound TNF-α->Release of soluble TNF-α Propagation of Inflammation Propagation of Inflammation Release of soluble TNF-α->Propagation of Inflammation This compound This compound Inhibits ADAM17 Inhibits ADAM17 This compound->Inhibits ADAM17 Modulates/Inhibits Reduces TNF-α Shedding Reduces TNF-α Shedding Inhibits ADAM17->Reduces TNF-α Shedding Attenuates Inflammatory Response Attenuates Inflammatory Response Reduces TNF-α Shedding->Attenuates Inflammatory Response

References

Apratastat sample storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat Storage Conditions

The table below summarizes the recommended storage conditions for this compound in its different forms [1] [2] [3].

Form Temperature Stability Notes
Powder -20°C 3 years [1] Keep container tightly sealed in a cool, well-ventilated area [3].
Powder 2-8°C (Refrigerator) 2 years [1] ---
Solution (DMSO) -80°C 6 months [1] -20°C for 1 month [1]. Aliquot to avoid repeated freeze-thaw cycles [1].
Working Solution (e.g., in DMSO, PEG300, corn oil) -20°C or -80°C 1 month (at -20°C) [1] The stability of working solutions in various formulations for in vivo studies should be confirmed prior to use [1].

Handling and Safety Precautions

When handling this compound powder or solutions, please observe the following safety measures [3]:

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing.
  • Engineering Controls: Use only in areas with appropriate exhaust ventilation.
  • Hazards: The substance is classified as harmful if swallowed (H302) and is very toxic to aquatic life with long-lasting effects (H410) [3].
  • Incompatibilities: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents [3].

Experimental Protocols and Research Applications

While detailed, step-by-step experimental protocols are proprietary, the search results highlight key research applications and findings that can guide your experimental design.

In Vitro Cell Culture
  • Inhibition of Pro-inflammatory Cytokines: In lung tissue samples, treatment with 10 µM this compound for 24 hours significantly reduced mRNA levels of TNF-α and IL-6 [1].
  • Inhibition of ADAM17 and MCAM Release: In HUVECs (human umbilical vein endothelial cells), a 10 µM concentration of this compound over 24 hours significantly reduced ADAM17 activity and MCAM release [1].
In Vivo Animal Studies
  • Lung Inflammation Model: In a mouse model of lung inflammation induced by Poly(I:C) and SARS-CoV-2 RBD-S protein, this compound was administered via intraperitoneal injection at 10 mg/kg, given twice at 4 and 16 hours post-induction. This treatment reduced neutrophil and macrophage numbers and improved lung tissue morphology [1].
  • Anti-tumor Activity: In an MC38 colorectal cancer xenograft mouse model, oral administration (gavage) of 10 mg/kg this compound, once daily for 14 days, exhibited significant anti-tumor and anti-angiogenic activity [1].

Mechanism of Action

The following diagram illustrates the primary known mechanism of action for this compound, which informs its use in experiments.

G This compound This compound ADAM17 ADAM17 (TACE) This compound->ADAM17 inhibits MMPs Matrix Metalloproteinases (MMPs) This compound->MMPs inhibits proTNF membrane-bound pro-TNF-α ADAM17->proTNF sheds Cytokines Other Cytokines & Receptors (e.g., IL-6R) ADAM17->Cytokines sheds CartilageDamage Cartilage Destruction MMPs->CartilageDamage BoneErosion Bone Erosion MMPs->BoneErosion solTNF soluble TNF-α proTNF->solTNF Inflammation Inflammation solTNF->Inflammation Cytokines->Inflammation Inflammation->CartilageDamage Inflammation->BoneErosion

Frequently Asked Questions

Q1: What is the solubility of this compound? this compound is soluble in DMSO. A typical stock solution concentration is 20-25 mg/mL (approximately 48-60 mM), which can be diluted for experimental use [1] [2].

Q2: Why is my this compound solution precipitating? Precipitation can occur due to repeated freeze-thaw cycles or improper formulation. It is highly recommended to prepare small aliquots of stock solutions and avoid multiple freeze-thaw cycles [1]. For in vivo formulations, ensure co-solvents are added in the correct sequence (e.g., DMSO → PEG300 → Tween-80 → Saline) and that the solution is clear before proceeding to the next step [1].

Q3: Are there any specific disposal considerations? Yes. This compound is very toxic to aquatic life. Avoid release into the environment and dispose of contents and containers through an approved waste disposal plant in accordance with local regulations [3].

References

Understanding the Solubility Problem

Author: Smolecule Technical Support Team. Date: February 2026

Many drug candidates fall into Class II or IV of the Biopharmaceutical Classification System (BCS), meaning they have low solubility in aqueous media [1] [2]. This is a primary cause of poor bioavailability and can halt development. The table below outlines the core problem and its direct consequences.

Aspect Key Challenge
Primary Issue Low aqueous solubility of BCS Class II/IV drugs limits bioavailability [1] [2].
Physicochemical Barriers Poor dissolution rate in gastrointestinal (GI) fluids; instability in GI pH fluctuations [1].
Biological Barriers Efflux by P-glycoprotein (P-gp); pre-systemic metabolism by enzymes like CYP3A4; the mucosal barrier [1].

Strategies and Solutions for Solubility Enhancement

To overcome these challenges, researchers employ a range of physical, chemical, and advanced formulation techniques. The following table summarizes the most relevant strategies.

Strategy Key Principle Potential Impact
Multicomponent Pharmaceutical Materials (MPMs) Form new crystalline structures (salts, cocrystals) with a coformer to improve solubility and stability [2]. Can dramatically increase solubility; one study reported a 50-fold improvement in drug-loading capacity [2].
Lipid-Based Drug Delivery Systems Incorporate drugs into lipid vehicles like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) [1]. Enhances solubility and permeability; protects the drug from degradation [1].
Polymeric Nanocarriers Encapsulate drugs in polymeric nanoparticles or micelles [1]. Improves drug stability, allows for controlled release, and can enhance permeability [1].
Nanoapatite (nAp) as a Vehicle Use biomimetic, non-stoichiometric apatite nanoparticles for drug adsorption and delivery [2]. High surface area for drug loading; ion exchange capability; can be combined with MPMs for enhanced loading [2].
P-gp Inhibitors Co-administer inhibitors of the P-gp efflux pump [1]. Increases intestinal permeability and bioavailability for P-gp substrate drugs [1].

Experimental Protocols for Key Strategies

Here are detailed methodologies for two promising approaches based on current research.

Protocol 1: Forming a Multicomponent Pharmaceutical Material via Mechanochemistry

This method describes forming a molecular salt to enhance solubility, adapted from a study on metformin and dexketoprofen [2].

  • Objective: To create a new molecular salt of a poorly soluble drug to improve its aqueous solubility.
  • Materials:
    • Active Pharmaceutical Ingredient (API) and a suitable coformer (e.g., metformin).
    • Ball mill (e.g., Retsch MM2000).
    • Stainless steel jars and balls.
    • Liquid grinding medium (e.g., ethanol).
  • Procedure:
    • Weighing: Combine the API and coformer in a 1:1 molar ratio.
    • Liquid-Assisted Grinding (LAG): Place the mixture in a jar with two stainless steel balls (7 mm). Add a small volume of liquid (e.g., 100 μL of ethanol per 0.5 mmol of total solid).
    • Milling: Shake the jar in the ball mill at 25 Hz for 30 minutes at room temperature.
    • Analysis: Use Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline phase and assess purity.
    • Solubility Assessment: Determine the solubility of the resulting MPM in buffers at pH 1.2 and 6.8, comparing it to the native API [2].
Protocol 2: Drug Loading onto Nanoapatite (nAp) Carriers

This protocol details how to adsorb a solubility-enhanced compound onto nanoapatite for delivery [2].

  • Objective: To functionalize nanoapatite with a drug or drug salt for enhanced delivery.
  • Materials:
    • Synthesized or commercial nanoapatite (nAp).
    • Aqueous solution of the API or its multicomponent salt.
  • Procedure:
    • Synthesize nAp: nAp can be synthesized via thermal decomplexation of Ca2+/citrate/phosphate/carbonate solutions, resulting in nanoparticles with a non-apatitic hydrated layer ideal for drug loading [2].
    • Prepare Drug Solution: Dissolve the drug or drug salt in water. The concentration should be below its saturation point but as high as possible.
    • Loading: Combine nAp (e.g., 50 mg) with the drug solution (e.g., 1 mL) in a vial.
    • Incubation: Stir the suspension for 4 hours at room temperature.
    • Recovery: Recover the loaded nAp by lyophilization (e.g., -50°C, -3 mbar for 24 hours) [2].
    • Characterization: Use techniques like FT-IR and PXRD to confirm successful drug loading onto the nAp surface [2].

Troubleshooting Workflow

This decision map can help guide your experimental planning when facing solubility issues.

G Start Identify Solubility Issue A1 Characterize API (BCS Classification, pKa, Log P) Start->A1 A2 Assess Permeability (P-gp Substrate? CYP3A4?) A1->A2 Strat1 Strategy: Enhance Solubility A2->Strat1 Strat2 Strategy: Enhance Permeability A2->Strat2 Low Permeability B1 Multicomponent Materials (Salt/Cocrystal Formation) Strat1->B1 B2 Lipid-Based Systems (SNEDDS, Liposomes) Strat1->B2 B3 Nanocarriers (Polymeric NPs, Nanoapatite) Strat1->B3 C1 P-gp Inhibitors Strat2->C1 C2 Permeation Enhancers Strat2->C2 End Evaluate Bioavailability B1->End B2->End B3->End C1->End C2->End

(A Decision Workflow for Addressing Drug Solubility and Permeability Issues)

Frequently Asked Questions (FAQs)

Q1: My drug is a BCS Class IV compound (low solubility, low permeability). Where should I focus my efforts? For BCS Class IV drugs, a dual approach is necessary. You must simultaneously address solubility and permeability [1]. This often involves combining a formulation strategy like lipid-based systems or nanocarriers with a permeability enhancer, such as a P-gp inhibitor [1].

Q2: What are the most critical characterization steps after attempting a solubility enhancement technique? Always confirm the formation of a new phase using Powder X-Ray Diffraction (PXRD). Then, quantitatively measure the saturation solubility in relevant physiological buffers (e.g., pH 1.2 and 6.8). Finally, techniques like Fourier-Transform Infrared (FT-IR) spectroscopy can help identify molecular interactions in the new formulation [2].

Q3: Why is nanoapatite (nAp) considered a good drug carrier compared to hydroxyapatite? Nanoapatite is non-stoichiometric and possesses a non-apatitic hydrated layer on its surface. This makes it more soluble and reactive than highly stable and insoluble hydroxyapatite, allowing for better ionic exchange and adsorption of organic molecules [2].

References

Apratastat: Drug Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information about Apratastat from the DrugBank database [1].

Attribute Details
Generic Name This compound [1]
DrugBank Accession Number DB13020 [1]
Modality Small Molecule [1]
Status Investigational (Studied for Rheumatoid Arthritis) [1]
Chemical Formula C17H22N2O6S2 [1]
Mechanism of Action Modulator of ADAM17 (Disintegrin and metalloproteinase domain-containing protein 17); Inhibitor of Interstitial Collagenase [1]

Understanding Metabolite Interference in Targeted Metabolomics

While not specific to this compound, the general phenomenon of metabolite interference is a critical consideration for accurate measurement. The table below defines the core concepts [2].

Concept Definition Impact on Analysis
Metabolite Interference A phenomenon where one metabolite (the interfering metabolite) produces a detectable signal in the MRM (Multiple Reaction Monitoring) channel and retention time of another metabolite (the anchor metabolite) [2]. Leads to mis-annotation and inaccurate quantification of the anchor metabolite [2].
Interfering Metabolite Pair (IntMP) The pair of metabolites involved in an interference, consisting of the interfering metabolite and the anchor metabolite [2]. --
Transition Ratio The intensity ratio of the interfering metabolite under the anchor metabolite's MRM setting compared to its own MRM setting. Represents the interference potential [2]. A higher ratio indicates a greater potential for significant interference [2].

This interference arises from three primary sources [2]:

  • Isomeric Interference: Isomers share the same precursor and product ions.
  • Isobaric Interference: Inadequate mass resolution of the mass spectrometer cannot distinguish between ions with the same nominal mass.
  • Fragment Interference: In-source fragmentation of a metabolite produces an ion that is identical to the product ion of another metabolite.

One study found that about 75% of metabolites in a standard library generated a measurable signal in at least one other metabolite's MRM channel, and approximately 10% of annotated metabolites in biological samples were mis-annotated or mis-quantified due to this issue [2].

Experimental Protocol: Identifying Metabolite Interference

Here is a generalized methodology, adapted from research on metabolite interference, that you can apply to your work with this compound [2].

Goal: To experimentally identify and validate interfering metabolite pairs (IntMPs) relevant to your analyte of interest.

Materials and Equipment:

  • Metabolite standards (including this compound and its potential metabolites/interferents)
  • Triple-quadrupole mass spectrometer (QQQ-MS) with LC system
  • Data processing software (e.g., xcms R package)

Procedure:

  • Data Acquisition: Run metabolite standards individually and in mixtures using all MRM transitions in your targeted method. Use at least two different liquid chromatography (LC) methods (e.g., different columns or gradients) to assess separation efficiency [2].
  • Peak Identification & Analysis: Convert raw data files (e.g., to mzML format) and process them to identify peaks and generate a peak table. For every possible pair of metabolites, check if the standard of a suspected interfering metabolite generates a peak in the MRM channel and retention time window of the anchor metabolite (e.g., this compound) [2].
  • Confirm Interference Type: Consult MS2 spectral databases (like HMDB) or experimental data to check if the Q1 and Q3 ions of the anchor metabolite exist in the MS2 spectrum of the interfering metabolite [2].
  • Calculate Interference Metrics:
    • Transition Ratio: (Intensity of Interferent in Anchor's MRM) / (Intensity of Interferent in its own MRM). A ratio ≥ 0.001 is a common indicator of potential interference [2].
    • Cosine Similarity: Compare the peak shape of the interfering signal in the anchor's channel to the true peak of the interferent. A similarity > 0.8 suggests the signals are congruent [2].
  • LC-Specific Validation: For a specific LC method, an IntMP is confirmed if the retention time difference between the anchor peak and the interfering peak in the anchor's channel is less than 0.5 minutes, and the interference ratio (signal from interferent / signal from anchor in anchor's MRM) is above 0.005 [2].
  • Biological Sample Analysis: Apply the established IntMP list to real sample data. A peak is considered interfered with if its transition ratio in the sample is within 0.1 to 10 times the transition ratio measured in the standard, and the cosine similarity of the peaks is > 0.8 [2].

Workflow for Diagnosing Interference

The following diagram illustrates the logical decision process for diagnosing and resolving metabolite interference based on the experimental protocol.

D Metabolite Interference Diagnosis Workflow Start Suspected interference in This compound measurement Step1 Run metabolite standards using multiple LC methods Start->Step1 Step2 Check for co-eluting peaks in MRM channels Step1->Step2 Step3 Calculate Transition Ratio and Cosine Similarity Step2->Step3 Decision1 Is transition ratio ≥ 0.001 AND cosine similarity > 0.8? Step3->Decision1 Step4 Interfering Metabolite Pair confirmed Decision1->Step4 Yes Step7 Accurate quantification of this compound achieved Decision1->Step7 No Step5 Optimize LC method to separate interfering peaks Step4->Step5 Step6 Re-analyze sample with optimized method Step5->Step6 Decision2 Is interference resolved? Step6->Decision2 Decision2->Step7 Yes Step8 Consider alternative MRM transition Decision2->Step8 No Step8->Step7

Frequently Asked Questions

  • What is the most critical step to avoid metabolite interference? A thorough investigation using metabolite standards is essential. Relying solely on database annotations for MRM transitions is insufficient, as studies show a high percentage of metabolites can interfere with each other [2].

  • Can improving my chromatography method resolve interference? Yes, different chromatography techniques can resolve 65-85% of interfering signals observed in standard mixtures. Optimizing the LC method to increase the retention time difference between an anchor and interfering metabolite is a primary strategy [2].

  • How does metabolite interference differ from general ion suppression? Metabolite interference is a specific, structured form of inaccuracy where one metabolite masquerades as another in a specific MRM channel. In contrast, ion suppression is a broader, non-selective reduction in signal intensity for all analytes due to the sample matrix [2] [3].

  • Are there best practices for sample preparation to minimize errors? Yes. Use a cold, acidic acetonitrile:methanol:water solution for rapid quenching to prevent metabolite interconversion by enzymes. Avoid lengthy washing steps with PBS, which can cause metabolite leakage or cold shock. Neutralize acidic extracts after quenching to prevent analyte degradation [3].

References

Apratastat Mechanism and Known Activity

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat is known in research as a dual inhibitor of ADAM17 and Matrix Metalloproteinases (MMPs) [1]. It does not act as an analyte in immunoassays, but as a compound that inhibits enzyme activity. The provided research focuses on its therapeutic effect and does not report cross-reactivity data typical for immunoassay antibodies.

Key details from the literature include:

  • Primary Target: ADAM17 (A Disintegrin And Metalloproteinase 17), also known as TNF-α-converting enzyme (TACE) [1] [2].
  • Known Specificity: Described as a non-specific inhibitor that also affects other MMPs [3].
  • Demonstrated Effect: In a mouse model of COVID-19-related lung injury, this compound significantly improved lung histology and reduced leukocyte infiltration and pro-inflammatory cytokine production [1].

Experimental Protocol for In-Vivo Efficacy

The methodology below, derived from a published study on this compound, can serve as a reference for your own experimental designs [1].

Aspect Detail
Study Objective Evaluate efficacy of ADAM17/MMP inhibition in a mouse model of COVID-19-related lung injury.
Animal Model 8-12 week old C57BL/6 male mice.
Disease Model Lung injury induced via intratracheal instillation of poly(I:C) and the RBD of the SARS-CoV-2 spike protein.
Treatment Administration of this compound (or inhibitor TMI-1). Routes: intraperitoneal or intranasal.
Key Assessments Histologic analysis (edema, fibrosis, vascular congestion), leukocyte infiltration measurement, pro-inflammatory cytokine level analysis, endothelial adhesion molecule (ICAM-1, VCAM-1) level analysis.

ADAM17 Signaling and this compound Inhibition

The diagram below illustrates the signaling pathway of ADAM17 and where this compound acts as an inhibitor, based on the research findings [1] [2].

G InactiveProADAM17 Inactive Pro-ADAM17 (110 kDa) iRhom iRhom Chaperone InactiveProADAM17->iRhom  Interacts with MatureADAM17 Mature ADAM17 (80 kDa) iRhom->MatureADAM17  Facilitates  Transport &  Maturation Substrates Membrane-Bound Substrates: • TNF-α • ACE2 • EGFR Ligands • IL-6R MatureADAM17->Substrates  Cleaves ShedProducts Soluble (Active) Products: • sTNF-α • sACE2 • sEGFR Ligands • sIL-6R Substrates->ShedProducts  Ectodomain  Shedding CellularEffects Cellular Effects: • Inflammation (Cytokine Storm) • Neutrophil Recruitment • Lung Epithelial/Endothelial Injury ShedProducts->CellularEffects  Triggers This compound This compound (Inhibitor) This compound->MatureADAM17  Inhibits

FAQs and Troubleshooting

Based on general principles of assay interference and the specific mechanism of this compound, here are some potential issues and solutions:

  • Q1: Could this compound interfere with my cytokine detection ELISA?

    • A: Unlikely via cross-reactivity. This compound is an enzyme inhibitor, not a protein detected by immunoassay antibodies. Its primary effect is functional - by inhibiting ADAM17, it reduces the shedding of substrates like TNF-α and IL-6R, thereby altering the actual levels of these soluble biomarkers in your sample [1] [2]. Your assay will accurately measure the lower cytokine concentration caused by the drug's effect.
  • Q2: How should I handle apratateat in cell-based assays?

    • A: The in-vivo study used both intraperitoneal and intranasal administration routes [1]. For in-vitro work, prepare a stock solution in an appropriate solvent (like DMSO), ensuring the final solvent concentration does not affect cell viability. Include a vehicle control. A concentration range should be tested to establish a dose-response curve, as effectiveness is concentration-dependent.
  • Q3: What are the key controls for experiments with this compound?

    • A:
      • Vehicle Control: Cells or animals treated with the solvent used for dissolving this compound.
      • Positive Control: A known stimulator of ADAM17 activity (e.g., PMA - Phorbol 12-myristate 13-acetate) to confirm the assay is working [3].
      • Baseline Control: Untreated cells or animals to establish baseline substrate levels.

Guidance for Investigating Cross-Reactivity

Since direct data is unavailable, you can take these steps to determine if this compound interferes with your specific assays:

  • Spike-and-Recovery Experiments: Spike a known concentration of this compound into a control sample matrix and run it through your assay. Compare the measured result of the spiked sample to the expected value. Significant deviations suggest interference.
  • Parallel Analysis: Analyze samples using your standard immunoassay and a different, orthogonal method (like Liquid Chromatography-Mass Spectrometry - LC-MS/MS). Consistent results between methods indicate no significant interference from this compound [4].
  • Consult the Manufacturer: Reach out to the technical support of your assay kit manufacturer. They may have conducted internal cross-reactivity studies with common pharmaceutical compounds, including metalloproteinase inhibitors.

References

Fundamental Concepts: Plasma Protein Binding

Author: Smolecule Technical Support Team. Date: February 2026

For any drug, including Apratastat, understanding Plasma Protein Binding (PPB) is crucial because the unbound fraction (fu) of a drug is primarily responsible for its pharmacologic activity, a principle known as the "free drug hypothesis" [1].

  • Key Binding Proteins: The main proteins involved in drug binding in plasma are human serum albumin (HSA), α1-acid glycoprotein (AAG), and lipoproteins. In general, organic acids tend to bind to albumin, while organic bases often bind to glycoproteins and lipoproteins [1].
  • Impact on Pharmacokinetics (PK) and Pharmacodynamics (PD): A drug's PPB profile significantly influences its distribution, tissue uptake, and potential for drug-drug interactions [2]. The table below summarizes the general effects of protein binding.
Aspect Impact of High Plasma Protein Binding
Free Drug Concentration Decreases the concentration of active, unbound drug.
Volume of Distribution Can be restricted, as the drug is retained in the plasma.
Clearance Hepatic clearance can be reduced for efficiently extracted drugs.
Drug-Drug Interactions Risk increases when a co-administered drug displaces another from binding sites.
Tissue Uptake May be limited, affecting the drug's ability to reach its site of action [2].

Experimental Protocols for PPB Determination

Here are detailed methodologies for two common techniques used to determine the unbound fraction of a drug in plasma. You can apply these to study this compound.

Method 1: Rapid Equilibrium Dialysis (RED)

This method is often considered a standard approach for PPB determination [1].

  • Principle: A semi-permeable membrane separates a drug-rich plasma sample from a drug-free buffer. The membrane allows only the free (unbound) drug to pass through until equilibrium is reached.
  • Workflow:
    • Sample Preparation: Load 200 µL of spiked human plasma into the sample chamber and 400 µL of phosphate-buffered saline (PBS) into the buffer chamber of an RED device. Perform in at least triplicate.
    • Equilibration: Dialyze while covered and shaking at 300 rpm at 37°C for at least 4 hours.
    • Post-Dialysis Sample Adjustment: After dialysis, mix 50 µL of the spiked plasma with 50 µL of clean PBS. Similarly, mix 50 µL of the dialysate (buffer compartment) with 50 µL of clean plasma. This ensures matrix consistency for analysis.
    • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample to precipitate proteins. Centrifuge at 5,000 rpm for 10 minutes at 4°C.
    • Analysis: Transfer the supernatant for analysis by LC-MS/MS [1].
  • Data Calculation: The fraction unbound (fu) is calculated by comparing the concentration of the drug in the buffer chamber (representing free drug) to the concentration in the plasma chamber after equilibrium.
Method 2: BioSPME 96-Pin Device

This solid-phase microextraction technique offers a faster, high-throughput alternative [1].

  • Principle: The tips of the pins are coated with an adsorbent that selectively extracts only the free analytes from a sample, excluding larger macromolecules like proteins.
  • Workflow:
    • Conditioning: Statically condition the 96-pin device in isopropanol for 20 minutes. Wash by transferring it to a well containing water for 10 seconds.
    • Extraction: Transfer the device to a well plate pre-loaded with 200 µL of incubated plasma or PBS (as a 100% free control). Extract while shaking at 1200-1250 rpm at 37°C for 15 minutes.
    • Wash: Wash the device in water for 60 seconds to remove any non-specifically bound matrix components.
    • Desorption: Transfer the device to a desorption well plate containing a 80:20 methanol:water solution. Desorb the analytes under static conditions for 20 minutes.
    • Analysis: Analyze the desorption solution by LC-MS/MS [1].
  • Data Calculation: The fraction unbound in plasma is determined by comparing the extraction from the plasma sample to the extraction from the PBS buffer sample (where the drug is 100% free).

The following diagram illustrates the key steps in the BioSPME workflow.

G Start Start Sample Prep Cond Conditioning (20 min in Isopropanol) Start->Cond Wash1 Wash (10 sec in Water) Cond->Wash1 Extract Extraction (15 min in Plasma/Buffer at 37°C, 1200+ rpm) Wash1->Extract Wash2 Wash (60 sec in Water) Extract->Wash2 Desorb Desorption (20 min in Methanol:Water) Wash2->Desorb Analyze LC-MS/MS Analysis Desorb->Analyze

BioSPME Workflow for Protein Binding
Comparison of Techniques

The table below compares the key features of the RED and BioSPME methods to help you select the appropriate protocol.

Feature Rapid Equilibrium Dialysis (RED) BioSPME 96-Pin Device
Principle Membrane-based separation of free drug Selective solid-phase microextraction of free drug
Workflow Duration ~6 hours [1] < 2 hours [1]
Throughput Lower Higher (96-well format, amenable to automation)
Sample Cleanliness May require protein precipitation, leading to dirtier samples [1] High (proteins are excluded, cleaner extracts) [1]
Automation Less amenable Fully compatible with robotic liquid handling systems [1]

Frequently Asked Questions (FAQs)

Q1: Why is my measured unbound fraction (fu) for this compound inconsistent between experiments?

  • A: Inconsistencies can arise from several factors:
    • Technique Selection: Ensure you are using the appropriate method. For oligonucleotides or larger molecules like this compound, traditional equilibrium dialysis may not be suitable due to membrane pore size. Ultrafiltration is often a more feasible method for such molecules [2].
    • Non-Specific Binding (NSB): The drug may be sticking to the equipment (e.g., filter membranes, well plates). Using surfactants like Tween-20 or Tween-80 to pre-treat surfaces and using siliconized tips can mitigate this. Always validate recovery rates to be >70% [2].
    • Concentration Saturation: Ensure your drug concentration is within a linear range. For some modified oligonucleotides, the unbound fraction can saturate at concentrations above 1 µM [2].

Q2: What are the major plasma proteins that this compound might bind to?

  • A: While specific data for this compound is unavailable, its binding profile can be hypothesized based on its properties. As a small molecule, it is likely to bind to human serum albumin (HSA) and α1-acid glycoprotein (AAG) [1]. Furthermore, recent research on other drug modalities (like antisense oligonucleotides) highlights that human γ-globulins can be a predominant binding protein, a role that was previously overlooked [2]. Investigating binding to these proteins individually would be a prudent experimental approach.

Q3: The recovery of my drug using ultrafiltration is low. How can I improve it?

  • A: Low recovery is a common challenge in ultrafiltration due to NSB.
    • Membrane Pretreatment: Pre-wash the ultrafiltration filters with 300 µL of Milli-Q water or a 0.5% Tween-80 solution. Incubate for 15 minutes before use [2].
    • Surface Modification: Use low-binding or glass-coated well plates, especially for hydrophobic compounds, to minimize adsorption to plastic surfaces [1].
    • Validate Recovery: Always test and report recovery rates for your specific analyte under the assay conditions to ensure data reliability [2].

Troubleshooting Guide

Problem Potential Causes Solutions
Low Recovery Non-specific binding to devices/containers [2]. Pretreat membranes with detergent; use low-binding or glass-coated plates [2] [1].
High Variability in fu Non-optimized or inconsistent assay conditions [2]. Standardize incubation time, temperature, and shaking; ensure high recovery (>70%); run sufficient replicates (n≥3) [2].
fu Value is Saturation Drug concentration is too high, saturating protein binding sites [2]. Test a range of concentrations to find the linear range; use therapeutically relevant doses [2].
Technique Incompatibility The drug's physicochemical properties (size, charge) are unsuitable for the chosen method. Consider the drug's properties. For larger or charged molecules like ASOs, ultrafiltration may be better than dialysis [2].

I hope this technical guide provides a solid foundation for your investigations into this compound. Should you obtain specific binding data, these protocols and troubleshooting tips will be essential for its accurate interpretation.

References

TACE Inhibitors: Mechanism and Developmental Status

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key TACE inhibitors based on the information available from the search results.

Inhibitor Name Type / Class Key Characteristics & Mechanism Reported Developmental Status
Apratastat (TMI-1) Small Molecule Hydroxamate [1] Potent and selective inhibitor; targets the conserved catalytic zinc ion [1]. Previously studied for rheumatoid arthritis; development halted (lack of efficacy, poor PK, and/or toxicity) [1].
DPC333 Small Molecule Hydroxamate [1] Potent and selective inhibitor; also targets the catalytic site [1]. Development discontinued for similar reasons as this compound [1].
Compound 26a Small Molecule β-Sulfonamide Hydroxamate [1] Identified as a back-up candidate; potent in a cellular assay (inhibition of TNFα in human PBMCs); improved solubility profile [1]. Developed for topical treatment of psoriasis; robust in vivo activity in an oxazolone-induced inflammation model [1].
MEDI3622 Monoclonal Antibody [2] Highly specific; binds to a unique surface loop (sIVa-sIVb β-hairpin) on the TACE M-domain, not the catalytic cleft, avoiding selectivity challenges [2]. Preclinical stage; shown to induce tumor regression in EGFR-dependent tumor models [2].
Vorinostat Small Molecule Hydroxamate (FDA-approved HDAC inhibitor) [3] [4] Identified as a novel TACE inhibitor via a deep learning model; molecular docking and biological evaluation confirmed inhibitory activity [3] [4]. Repurposing candidate; potential for inflammatory diseases like rheumatoid arthritis [3] [4].

Experimental Protocols for TACE Inhibitor Evaluation

  • 1. Enzymatic Activity Assays

    • Objective: To measure the direct potency of a compound in inhibiting TACE's proteolytic activity.
    • Protocol: A common method uses a recombinant TACE catalytic domain and a fluorogenic peptide substrate. The inhibitor is incubated with the enzyme, and the reaction is initiated by adding the substrate. The rate of substrate cleavage is measured by fluorescence, and the IC₅₀ value (concentration causing 50% inhibition) is calculated [5] [1].
  • 2. Cellular Activity Assays

    • Objective: To assess the inhibitor's ability to block TACE function in a more physiologically relevant cellular environment.
    • Protocol: Human Peripheral Blood Mononuclear Cells (PBMCs) are stimulated (e.g., with lipopolysaccharide) to induce TNF-α production. The test compound is added to the culture, and the concentration of soluble TNF-α released into the supernatant is measured using an ELISA. This determines the compound's cellular IC₅₀ [1].
  • 3. Binding Interaction Studies

    • Molecular Docking & Dynamics Simulation: Computational methods are used to predict how an inhibitor binds to the TACE protein. The TACE structure (e.g., from PDB ID: 2OI0) is prepared, and the compound's binding pose, affinity, and interactions with key amino acid residues are analyzed [3] [4].
    • Epitope Mapping (for Antibodies): For biologic inhibitors like MEDI3622, the binding site (epitope) is identified by constructing chimeric proteins of TACE and its close homolog ADAM10. Binding is tested using techniques like surface plasmon resonance (SPR) and flow cytometry to pinpoint the exact interacting region [2].

TACE Structure and Inhibitor Mechanism Diagram

The following diagram illustrates the structure of TACE and the different mechanisms by which small-molecule and antibody inhibitors work.

Key Differentiating Factors in TACE Inhibitor Development

From the available information, several critical factors differentiate TACE inhibitors and have dictated their developmental success or failure.

  • 1. Specificity is a Major Hurdle: The catalytic site of TACE is highly conserved among metalloproteinases. Early small-molecule inhibitors like This compound and DPC333, which target this site, faced challenges with off-target toxicity, contributing to their clinical failure [2] [1].
  • 2. Alternative Targeting Strategies: To overcome specificity issues, alternative approaches have emerged. The antibody MEDI3622 avoids the catalytic cleft entirely by binding to a unique, non-conserved surface loop (sIVa-sIVb), resulting in exquisite specificity and effective inhibition [2].
  • 3. Indication and Route of Administration: The therapeutic application significantly influences development. Compound 26a was designed for topical application in psoriasis, which minimizes the risk of systemic side effects that plagued earlier oral drugs intended for rheumatoid arthritis [1].
  • 4. Modern Discovery Methods: Vorinostat was identified as a TACE inhibitor using a graph convolutional network, a deep learning model. This highlights the role of AI in efficiently repurposing existing drugs and discovering new inhibitors [3] [4].

References

The Role of MMPs and a Key Inhibitor in Research

Author: Smolecule Technical Support Team. Date: February 2026

Matrix Metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix. Their dysregulation is implicated in a wide range of diseases, from cancer and rheumatoid arthritis to dental disorders [1] [2] [3]. Inhibiting specific MMPs is a significant area of therapeutic research.

While data on Apratastat is absent from the search results, other MMP inhibitors are actively being studied. The table below summarizes experimental data for several inhibitors based on a dental study, which serves as an example of how MMP inhibitor efficacy is evaluated.

Table: Experimental Comparison of Selected MMP Inhibitors on Shear Bond Strength Data sourced from an in vitro study on dentin bonding [2]

Inhibitor Concentration Mean Shear Bond Strength (MPa) - Without Thermocycling Mean Shear Bond Strength (MPa) - With Thermocycling (1000 cycles)
Control (No inhibitor) N/A 10.97 5.84
Chlorhexidine (CHX) 2% 10.25 9.19
Tetracycline 2% 10.86 9.19
EDTA 17% 5.32 3.92

Key Experimental Insight: The study concluded that 2% Chlorhexidine (CHX) was the most effective MMP inhibitor for maintaining bond durability under stress (thermocycling), while 17% EDTA showed the lowest shear bond strength in both conditions [2].

Experimental Protocol Overview

The data in the table above was generated using a standardized experimental methodology. Here is a summary of the key protocols from the study:

  • Sample Preparation: 64 extracted human premolars were divided into four groups (Control, 2% CHX, 17% EDTA, 2% Tetracycline). Teeth were embedded in acrylic resin and the occlusal surfaces were flattened to expose dentin [2].
  • Treatment Protocol: Dentin surfaces were etched with 37% phosphoric acid. Following rinsing and drying, the respective MMP inhibitor solution was applied to the dentin surface for 60 seconds and then dried [2].
  • Bonding and Testing: A bonding agent was applied and light-cured. Composite cylinders were built up and cured. Shear bond strength was measured using a universal testing machine at a crosshead speed of 0.5 mm/minute until failure occurred [2].
  • Aging Process: To test durability, subgroups from each group underwent thermocycling (1000 cycles between 5°C and 55°C) before bond strength testing [2].

ADAM17: A Related Therapeutic Metalloproteinase Target

Beyond classical MMPs, the metalloproteinase ADAM17 (A Disintegrin And Metalloproteinase 17) is a prominent therapeutic target. It sheds cell surface proteins like TNF-α and is implicated in inflammatory diseases and cancer [4] [5]. Although this compound is not mentioned, the research into inhibiting ADAM17 shares conceptual ground with MMP inhibition.

The diagram below illustrates the activation and primary functions of ADAM17, highlighting its relevance as a target.

G InactiveADAM17 Inactive ADAM17 (Pro-ADAM17) iRhom2 iRhom2 InactiveADAM17->iRhom2 Binds to ERGolgi ER & Golgi Apparatus iRhom2->ERGolgi Facilitates transport to Furin Furin Protease ERGolgi->Furin In ActiveADAM17 Active ADAM17 Furin->ActiveADAM17 Cleaves prodomain TNFa Membrane-bound TNF-α ActiveADAM17->TNFa Sheds IL6R IL-6 Receptor ActiveADAM17->IL6R Sheds sTNFa Soluble TNF-α (Active) TNFa->sTNFa Outcomes Inflammation Tissue Remodeling Disease Progression sTNFa->Outcomes sIL6R Soluble IL-6R IL6R->sIL6R sIL6R->Outcomes

References

Apratastat Profile and Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of apratastat based on available data. A direct comparison with other approved drugs is not possible as its development was terminated.

Attribute Details on this compound
Development Status Development terminated (Phase II); lack of efficacy in rheumatoid arthritis (RA) [1].
Mechanism of Action Oral, potent, reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [2] [3] [4].
Primary Indication (Investigated) Rheumatoid Arthritis [1].
Key Experimental Findings Potently inhibited TNF-α release in vitro, ex vivo, and in vivo [2] [4].

| Reported IC₅₀ Values | • In vitro: 144 ng/mL • Ex vivo: 81.7 ng/mL • In vivo (human): 126 ng/mL [2]. | | Reason for Trial Termination | Lack of clinical efficacy in Phase II trial, despite adequate target (TNF-α) inhibition [2] [1]. |

Experimental Data and Protocols

The key findings on this compound's pharmacodynamic effects were characterized using standardized experimental models.

  • In vitro TNF-α Inhibition Assay: The inhibitory effect of this compound on TNF-α release was evaluated in cell-based systems. An inhibitory Emax model was used to characterize the concentration-response relationship, determining an IC₅₀ of 144 ng/mL [2].
  • Ex vivo Whole-Blood Assay: Blood samples from healthy subjects who had received this compound were stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce TNF-α release. The drug's activity in this more physiologically relevant system showed a higher potency, with an IC₅₀ of 81.7 ng/mL [2].
  • In vivo Human Challenge Study: A mechanism-based population pharmacodynamic model was used to analyze data from a clinical study where healthy volunteers were challenged with endotoxin after receiving this compound. The relationship between plasma drug concentration and TNF-α inhibition was well characterized, yielding an IC₅₀ of 126 ng/mL [2].

The Mechanism and Challenge of Inhibiting ADAM17

This compound was designed to target ADAM17, a sheddase that cleaves membrane-bound precursors into active signaling molecules.

G ADAM17 ADAM17 soluble_TNF_alpha Soluble TNF-α (Active) ADAM17->soluble_TNF_alpha Other_substrates Other ADAM17 Substrates: • EGFR Ligands (e.g., TGF-α) • IL-6 Receptor • Adhesion Molecules ADAM17->Other_substrates Cleaves >80 Proteins TNF_alpha_precursor TNF-α Precursor (membrane-bound) TNF_alpha_precursor->ADAM17 Shedding Biological_effects Biological Effects soluble_TNF_alpha->Biological_effects Promotes Inflammation Other_substrates->Biological_effects Diverse Physiological Roles (e.g., Development, Immunity) This compound This compound This compound->ADAM17 Dual Inhibition

Figure 1: ADAM17 Signaling Pathway and this compound's Mechanism of Action. ADAM17 releases active soluble TNF-α and many other critical proteins. This compound inhibits this enzyme.

The core challenge that likely contributed to this compound's failure is the multifunctionality of ADAM17. Beyond TNF-α, it is responsible for the "ectodomain shedding" of over 80 other transmembrane proteins, including ligands for the Epidermal Growth Factor Receptor (EGFR), the IL-6 receptor, and various adhesion molecules [5] [6]. These substrates are crucial for fundamental physiological processes such as epithelial development, wound healing, and immune regulation [5]. Inhibiting such a broad-spectrum enzyme with a non-selective inhibitor like this compound was likely disruptive to these essential pathways, leading to side effects that outweighed the benefits or a failure to translate biochemical inhibition into clinical improvement [2] [5].

Research Implications and Future Directions

The case of this compound highlights a critical lesson in drug development: effective target inhibition does not guarantee clinical efficacy. The disconnect between this compound's successful suppression of TNF-α and its lack of effect in RA patients suggests that blocking a single cytokine via TACE inhibition may not be sufficient to control the complex pathophysiology of the disease, which involves multiple redundant inflammatory pathways [2].

Future strategies are focusing on more selective inhibition to avoid the pitfalls of first-generation inhibitors. Promising approaches include:

  • Developing non-zinc-binding inhibitors that exploit unique structural features of ADAM17.
  • Targeting ancillary domains of the ADAM17 protein beyond the conserved catalytic site.
  • Exploiting iRhoms (iRhom1/2), specific regulatory proteins that control the maturation and trafficking of ADAM17 to the cell surface, potentially allowing for cell-type-specific inhibition [5].

References

Apratastat validation in different disease models

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat at a Glance

The table below summarizes the core information available on this compound:

Attribute Description
Drug Name This compound (development code TMI-005) [1] [2]
Drug Class Dual TNF-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloprotease (MMP) inhibitor [1] [2]
Developed By Wyeth Research [1]
Development Status Terminated (Development was halted in Phase II clinical trials) [1]
Primary Tested Indication Rheumatoid Arthritis (RA) [1]
Reason for Termination Lack of efficacy in a Phase II trial [1]

Experimental Context and Challenges

The search results do not contain detailed protocols for this compound's validation in diverse disease models. Its development appears to have been primarily focused on rheumatoid arthritis. The broader scientific context explains the challenges faced by this class of drugs:

  • Target Profile: this compound was developed as a dual inhibitor targeting ADAM17 (also known as TACE) and MMP-13 [1] [2]. ADAM17 is a promising therapeutic target because it sheds over 80 membrane-bound proteins, including key molecules like TNF-α and EGFR ligands, which are implicated in inflammation, cancer, and other diseases [3] [4].
  • The Specificity Problem: A major hurdle in this field has been achieving drug specificity. Early small-molecule inhibitors like this compound were often not specific to ADAM17 and also inhibited other metalloproteinases like ADAM10 and various MMPs [2]. This lack of specificity is frequently cited as a reason for the failure of such drugs, leading to issues with toxicity or lack of efficacy, as seen with broad-spectrum MMP inhibitors [2].

The ADAM17 Signaling Pathway

The following diagram illustrates the role of ADAM17, this compound's primary target, in cellular signaling, which explains its therapeutic relevance.

G cluster_0 Activation & Function InactiveProADAM17 Inactive pro-ADAM17 iRhom iRhom InactiveProADAM17->iRhom Binds in ER Furin Furin Protease iRhom->Furin Transports to Golgi MatureADAM17 Mature ADAM17 Furin->MatureADAM17 Cleaves prodomain tmTNF Transmembrane TNF-α (tmTNF) MatureADAM17->tmTNF Binds substrate sTNF Soluble TNF-α (sTNF) tmTNF->sTNF Proteolytic Shedding TNFPathway Inflammatory Signaling (e.g., NF-κB, MAPK) sTNF->TNFPathway Binds TNFR1 This compound This compound (TMI-005) This compound->MatureADAM17 Inhibits

Interpretation and Future Directions

The case of this compound is a historical example in the challenging pursuit of metalloproteinase inhibitors. Its termination highlights the importance of target specificity in drug development. Current research, as reflected in the recent scientific literature, is exploring next-generation approaches to target ADAM17, such as highly specific monoclonal antibodies, to overcome these limitations [3] [2].

References

Apratastat biomarker correlation

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat Overview

The table below summarizes the core information available for this compound from the search results.

Feature Description
Drug Name This compound [1]
Drug Class Orally active, dual inhibitor of TACE (TNF-α Converting Enzyme, also known as ADAM17) and Matrix Metalloproteinases (MMPs) [1]
Primary Indication Studied Rheumatoid Arthritis (RA) [1]
Key Biomarker/Mechanism Inhibition of TNF-α (Tumor Necrosis Factor-alpha) release [1]
Reported Efficacy Not efficacious in Rheumatoid Arthritis clinical trials, despite adequate target engagement [1]

Experimental Data & Protocols

The search results provide some quantitative data from the pharmacodynamic studies of this compound. The key experiments measured the concentration of the drug required to inhibit 50% of TNF-α release (IC₅₀) across different study models [1].

Methodology Summary: The relationship between this compound plasma concentration and the inhibition of TNF-α release was characterized using a mechanism-based pharmacodynamic population model. Data was pooled from three clinical studies in healthy subjects where this compound was administered as single or multiple oral doses (twice daily). The inhibitory effect was investigated through in vitro, ex vivo, and in vivo (endotoxin-challenged) studies [1].

Quantitative Results: The following table summarizes the IC₅₀ values obtained from the different experimental settings:

Experimental Setting Population Mean IC₅₀ (ng/mL)
In vitro 144 [1]
Ex vivo 81.7 [1]
In vivo (Endotoxin-challenged) 126 [1]

Biological Pathway & Context

To understand this compound's target and why its biomarker effect did not lead to clinical efficacy, it is helpful to visualize its role in the inflammatory signaling pathway. The following diagram illustrates this process.

G cluster_key_process Key Inflammatory Process ProTNF Membrane-bound Pro-TNF-α sTNF Soluble TNF-α (Active) ProTNF->sTNF Proteolytic Cleavage ProTNF->sTNF ADAM17 ADAM17 (TACE) ADAM17->ProTNF Converts ADAM17->ProTNF Inflammation Inflammatory Response sTNF->Inflammation sTNF->Inflammation This compound This compound This compound->ADAM17 Inhibits

As the diagram shows, this compound inhibits ADAM17 (TACE), which is responsible for converting inactive membrane-bound Pro-TNF-α into its active, soluble form that drives inflammation [1] [2]. The search results specifically note that while this compound potently inhibited TNF-α release and achieved adequate plasma concentrations in clinical studies, it was not efficacious in treating Rheumatoid Arthritis [1]. This indicates a documented disconnect between the successful inhibition of this specific biomarker (TNF-α) and the overall clinical response in RA.

Interpretation and Further Research

The available data suggests that targeting a single inflammatory pathway biomarker like TNF-α release may not be sufficient to control the complex disease process of RA, which involves multiple cytokines, immune cells, and pathways [3] [4].

To build a more complete comparison guide, you would need to find information on other direct TACE or MMP inhibitors that were developed as alternatives. I would recommend:

  • Searching for specific competitor compounds mentioned in the context of TACE/MMP inhibition or other novel RA targets in reviews like the one found [5].
  • Consulting clinical trial registries (like ClinicalTrials.gov) for results of other Phase II/III trials of similar mechanism drugs.
  • Looking for network meta-analyses or indirect treatment comparisons that methodologically compare efficacy across different drug classes in RA, similar to the approach used in the prostate cancer study [6] [7].

References

Apratastat clinical outcomes vs biomarker inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Aprastat (TMI-005) Profile

The table below consolidates the key information gathered on Apratastat:

Aspect Details
Drug Name This compound (development code: TMI-005) [1]
Target A Disintegrin And Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE) [2] [1]
Proposed Mechanism Dual inhibitor of TNF-α and IL-6 signaling pathways. It works by blocking ADAM17, a sheddase responsible for releasing soluble forms of key inflammatory mediators like TNF-α and the IL-6 Receptor (IL-6R) from the cell membrane [1].
Intended Therapeutic Role An oral, small-molecule inhibitor investigated for the treatment of rheumatoid arthritis (RA) [1].
Reported Clinical Outcome Clinical development was halted due to a lack of sufficient efficacy and the emergence of musculoskeletal adverse events in clinical trials [1].

Experimental Insights and Pathways

While detailed clinical protocols are not available, the following points outline the biological rationale and potential experimental approaches for a drug like this compound, based on the role of its target, ADAM17.

  • Relevant Signaling Pathways: ADAM17 is a key sheddase for over 80 membrane-bound proteins [2]. Its inhibition would affect multiple pathways:
    • TNF-α Pathway: Prevents the cleavage of membrane-bound pro-TNF-α into its active, soluble form (sTNF-α), a master driver of inflammation in RA [2].
    • IL-6 Trans-signaling Pathway: Prevents the shedding of the IL-6 receptor (IL-6R). The soluble IL-6R (sIL-6R) can bind to IL-6 and then activate cells that do not have the membrane-bound receptor, a process known as trans-signaling, which is crucial in chronic inflammation [2] [3].
    • EGF Receptor Pathway: ADAM17 also sheds ligands for the Epidermal Growth Factor Receptor (EGFR); its inhibition may impact cell proliferation and tissue repair [2].

The diagram below illustrates these key pathways targeted by ADAM17 inhibition.

f cluster_membrane Cell Membrane cluster_soluble Soluble Form (Released) ADAM17 ADAM17 proTNF_alpha pro-TNF-α ADAM17->proTNF_alpha Cleaves mIL_6R membrane IL-6R (mIL-6R) ADAM17->mIL_6R Cleaves EGFR_ligand EGFR Ligand (e.g., Amphiregulin) ADAM17->EGFR_ligand Cleaves sTNF_alpha sTNF-α proTNF_alpha->sTNF_alpha Shedding sIL_6R soluble IL-6R (sIL-6R) mIL_6R->sIL_6R Shedding sEGFR_ligand Soluble EGFR Ligand EGFR_ligand->sEGFR_ligand Shedding Inflammatory_Response Inflammatory Response sTNF_alpha->Inflammatory_Response Immune_Cell_Activation Immune Cell Activation (via trans-signaling) sIL_6R->Immune_Cell_Activation Cell_Proliferation Cell Proliferation & Tissue Repair sEGFR_ligand->Cell_Proliferation

  • Potential Biomarker Measurement: To correlate clinical outcomes with target engagement, the following biomarkers could be analyzed in preclinical or clinical studies:
    • sTNF-α Levels: Measurement of soluble TNF-α in serum or synovial fluid to confirm inhibition of the TNF-α pathway [2].
    • sIL-6R Levels: Measurement of soluble IL-6R levels to confirm inhibition of the IL-6 trans-signaling pathway [2] [3].
    • Other Substrates: Monitoring the shedding of other ADAM17 substrates, such as adhesion molecules (e.g., L-selectin, ICAM-1) [2].
    • Disease Activity Scores: In RA trials, clinical efficacy is typically measured using standardized scores like ACR20/50/70 (American College of Rheumatology criteria) or DAS28 (Disease Activity Score in 28 joints) [4].

Interpretation & Further Research

The clinical failure of this compound, despite its sound mechanistic basis, highlights a common challenge in drug development. The lack of efficacy could be due to several factors, including inadequate target inhibition in vivo, redundancy in inflammatory pathways (where other proteases compensate for ADAM17 inhibition), or the musculoskeletal side effects outweighing the therapeutic benefit [1].

To conduct a deeper analysis, I suggest you:

  • Search Clinical Trial Registries: Websites like ClinicalTrials.gov may contain detailed results and protocols for the this compound trials that are not covered in the general literature.
  • Explore Broader ADAM17 Literature: Research on other ADAM17 inhibitors (e.g., monoclonal antibodies, other small molecules) can provide comparative insights into the validity of the target and common pitfalls [2].
  • Investigate Synovial Biomarkers: Recent studies emphasize the importance of analyzing synovial tissue, not just peripheral blood, to find predictive biomarkers for RA treatment [4].

References

Apratastat receptor occupancy studies

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Apratastat

The table below summarizes the key information found in the search results. Please note that data on receptor occupancy and direct comparisons with other drugs are not available in the sources I consulted.

Aspect Available Data on this compound
Mechanism of Action Orally active, potent, reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1].
Pharmacodynamic (PD) Data Population mean IC50 for TNF-α release inhibition: 144 ng/mL (in vitro), 81.7 ng/mL (ex vivo), and 126 ng/mL (in vivo) in an endotoxin-challenged study [1].
Clinical Outcome Despite adequate exposure to inhibit TNF-α release, this compound was not efficacious in rheumatoid arthritis (RA) clinical trials [1].
Receptor Occupancy & Comparative Data Information not available in the search results.

Methodologies for Receptor Occupancy Assessment

While specific protocols for this compound are not available, the search results describe established flow cytometry-based methods for measuring receptor occupancy (RO) that are relevant to your work [2] [3] [4].

The diagram below illustrates a common experimental workflow using competitive and non-competitive antibodies.

cluster_1 Tube A: Free Receptors cluster_2 Tube B: Total Receptors start Patient Sample (Whole Blood or PBMCs) split Split Sample start->split A1 Stain with Competitive Antibody split->A1 B1 Stain with Non-Competitive Antibody split->B1 A2 Flow Cytometry Analysis A1->A2 A3 Measure Fluorescence (Proportional to Free Receptors) A2->A3 calc Calculate % RO RO = (1 - Free/Total) x 100% A3->calc B2 Flow Cytometry Analysis B1->B2 B3 Measure Fluorescence (Proportional to Total Receptors) B2->B3 B3->calc end PK/PD Modeling & Dose Strategy Optimization calc->end

  • Assay Types: Two primary strategies are used [4]:

    • Competitive vs. Non-competitive Antibodies: A competitive antibody binds only to receptors not occupied by the drug, measuring free receptors. A non-competitive antibody binds to a different epitope, measuring total receptors regardless of drug binding.
    • Saturation Assay: One portion of the sample is saturated with the drug to simulate 100% occupancy. The level of drug binding in the non-saturated portion is then compared to this reference.
  • Key Challenges: RO assays require careful optimization. Factors like the choice of sample matrix (e.g., fresh vs. cryopreserved PBMCs), receptor internalization rates, and the specificity of antibodies can significantly impact results and lead to discrepancies between studies [2] [4].

References

Apratastat Profile and Key Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat is characterized as an orally active, non-selective, and reversible inhibitor that targets both TACE (TNF-α Converting Enzyme, also known as ADAM17) and various Matrix Metalloproteinases (MMPs). Its primary mechanism of action is to inhibit the release of TNF-α [1] [2]. The table below summarizes key experimental findings from the available literature:

Study Type / Model Dosage & Administration Key Findings / Outcomes
In Vitro (HUVEC cells) [2] 10 μM, incubated for 24 hours Inhibited ADAM17 at protein level; reduced MCAM release.
In Vitro (Lung tissue) [2] 10 μM, incubated for 24 hours Reduced mRNA levels of pro-inflammatory cytokines TNF-α and IL-6.
In Vivo (Mouse inflammation model) [2] 10 mg/kg, intraperitoneal injection (twice) Reduced neutrophil/macrophage numbers in lung tissue; improved lung morphology.
In Vivo (MC38 mouse cancer model) [2] 10 mg/kg, oral gavage, once daily for 14 days Inhibited tumor growth; exhibited anti-tumor and anti-angiogenic activity.
Clinical Trial (Rheumatoid Arthritis) [1] Phase II Trial Development terminated due to lack of efficacy.

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of the above findings, here are the methodologies associated with the key experiments:

  • In Vitro Analysis in HUVECs [2]: Human umbilical vein endothelial cells (HUVECs) were treated with 10 μM this compound for 24 hours. The effect on ADAM17 protein levels and the release of MCAM (Melanoma Cell Adhesion Molecule) were analyzed, likely via techniques such as Western Blotting or ELISA.
  • In Vitro Analysis of Cytokine Expression [2]: Lung tissue samples were treated with 10 μM this compound for 24 hours. The subsequent reduction in the mRNA levels of TNF-α and IL-6 was measured using Real Time quantitative PCR (qPCR).
  • In Vivo Anti-tumor Efficacy [2]: The anti-tumor activity of this compound was evaluated in a C57BL/6 mouse model implanted with MC38 colorectal cancer cells. Mice were administered 10 mg/kg of this compound via oral gavage once daily for 14 days. Tumor growth was monitored to assess the compound's efficacy.

The Challenge of Species Translation and ADAM17 Inhibition

The search results confirm that a lack of efficacy was the reason for the failure of this compound's Phase II clinical trial [1]. While direct comparative data on species differences for this compound is absent, scientific literature provides strong clues for why this translation from animal models to humans often fails for this class of drugs.

  • Lack of Selectivity: A major challenge is that this compound is a non-selective inhibitor [2]. It inhibits both TACE (ADAM17) and various MMPs. The catalytic sites of these metalloproteinases are highly similar, making selective inhibition difficult [3]. This lack of specificity can lead to unintended inhibition of other MMPs, which are involved in numerous normal physiological processes, potentially causing side effects that outweigh the benefits or complicating the interpretation of effects across species [3].
  • Complexity of ADAM17 Biology: ADAM17 is a "sheddase" responsible for cleaving and activating over 80 different membrane-bound proteins, including TNF-α, EGFR ligands, and the IL-6 receptor [4] [3]. Its function is critically regulated by interacting proteins called iRhoms, which control its maturation and trafficking to the cell surface [4] [3]. Differences in the ADAM17 regulatory network (e.g., iRhom expression or function) between mice and humans could lead to different biological responses to the same inhibitor. The diagram below illustrates the complex regulation and function of ADAM17, highlighting why its inhibition has broad effects.

G InactiveProADAM17 Inactive pro-ADAM17 (110 kDa) iRhom iRhom InactiveProADAM17->iRhom Binds in ER Furin Furin Protease iRhom->Furin Transports to Golgi MatureADAM17 Mature ADAM17 (80 kDa) Furin->MatureADAM17 Cleaves prodomain TNFa mTNF-α MatureADAM17->TNFa Cleaves EGFRligand EGFR Ligand (e.g., TGF-α) MatureADAM17->EGFRligand Cleaves CD122 CD122 (IL-2/15Rβ) MatureADAM17->CD122 Cleaves SubstrateCleavage ...Over 80 other substrates (Cytokines, Receptors, Adhesion Molecules) MatureADAM17->SubstrateCleavage Cleaves sTNFa sTNF-α (Active) TNFa->sTNFa

Research Implications and Future Directions

The case of this compound highlights the critical importance of species-specific pathways and selectivity in drug development. For your comparison guide, it is essential to note that while this compound showed activity in pre-clinical mouse models, this did not translate to human efficacy. Future strategies for targeting ADAM17 are focusing on achieving greater selectivity, for example by developing inhibitors that target regulatory domains unique to ADAM17 or by exploiting its specific interaction with iRhoms [3].

References

Apratastat cross-validation with other assays

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat Cross-Validation Across Assays

This compound was evaluated through a series of assays to confirm its activity. The table below summarizes the quantitative data from these studies.

Assay Type Experimental System Key Metric (IC₅₀) Result Interpretation
In Vitro [1] Cell-based system 144 ng/mL Potent inhibition of TNF-α release in a controlled lab setting.
Ex Vivo [1] Human blood samples 81.7 ng/mL Confirmed activity in a more complex, human-derived biological environment.
In Vivo [1] Endotoxin-challenged healthy human subjects 126 ng/mL Demonstrated biological activity in a clinical setting, validating earlier assays.

Detailed Experimental Protocols

The cross-validation of this compound involved the following key methodologies [1]:

  • In Vitro Assay: The inhibitory effect of this compound on TNF-α release was investigated in a controlled cell-based system. The concentration causing 50% inhibition (IC₅₀) was determined using an inhibitory Emax model.
  • Ex Vivo Assay: Blood samples were taken from healthy human subjects who had received oral doses of this compound. The release of TNF-α from these blood samples was stimulated and measured, with the IC₅₀ calculated using the same modeling approach to confirm activity in human tissue.
  • In Vivo Clinical Study: A clinical study was conducted where healthy subjects were orally administered this compound (as single or multiple twice-daily doses). Subsequently, they were challenged with endotoxin. A mechanism-based pharmacodynamic (PD) population model was used to characterize the relationship between plasma concentration of this compound and the inhibition of TNF-α release.

Mechanism of Action and Clinical Outcome

This compound was developed as an orally active, dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs) [1] [2]. This mechanism was intended to treat inflammation in Rheumatoid Arthritis (RA) by simultaneously inhibiting two key processes: the release of TNF-α (a major inflammatory cytokine) and the action of MMPs (enzymes involved in tissue destruction) [3] [2].

Despite the consistent cross-validation data showing potent TNF-α inhibition across all assay types, this compound lacked efficacy in a Phase II clinical trial and its development was terminated [2]. The research notes an inconsistency between the demonstrated TNF-α inhibition and the clinical response in RA patients, the reasons for which required further investigation [1].

The following diagram illustrates the intended therapeutic mechanism of this compound and the point of clinical failure.

Apratastat_Mechanism Inflammatory Stimulus Inflammatory Stimulus TACE TACE Inflammatory Stimulus->TACE Membrane-bound TNF-α Membrane-bound TNF-α Membrane-bound TNF-α->TACE Pro-MMPs Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Soluble TNF-α Soluble TNF-α TACE->Soluble TNF-α Tissue Destruction Tissue Destruction Active MMPs->Tissue Destruction Inflammation Inflammation Soluble TNF-α->Inflammation Clinical Failure Clinical Failure Tissue Destruction->Clinical Failure  Not Halted Inflammation->Tissue Destruction Inflammation->Clinical Failure  Not Reduced This compound This compound This compound->TACE Inhibits This compound->Active MMPs Inhibits

Interpretation Guide for Researchers

The case of this compound highlights a critical consideration in drug development:

  • Biomarker Efficacy vs. Clinical Efficacy: The cross-validation data successfully confirmed that this compound engaged its target and modulated the intended biomarker (TNF-α release) across in vitro, ex vivo, and in vivo settings. However, this did not translate into a measurable clinical benefit for rheumatoid arthritis patients [1] [2]. This disconnect suggests that inhibiting TACE and MMPs with this compound was not sufficient to alter the disease course in a complex, chronic condition like RA, pointing to potential redundancies in inflammatory pathways or other underlying disease mechanisms.

References

Experimental Evidence for Apratastat's Activity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings that demonstrate Apratastat's inhibitory effects on its primary targets, ADAM17 (also known as TACE) and Matrix Metalloproteinases (MMPs).

Assay/Model Target/Pathway Key Findings Citation
In vitro enzyme inhibition TACE (ADAM17), MMPs Characterized as an orally active, non-selective, reversible dual TACE/MMPs inhibitor. Inhibits TNF-α release. [1]
Cell-based assay (HUVEC) ADAM17 activity & MCAM shedding 10 μM treatment for 24 hours reduced ADAM17 activity and inhibited the release of soluble MCAM. [2] [1]
In vivo tumor model (MC38 cells) Tumor growth & angiogenesis 10 mg/kg, oral gavage, daily for 14 days: significantly inhibited tumor growth and reduced tumor angiogenesis/lymphangiogenesis. [2] [1]
In vivo inflammation model TNF-α & IL-6 expression 10 mg/kg, intraperitoneal: significantly reduced mRNA levels of TNF-α and IL-6 in lung tissue. [1]

Detailed Experimental Protocols

For researchers looking to replicate or understand the methodology, here are the details of the key experiments cited.

  • Cell-Based Assay for ADAM17 Activity and MCAM Shedding

    • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).
    • Treatment: Cells were treated with 10 μM this compound for 24 hours [1].
    • Analysis: The supernatant was analyzed for soluble MCAM release, and cell lysates were examined for ADAM17 protein levels, typically via Western Blot [2] [1].
    • Outcome: The treatment significantly reduced ADAM17 activity and the release of soluble MCAM, a key substrate in angiogenesis [2].
  • In Vivo Anti-Tumor Efficacy Protocol

    • Model: MC38 murine colorectal cancer cells xenografted into C57BL/6 mice [1].
    • Dosing Regimen: 10 mg/kg of this compound was administered once daily via oral gavage for 14 days [1].
    • Endpoint Analysis: Tumor growth was monitored, and at the end of the study, tumors were analyzed for measures of angiogenesis and lymphangiogenesis [2] [1].

Mechanism of Action in a Signaling Pathway

The following diagram illustrates the key signaling pathway that this compound modulates, based on research in colorectal cancer models. This pathway was pieced together from the search results, which show that this compound inhibits ADAM17, which in turn blocks the shedding of MCAM, a process regulated by the NOX1/ADAM17 complex [2].

G NOX1 NOX1 ADAM17 ADAM17 NOX1->ADAM17 Regulates Expression mMCAM Membrane MCAM (mMCAM) ADAM17->mMCAM Cleaves ADAM17_Inhib This compound ADAM17_Inhib->ADAM17 Inhibits sMCAM Soluble MCAM (sMCAM) mMCAM->sMCAM Shedding AngioLymph Tumor Angiogenesis & Lymphangiogenesis sMCAM->AngioLymph Promotes

Limitations of Available Specificity Data

It's important to note the constraints of the existing information for a full "Comparison Guide":

  • Lacks Broad Selectivity Screening: The search results do not contain a profile of this compound's activity across a panel of individual MMPs (e.g., MMP-1, -2, -3, -9, -13) or other ADAM family proteases. This makes a direct, quantitative comparison with other inhibitors difficult.
  • Focus on Primary Targets: The data primarily confirms its activity against its intended targets (TACE/MMPs) in specific disease models, rather than providing a comprehensive selectivity index.
  • Clinical Context: One source notes that this compound's clinical development for rheumatoid arthritis was discontinued due to lack of efficacy in a Phase II trial, not necessarily because of toxicity [3]. This outcome often reflects challenges with selectivity, potency, or dosing in humans that pre-clinical models cannot fully predict.

Suggestions for Further Research

To build a more complete specificity profile, you may need to consult additional resources:

  • Specialized Databases: Search for primary literature and patent documents on this compound (TMI-005) using resources like Google Scholar, PubMed, and the USPTO database. The original patent or early biochemical characterization studies often contain detailed enzyme inhibition data (IC50 values) for multiple proteases.
  • Review Articles: Look for review articles on the development of TACE/MMP inhibitors, which frequently include comparative tables of inhibitor selectivity.

References

Apratastat selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings on Apratastat

The table below outlines the core information available on this compound:

Aspect Details
Known Target ADAM17 (Tumor Necrosis Factor-alpha Converting Enzyme, or TACE) [1] [2].
Therapeutic Context Has been evaluated in Phase 2 clinical trials for Rheumatoid Arthritis [1].
Evidence of Activity Potently blocks endogenous TNFα shedding from human macrophages, a primary function of ADAM17 [1].
Inferred Selectivity Insight Search results lack direct comparative data on ADAM10, MMPs, or other metalloproteinases. Its classification as a "metalloprotease-targeting inhibitor" suggests potential for cross-reactivity [1].

Experimental Evidence and Workflows

The most concrete experimental data comes from a study on SARS-CoV-2 infection, which illustrates the workflow for assessing this compound's functional activity.

  • Experimental Protocol (Cell-Based Infection Assay)
    • Cell Line: Human A549 lung cells, engineered to stably express the ACE2 receptor (A549-ACE2) [1].
    • Infection Model: Cells are infected with a GFP-expressing SARS-CoV-2 virus. Viral infection is quantified by measuring GFP expression over time using live-cell imaging [1].
    • Inhibition Test: Cells are treated with this compound across a range of concentrations (e.g., from 10 nM upwards). Other inhibitors (e.g., E64d for cathepsins, camostat for TMPRSS2) are used as controls [1].
    • Outcome Measure: The reduction in GFP signal in this compound-treated cells compared to a DMSO control is measured, indicating the compound's effectiveness at reducing viral infectivity [1].
    • Supporting Assay: To confirm direct engagement with ADAM17, the study used LPS-stimulated human U937 macrophages to demonstrate that this compound potently inhibits the shedding of TNFα, a canonical ADAM17 substrate [1].

This workflow can be visualized in the following diagram:

start Start Experiment cell_prep Cell Preparation (A549-ACE2 or U937) start->cell_prep stimulant Apply Stimulus (SARS-CoV-2 virus or LPS) cell_prep->stimulant treatment Apply Treatment (this compound at various concentrations) stimulant->treatment measure Measure Outcome (GFP expression or TNFα shedding) treatment->measure result Analyze Inhibition measure->result

Diagram 1: Experimental workflow for assessing this compound activity in viral infection and substrate shedding models.

References

Apratastat combination therapy studies

Author: Smolecule Technical Support Team. Date: February 2026

The Status of Apratastat

This compound (TMI-005) is an orally active, dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1]. Its primary mechanism involves inhibiting the release of TNF-α, a key driver of inflammation [1].

A phase II clinical trial for rheumatoid arthritis (RA) was initiated by January 2005. However, by October 2006, Wyeth Research terminated the development of this compound due to a lack of efficacy in that trial [2]. No subsequent clinical trials or combination therapy studies have been conducted since.

Preclinical and Research Applications

While clinical development halted, this compound remains a tool in basic research. The table below summarizes its recent research applications, which are primarily in vitro and in vivo models rather than human combination therapy studies.

Application Area Experimental Model Key Findings Relevant Combination
SARS-CoV-2 / COVID-19 [3] In vitro (human A549-ACE2 lung cells) Inhibited infection by SARS-CoV-2 variants (Alpha, Beta, Delta, Omicron); acted via ADAM17 inhibition to block viral cell entry. Studied alongside other metalloprotease inhibitors (e.g., DPC-333); not a therapeutic combination.
Lung Inflammation [1] In vivo (mouse model) 10 mg/kg dose alleviated lung inflammation induced by viral mimics; reduced neutrophil/macrophage numbers. Not a drug combination.
Non-Small Cell Lung Cancer (NSCLC) [1] In vitro Shown potential to overcome radiotherapy-resistance. Potential with radiotherapy, but no explicit combination data.
Colorectal Cancer [1] In vivo (mouse xenograft model) 10 mg/kg oral dose inhibited tumor growth and reduced angiogenesis. Not a drug combination.

Insights for Future Drug Development

The case of this compound and ongoing research on its target, ADAM17, offer valuable insights for researchers designing new therapeutic strategies.

  • Target Validation is Crucial: ADAM17 remains a promising therapeutic target in inflammation, cancer, and cardiovascular diseases due to its role in shedding over 80 membrane-bound proteins like TNF-α and EGFR ligands [4]. The failure of this compound was likely due to compound-specific issues (e.g., selectivity, toxicity) rather to the target's validity.
  • Challenges of Selectivity: A significant hurdle in developing TACE/MMP inhibitors has been achieving selectivity to avoid the musculoskeletal side effects seen with broad-spectrum MMP inhibitors. This is a key consideration for future inhibitor design [4] [2].
  • Explore Novel Indications: Recent research, such as its activity against SARS-CoV-2, suggests that existing compound libraries could be screened for new applications, even if the original development was discontinued [3].
  • Consider Systems Biology Approaches: For complex diseases like RA, computational models (e.g., Boolean network models of fibroblast-like synoviocytes) are now being used to predict drug synergies and identify optimal therapeutic targets, which could guide more effective combination strategies in the future [5].

Experimental Protocol for Reference

For research use, one cited study provides a detailed methodology for evaluating this compound's activity against SARS-CoV-2 [3]. The workflow is summarized in the diagram below.

G start Start: A549-ACE2 Lung Cell Culture infect Infect with GFP-expressing SARS-CoV-2 Virus start->infect treat Treat with this compound infect->treat incubate Incubate and Monitor (Time-resolved live-cell imaging) treat->incubate measure Measure GFP Expression (Indicator of viral infection) incubate->measure result Result: Quantify Inhibition of Viral Infection measure->result

Key Experimental Details [3]:

  • Cell Line: Human A549 lung cells stably expressing the ACE2 receptor (A549-ACE2).
  • Virus: GFP-expressing SARS-CoV-2 (variant specifics should be noted).
  • Drug Treatment: this compound was applied to cells. The study tested a range of concentrations (from 10 nM) and included controls (e.g., DMSO vehicle, other protease inhibitors like DPC-333).
  • Incubation & Measurement: Viral infection was monitored over time using live-cell imaging to track GFP expression, which correlates directly with infection levels.
  • Outcome Measure: The reduction in GFP signal in this compound-treated groups compared to the control group was used to calculate the percentage inhibition of viral infection.

Conclusion

References

Apratastat structural analogs comparison

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Apratastat (TMI-005)

Aspect Description
General Description Orally active, non-selective, reversible dual inhibitor of TACE (ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2].
Primary Mechanism Inhibits the release of Tumor Necrosis Factor-alpha (TNF-α) via ADAM17 inhibition [1].

| Key Experimental Data (In Vitro) | - IC₅₀ (in vitro TNF-α release): 144 ng/mL [2]

  • IC₅₀ (ex vivo TNF-α release): 81.7 ng/mL [2]
  • Cell-based activity: Reduces ADAM17 activity and pro-inflammatory cytokines (TNF-α, IL-6) at 10 μM [1]. | | Key Experimental Data (In Vivo) | - Anti-inflammatory: 10 mg/kg (i.p.) alleviated lung inflammation in mice [1].
  • Anti-tumor/Anti-angiogenic: 10 mg/kg (p.o.) inhibited tumor growth in a mouse MC38 xenograft model [1]. | | Clinical Trial Outcome | Potently inhibited TNF-α release in healthy subjects (IC₅₀ of 126 ng/mL) but was not efficacious in Rheumatoid Arthritis (RA) clinical trials [2]. |

The Challenge of Targeting ADAM17

The difficulty in developing successful drugs like this compound stems from fundamental biological and chemical challenges associated with the ADAM17 protein itself.

  • Broad Substrate Profile: ADAM17 is a "multifunctional sheddase" responsible for cleaving and activating over 80 different membrane-bound proteins, including cytokines, growth factors, and their receptors [3] [4]. Inhibiting it can therefore disrupt multiple signaling pathways, leading to unintended side effects.
  • Lack of Selectivity: The catalytic site of ADAM17 is highly similar to other metalloproteinases (like MMPs). Early inhibitors, including this compound, often lacked selectivity, blocking other essential enzymes and causing off-target effects [4]. A major issue has been the use of strong zinc-binding groups (like hydroxamates) that non-specifically chelate the zinc ion in the active site of many metalloproteinases [5].
  • Clinical Inefficacy: Despite successfully inhibiting TNF-α release in pre-clinical and early clinical models, this compound failed to show efficacy in Rheumatoid Arthritis patients. This suggests that the pathophysiology in humans is more complex than simple TNF-α inhibition [2].

Modern Strategies for ADAM17 Inhibitor Development

Current research is moving away from non-selective, zinc-binding inhibitors toward more innovative strategies. The following diagram illustrates the main modern approaches being explored to achieve selective ADAM17 inhibition.

GASM Start Challenge: Non-selective Zinc-Binding Inhibitors Strat1 Non-Zinc-Binding Small Molecules Start->Strat1 Strat2 Targeting Ancillary Domains (e.g., Disintegrin, CANDIS) Start->Strat2 Strat3 Targeting Regulatory Proteins (iRhoms) Start->Strat3 Example1 E.g., Raltegravir (Identified via repurposing) Strat1->Example1 Aims for selectivity by avoiding Zn²⁺ chelation Example2 Monoclonal Antibodies or Engineered Proteins Strat2->Example2 Exploits unique structural features Example3 iRhom2-targeting (for immune cells) Strat3->Example3 Cell-type specific regulation

Recent research, such as a 2024 drug repurposing study, identified Raltegravir (an HIV integrase inhibitor) as a potential non-zinc-binding inhibitor of ADAM17. It showed favorable binding to the active site and pharmacokinetic properties in silico, representing the modern search for selective compounds [5].

Key Experimental Protocols for Evaluation

To objectively compare ADAM17 inhibitors, researchers typically employ a suite of standardized experiments. The workflow below outlines the key protocols used from initial discovery to pre-clinical validation.

GASM InSilico In Silico Screening MDock Molecular Docking InSilico->MDock MDyn Molecular Dynamics (100+ ns simulation) MDock->MDyn InVitroEnz In Vitro Enzymatic Assay (Determine IC₅₀) MDyn->InVitroEnz ExVivo Ex Vivo Whole Blood Assay (Stimulated TNF-α release) InVitroEnz->ExVivo InVivo In Vivo Models (e.g., Endotoxin challenge, Xenograft tumors) ExVivo->InVivo

  • Molecular Docking & Dynamics [5]: These computational methods are used to predict how a small molecule (inhibitor) interacts with the 3D structure of the ADAM17 catalytic domain (e.g., PDB ID: 2I47). They assess binding affinity, stability of the complex, and interactions with key amino acids (e.g., His405, His409, His415, Glu406) and the zinc ion.
  • In Vitro Enzymatic Assay [2]: This protocol directly measures the concentration of a compound required to inhibit 50% of ADAM17 enzymatic activity (IC₅₀) in a cell-free system.
  • Ex Vivo Whole Blood Assay [2]: This test evaluates the inhibitor's potency in a more physiologically relevant environment. A compound like this compound is incubated with human whole blood, which is then stimulated (e.g., with lipopolysaccharide) to trigger TNF-α production. The concentration of inhibitor needed to reduce TNF-α release by 50% (IC₅₀) is measured.
  • In Vivo Efficacy Models [1]: These are animal models of human diseases. For anti-inflammatory potential, models of induced lung inflammation are used. For anti-cancer activity, human tumor xenograft models (e.g., MC38 colorectal cancer in mice) are standard. Parameters like dose, route (oral or intraperitoneal), and effects on tumor growth and inflammatory markers are recorded.

References

Apratastat potency relative to other inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Apratastat's Mechanism and Potency Data

This compound is an orally active, small molecule investigated for rheumatoid arthritis. It acts as a dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17) and Matrix Metalloproteinases (MMPs) [1] [2] [3].

The table below summarizes key experimental data on its potency:

Assay Type Target / Effect Reported Value (IC₅₀) Citation
In vitro TNF-α release inhibition 144 ng/mL (≈ 347 nM) [4] [2]
Ex vivo TNF-α release inhibition 81.7 ng/mL (≈ 197 nM) [4] [2]
In vivo (human) TNF-α release inhibition 126 ng/mL (≈ 304 nM) [4]
Not Specified MMP-13 (Collagenase 3) Listed as a modulator [1]
Not Specified MMP-1 (Interstitial Collagenase) Listed as an inhibitor [1]

Experimental Protocols for Key Data

The primary potency data for this compound comes from clinical studies that used standardized methods to measure TNF-α inhibition:

  • Source of Data: The IC₅₀ values were obtained from three clinical studies in healthy subjects, which involved both single and multiple oral doses of this compound [4].
  • Pharmacodynamic Model: The relationship between this compound's plasma concentration and TNF-α inhibition was characterized using a mechanism-based population pharmacodynamic model [4].
  • Experimental Challenge: The in vivo inhibitory effect was investigated in a study where healthy subjects were challenged with endotoxin, a known inducer of TNF-α release. The model quantified the concentration of this compound required to achieve 50% inhibition (IC₅₀) of this release [4].

The ADAM17 Signaling Pathway and this compound's Role

The following diagram illustrates the key signaling pathway that this compound targets, which explains its intended therapeutic role in inflammatory diseases like rheumatoid arthritis.

G InflammatoryStimulus Inflammatory Stimulus ProTNFalpha mTNF-α (Transmembrane Precursor) InflammatoryStimulus->ProTNFalpha SolubleTNFalpha sTNF-α (Active Soluble Form) ProTNFalpha->SolubleTNFalpha Shedding Inflammation Inflammatory Response (e.g., Rheumatoid Arthritis) SolubleTNFalpha->Inflammation ADAM17 ADAM17 (TACE) ADAM17->ProTNFalpha Cleaves MMPs Matrix Metalloproteinases (MMPs) CartilageDamage Cartilage Destruction & Bone Erosions MMPs->CartilageDamage This compound This compound (TMI-005) This compound->ADAM17 Inhibits This compound->MMPs Inhibits

Insights on Comparative Potency

While direct comparisons are limited, the literature provides important context about the challenges in this drug class, which can inform your assessment:

  • The Selectivity Challenge: A significant hurdle for TACE/MMP inhibitors like this compound has been target selectivity [5]. Early broad-spectrum inhibitors often caused severe side effects due to a lack of specificity, as they contained zinc-binding functional groups (e.g., hydroxamates) that could interact with the catalytic sites of many metalloproteinases [6] [5].
  • Clinical Outcome vs. Biochemical Potency: Despite this compound's proven ability to potently inhibit TNF-α release in biochemical and clinical models, it was not efficacious in Phase II trials for rheumatoid arthritis [4]. This indicates that high biochemical potency against a single target (TACE) does not always translate to clinical success, likely due to the redundancy of inflammatory pathways or other complex physiological factors [4] [7].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

414.09192877 Da

Monoisotopic Mass

414.09192877 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C6BZ5263BJ

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP13 [HSA:4322] [KO:K07994]

Other CAS

287405-51-0

Wikipedia

Apratastat

Dates

Last modified: 08-15-2023
1: Shu C, Zhou H, Afsharvand M, Duan L, Zhang H, Noveck R, Raible D. Pharmacokinetic-pharmacodynamic modeling of apratastat: a population-based approach. J Clin Pharmacol. 2011 Apr;51(4):472-81. doi: 10.1177/0091270010372389. PubMed PMID: 21059888.
2: Thabet MM, Huizinga TW. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis. Curr Opin Investig Drugs. 2006 Nov;7(11):1014-9. PubMed PMID: 17117591.
3: Beck Gooz M, Maldonado EN, Dang Y, Amria MY, Higashiyama S, Abboud HE, Lemasters JJ, Bell PD. ADAM17 promotes proliferation of collecting duct kidney epithelial cells through ERK activation and increased glycolysis in polycystic kidney disease. Am J Physiol Renal Physiol. 2014 Sep 1;307(5):F551-9. doi: 10.1152/ajprenal.00218.2014. PubMed PMID: 24899059; PubMed Central PMCID: PMC4154111.
4: Mezil L, Berruyer-Pouyet C, Cabaud O, Josselin E, Combes S, Brunel JM, Viens P, Collette Y, Birnbaum D, Lopez M. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (TMI-1) in breast cancer. PLoS One. 2012;7(9):e43409. doi: 10.1371/journal.pone.0043409. PubMed PMID: 23028451; PubMed Central PMCID: PMC3445597.
5: Moss ML, Rasmussen FH. Fluorescent substrates for the proteinases ADAM17, ADAM10, ADAM8, and ADAM12 useful for high-throughput inhibitor screening. Anal Biochem. 2007 Jul 15;366(2):144-8. PubMed PMID: 17548045.
6: Bergmeier W, Piffath CL, Cheng G, Dole VS, Zhang Y, von Andrian UH, Wagner DD. Tumor necrosis factor-alpha-converting enzyme (ADAM17) mediates GPIbalpha shedding from platelets in vitro and in vivo. Circ Res. 2004 Oct 1;95(7):677-83. PubMed PMID: 15345652.
7: Zhang Y, Xu J, Levin J, Hegen M, Li G, Robertshaw H, Brennan F, Cummons T, Clarke D, Vansell N, Nickerson-Nutter C, Barone D, Mohler K, Black R, Skotnicki J, Gibbons J, Feldmann M, Frost P, Larsen G, Lin LL. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecar boxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis. J Pharmacol Exp Ther. 2004 Apr;309(1):348-55. PubMed PMID: 14718605.

Explore Compound Types